molecular formula C18H16N2O2 B160649 1,3-Bis(4-aminophenoxy)benzene CAS No. 2479-46-1

1,3-Bis(4-aminophenoxy)benzene

Cat. No.: B160649
CAS No.: 2479-46-1
M. Wt: 292.3 g/mol
InChI Key: WUPRYUDHUFLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-aminophenoxy)benzene is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRYUDHUFLKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051914
Record name 1,3-Phenylenedi(4-aminophenyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2479-46-1
Record name 1,3-Bis(4-aminophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,3-phenylenebis(oxy))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[1,3-phenylenebis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Phenylenedi(4-aminophenyl ether)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(4-aminophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene

This technical guide provides a comprehensive overview of the (TPE-R), a versatile aromatic ether diamine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a monomer and chemical intermediate. This document details its properties, experimental protocols for its synthesis and characterization, and its applications.

Core Chemical and Physical Properties

This compound is a solid compound, appearing as a white to light yellow or brown crystalline powder.[1][2][3] It is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides due to the flexible ether linkages it introduces into the polymer backbone.[2][4][5][6]

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 2479-46-1[1][2][3][7]
Molecular Formula C₁₈H₁₆N₂O₂[1][3][8]
Molecular Weight 292.34 g/mol [1][3]
Appearance White to Brown Powder/Crystal[1][3][7]
Melting Point 115-119 °C[2]
Boiling Point ~434-487 °C (estimated)[2][9]
Solubility Soluble in acetonitrile (B52724) (may show faint turbidity)[2][10]
Purity Typically >98.0% (by GC)[3][7]
Synonyms Resorcinol (B1680541) Bis(4-aminophenyl) Ether; TPE-R; 4,4'-(1,3-Phenylenedioxy)dianiline[1][2][3]

Spectroscopic and Analytical Data

The structural identity and purity of this compound are typically confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data Summary
TechniqueKey Observations and Characteristic PeaksSource(s)
FTIR Spectroscopy N-H stretch: Two bands characteristic of a primary amine (3400-3250 cm⁻¹). C-N stretch (aromatic): Strong band between 1335-1250 cm⁻¹. C-O-C stretch (ether): Characteristic absorption around 1250 cm⁻¹. N-H bend (primary amine): Present in the 1650-1580 cm⁻¹ region.[11][12]
¹H NMR Spectroscopy Spectral data is available and confirms the aromatic proton environment and the amine protons.[13]
¹³C NMR Spectroscopy Spectral data is available, providing detailed information on the carbon skeleton of the molecule.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound.

Synthesis Protocol: Two-Step Procedure

The most common synthesis route is a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[2][5]

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)

  • Reactants: A mixture of resorcinol (1 equivalent), a 4-halonitrobenzene such as 4-fluoronitrobenzene or 4-chloronitrobenzene (2 equivalents), and a base like anhydrous potassium carbonate (K₂CO₃) (2 equivalents) are used.[5]

  • Solvent: A high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF) is employed.[5][15]

  • Procedure: a. Charge a round-bottom flask with the reactants and solvent under a nitrogen atmosphere. b. Heat the mixture (e.g., to 373 K) and stir for several hours (e.g., 20 hours). The reaction progress is often indicated by a color change to dark brown.[5] c. After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro-intermediate. d. Filter the resulting solid, wash thoroughly with water, and dry.

Step 2: Reduction to this compound

  • Reactants: The dried 1,3-bis(4-nitrophenoxy)benzene intermediate is reduced.[2]

  • Reducing Agent/Catalyst: A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) monohydrate.[2][5]

  • Solvent: Ethanol (B145695) or methanol (B129727) is typically used as the solvent.[2][5]

  • Procedure: a. Charge a flask with the dinitro-intermediate, solvent, and Pd/C catalyst. b. If using hydrogen gas, subject the mixture to a hydrogen atmosphere and stir at room temperature overnight.[2] c. If using hydrazine monohydrate, reflux the mixture for several hours (e.g., 16 hours).[5] d. After the reaction is complete, filter the mixture to remove the Pd/C catalyst. e. Evaporate the solvent under reduced pressure. f. Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified this compound product.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Resorcinol Resorcinol Reaction1 Nucleophilic Aromatic Substitution in DMAc/DMF Resorcinol->Reaction1 4-Halonitrobenzene 4-Halonitrobenzene 4-Halonitrobenzene->Reaction1 Base Base (K2CO3) Base->Reaction1 Precipitation Precipitation in Water Reaction1->Precipitation Intermediate 1,3-Bis(4-nitrophenoxy)benzene Precipitation->Intermediate Reaction2 Catalytic Reduction (H2 or Hydrazine, Pd/C) Intermediate->Reaction2 Purification Recrystallization from Ethanol Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Characterization Protocols

FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic peaks for N-H (amine), C-O-C (ether), C-N (aromatic amine), and aromatic C-H bonds to confirm the structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Interpretation: Analyze chemical shifts, integration values, and splitting patterns to confirm the molecular structure and assess purity.

Thermal Analysis (DSC/TGA)

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan.

  • Analysis:

    • For Differential Scanning Calorimetry (DSC), heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.

    • For Thermogravimetric Analysis (TGA), heat the sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) to evaluate its thermal stability and decomposition profile.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Obtained Product Synthesized Product (TPE-R) FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (1H & 13C) Product->NMR Thermal Thermal Analysis (DSC/TGA) Product->Thermal Purity Purity Analysis (GC/HPLC) Product->Purity FTIR_Data Functional Group Information FTIR->FTIR_Data provides NMR_Data Detailed Structural Confirmation NMR->NMR_Data provides Thermal_Data Melting Point & Thermal Stability Thermal->Thermal_Data provides Purity_Data Quantitative Purity (e.g., >98%) Purity->Purity_Data provides

Caption: Experimental workflow for the characterization of TPE-R.

Applications and Utility

This compound is a valuable diamine monomer primarily used in the field of polymer chemistry.

  • High-Performance Polymers: It is a critical building block for synthesizing aramids, polyamides, and polyimides.[6][16][17] The inclusion of flexible ether linkages (C-O-C) in the polymer backbone enhances solubility and processability without significantly compromising the excellent thermal stability of the resulting polymers.[5][6]

  • Coordination Polymers: As an aromatic ligand, TPE-R can be crystallized with various transition metals to create coordination polymers, which have shown potential for use in sensing applications, such as the detection of nitroaromatic compounds.[2]

  • Copolymerization: It is often used in copolymerization to modify the properties of existing polymers, such as improving the processability of rigid-rod polymers.[17]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 3: Hazard and Safety Information
CategoryDescriptionSource(s)
Acute Toxicity Harmful if swallowed.
Sensitization May cause an allergic skin reaction.
Carcinogenicity May cause cancer.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.
Storage Keep in a cool, dark, and dry place under an inert atmosphere.[2][10]
Incompatibilities Avoid strong oxidizing agents.[10]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.

References

1,3-Bis(4-aminophenoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene

Introduction

This compound, also known as Resorcinol Bis(4-aminophenyl) Ether, is an aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers such as polyimides and poly(ether ether ketone amide)s.[1][2][3] Its chemical structure imparts excellent thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[3][4] This guide provides a comprehensive overview of the key chemical properties, synthesis, and applications of this compound.

Chemical Properties and Formula

The fundamental chemical and physical properties of this compound are summarized below. This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[5][6] It is soluble in organic solvents such as acetonitrile (B52724) and methanol (B129727).[7][8]

PropertyValueReference(s)
Molecular Formula C₁₈H₁₆N₂O₂[5][6][9]
Molecular Weight 292.34 g/mol [5][6][9]
CAS Number 2479-46-1[5][6][9]
Appearance White to Brown Powder to Crystal[5][6]
Melting Point 116 °C[5]
Purity >98.0% (GC)[5][6]
Synonyms Resorcinol Bis(4-aminophenyl) Ether; TPE-R[5][6]

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the reduction of its dinitro precursor, 1,3-bis(4-nitrophenoxy)benzene.[2][8]

Materials:

  • 1,3-bis(4-nitrophenoxy)benzene

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 1,3-bis(4-nitrophenoxy)benzene (5.1 mmol) and 10% Pd/C in methanol is prepared in a reaction vessel.[2][8]

  • The mixture is subjected to a hydrogen atmosphere and stirred at room temperature overnight.[2][8]

  • Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.[2][8]

  • Water is added to the filtrate, and the product is extracted with dichloromethane.[2][8]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2][8]

  • The crude product is then purified by column chromatography to yield this compound as a brown solid.[2][8]

Synthesis Pathway

The synthesis of this compound from its dinitro precursor via catalytic hydrogenation is a critical process for producing this valuable monomer. The following diagram illustrates the key steps of this chemical transformation.

Synthesis_of_1_3_Bis_4_aminophenoxy_benzene start 1,3-Bis(4-nitrophenoxy)benzene (Starting Material) reaction Catalytic Hydrogenation (Reduction Reaction) start->reaction reagents H₂ (Hydrogen Gas) 10% Pd/C (Catalyst) Methanol (Solvent) reagents->reaction intermediate Reaction Mixture reaction->intermediate filtration Filtration intermediate->filtration catalyst_waste Pd/C Catalyst (Removed) filtration->catalyst_waste Separated extraction Extraction with Dichloromethane filtration->extraction Filtrate purification Column Chromatography (Purification) extraction->purification Crude Product product This compound (Final Product) purification->product Purified

Caption: Synthesis workflow for this compound.

References

Solubility Profile of 1,3-Bis(4-aminophenoxy)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the aromatic diamine monomer, 1,3-Bis(4-aminophenoxy)benzene, also known as TPE-R, in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for the monomer itself, this document focuses on qualitative solubility information and the solubility of polyimides derived from it, which is a key application area for this compound. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data in their own laboratories.

Overview of this compound

This compound is a crucial monomer in the synthesis of high-performance polyimides and other advanced polymers. Its chemical structure, featuring flexible ether linkages, imparts improved processability and solubility to the resulting polymers, a significant advantage over more rigid aromatic diamines. Understanding its solubility is critical for optimizing polymerization reactions, solution casting of films, and other processing techniques.

Solubility Data

Qualitative Solubility of this compound
SolventSolubilityReference
AcetonitrileVery faint turbidity[1][2][3]

This limited information suggests that while it may not be highly soluble in all common organic solvents, it does exhibit some level of solubility. The "very faint turbidity" indicates that at certain concentrations, it may form a fine suspension or a solution that is not perfectly clear.

Solubility of Polyimides Derived from this compound

The primary application of this compound is in the synthesis of polyimides. The incorporation of this monomer generally enhances the solubility of the resulting polymers in polar aprotic solvents. This improved solubility is a key attribute for the processing of these high-performance materials.

SolventSolubility of Derived Polyimides
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylformamide (DMF)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Soluble
m-CresolSoluble
PyridineSoluble
ChloroformSoluble (for some derivatives)

Note: The solubility of the final polyimide is also dependent on the dianhydride used in the polymerization and the final polymer molecular weight.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (e.g., NMP, DMF, DMSO, THF, Acetonitrile)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Record the initial mass of the solid. c. Add a known volume or mass of the desired organic solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation. e. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). f. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

  • Separation of the Saturated Solution: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To ensure complete separation of the solid from the liquid, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any remaining solid particles. c. Record the exact volume of the filtered saturated solution. d. Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Record the final volume of the diluted solution.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions using a calibrated HPLC (or other suitable analytical instrument) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    Solubility (g/100mL) = (Concentration of saturated solution in g/mL) x 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of aromatic diamines like this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 sep1 Allow solid to settle prep3->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter supernatant (0.45 µm) ana1->ana2 ana3 Dilute to known volume ana2->ana3 ana4 Quantify concentration (e.g., HPLC) ana3->ana4 calc1 Calculate concentration of saturated solution ana4->calc1 calc2 Express solubility (g/100mL or mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions center Solubility of This compound sp1 Molecular Structure (Ether Linkages) center->sp1 'Like dissolves like' sp2 Crystal Lattice Energy center->sp2 Energy to overcome sv1 Polarity / Dipole Moment center->sv1 Intermolecular forces sv2 Hydrogen Bonding Capacity center->sv2 H-bond formation sc1 Temperature center->sc1 Affects kinetics & equilibrium sc2 Pressure center->sc2 Generally minor for solids

Caption: Factors influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1,3-Bis(4-aminophenoxy)benzene, a crucial diamine monomer in the development of high-performance polymers such as polyimides and poly(ether ether ketone imide)s.[1][2] The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Route

The most established and widely utilized method for synthesizing this compound is a two-step process. This route begins with the formation of an intermediate, 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene), through a nucleophilic aromatic substitution reaction. This dinitro compound is subsequently reduced to the target diamine, this compound.

Reaction Scheme:

Step 1: Synthesis of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene)

This step involves the reaction of resorcinol (B1680541) with a 4-halonitrobenzene (commonly 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc). The hydroxyl groups of resorcinol are deprotonated by the base, forming a more nucleophilic phenoxide that subsequently displaces the halide on the 4-nitrophenyl ring.

Step 2: Reduction to this compound

The dinitro intermediate is then reduced to the corresponding diamine. Catalytic hydrogenation is the most common method, employing a catalyst such as palladium on activated carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) monohydrate in a solvent such as methanol (B129727) or ethanol (B145695).[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) - Representative Conditions

ParameterValue/DescriptionNotes
Reactants Resorcinol, 4-FluoronitrobenzeneAn excess of 4-fluoronitrobenzene is typically used.
Base Anhydrous Potassium Carbonate (K₂CO₃)Acts as a proton scavenger.
Solvent Dimethylacetamide (DMAc) or Dimethylformamide (DMF)A polar aprotic solvent is required.
Temperature 373 K (100 °C)Maintained for several hours to ensure complete reaction.
Reaction Time ~20 hoursReaction progress can be monitored by TLC.
Typical Yield Not explicitly stated, but generally high for this type of reaction.Yield is dependent on reaction conditions and purification.

Table 2: Reduction of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) - Comparative Data

ParameterMethod AMethod B
Reactant 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene)1,3-bis(3-nitrophenoxy)benzene
Reducing Agent Hydrogen Gas (H₂)Hydrogen Gas (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)5% Palladium on Carbon (Pd/C)
Solvent MethanolEthanol
Temperature Room Temperature (20 °C)Not specified, but likely ambient to slightly elevated.
Pressure 1 atm (Hydrogen atmosphere)2 MPa
Reaction Time Overnight8 hours
Reported Yield 55.0% - 69.0%[3]94%[4]

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene)

This protocol is based on analogous syntheses of similar diaryl ethers.[5][6]

  • Reactant Preparation: In a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add resorcinol (1 equivalent), anhydrous potassium carbonate (2.2 equivalents), and dimethylacetamide (DMAc).

  • Reaction Initiation: Stir the mixture under a nitrogen atmosphere. Add 4-fluoronitrobenzene (2.2 equivalents) to the flask.

  • Heating and Reaction: Heat the reaction mixture to approximately 373 K (100 °C) and maintain this temperature for about 20 hours. The solution's color will typically change from yellow to dark brown as the reaction progresses.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the product.

  • Purification: Filter the resulting solid and wash it thoroughly with water to remove any remaining salts and solvent. The crude yellow solid can be further purified by recrystallization from an appropriate solvent if necessary.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a generalized procedure based on reported literature.[3][4]

  • Reaction Setup: In a two-neck flask (or a hydrogenation vessel), charge the synthesized 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) (1 equivalent), ethanol or methanol as the solvent, and 5-10% palladium on activated carbon (Pd/C) as the catalyst.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the stirred mixture at atmospheric pressure or by pressurizing the vessel with hydrogen gas (e.g., to 2 MPa).[4]

  • Reaction Conditions: The reaction is typically stirred at room temperature overnight or for a specified duration (e.g., 8 hours) under pressure.[3][4]

  • Catalyst Removal: Upon completion of the reaction (which can be monitored by techniques like thin-layer chromatography), the palladium catalyst is removed by filtration through a pad of Celite.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.[5]

Mandatory Visualizations

The following diagram illustrates the two-step synthesis pathway for this compound.

Synthesis_of_1_3_Bis_4_aminophenoxy_benzene cluster_reactants1 Step 1 Reactants cluster_conditions1 Step 1 Conditions cluster_reactants2 Step 2 Reactants cluster_conditions2 Step 2 Conditions Resorcinol Resorcinol Intermediate 4,4'-(1,3-Phenylenebisoxy)bis(1-nitrobenzene) Resorcinol->Intermediate FourFluoronitrobenzene 4-Fluoronitrobenzene FourFluoronitrobenzene->Intermediate Base K₂CO₃ Base->Intermediate Solvent1 DMAc / DMF Solvent1->Intermediate Heat Heat Heat->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrogen H₂ or Hydrazine Hydrogen->FinalProduct Catalyst Pd/C Catalyst->FinalProduct Solvent2 Methanol / Ethanol Solvent2->FinalProduct

Caption: Synthesis pathway for this compound.

References

Spectroscopic Profile of 1,3-Bis(4-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic diamine 1,3-Bis(4-aminophenoxy)benzene, a key intermediate in the synthesis of advanced polymers such as polyimides. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent amine, ether, and aromatic functionalities.

FTIR Spectral Data

The following table summarizes the key FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3436N-H stretching (asymmetric)Primary Amine (-NH₂)Strong
3358N-H stretching (symmetric)Primary Amine (-NH₂)Strong
3040C-H stretchingAromatic RingMedium
1620N-H bending (scissoring)Primary Amine (-NH₂)Strong
1504C=C stretchingAromatic RingStrong
1232C-O-C stretching (asymmetric)Aryl EtherStrong
1105C-N stretchingAromatic AmineMedium
828C-H out-of-plane bending1,4-disubstituted benzeneStrong
690, 770C-H out-of-plane bending1,3-disubstituted benzeneStrong
Experimental Protocol: FTIR Analysis

The presented FTIR data is typically acquired using the following methodology:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. Subsequently, the sample spectrum is collected over a spectral range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its precise structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.18t1HH-5'
~6.77d4HH-2, H-6
~6.59d4HH-3, H-5
~6.47d2HH-4', H-6'
~6.20t1HH-2'
~4.95s4H-NH₂

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~159.2C-1'
~145.3C-4
~144.1C-1
~130.4C-5'
~121.2C-2, C-6
~115.0C-3, C-5
~109.9C-4', C-6'
~105.7C-2'

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

The following is a typical protocol for acquiring NMR spectra of this compound:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Logical Workflow for Spectroscopic Characterization

The process of spectroscopically characterizing this compound can be represented by the following workflow.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Validation Synthesis Synthesize this compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis FTIR_Interpretation Identify Functional Groups (Amine, Ether, Aromatic) FTIR_Analysis->FTIR_Interpretation NMR_Interpretation Elucidate C-H Framework NMR_Analysis->NMR_Interpretation Structure_Validation Confirm Molecular Structure FTIR_Interpretation->Structure_Validation NMR_Interpretation->Structure_Validation

Workflow for the spectroscopic characterization of this compound.

This guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. These resources are intended to support researchers and professionals in ensuring the quality and identity of this important chemical intermediate for its various applications.

Thermal Properties of 1,3-Bis(4-aminophenoxy)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal properties of the aromatic diamine, 1,3-Bis(4-aminophenoxy)benzene, also known as Resorcinol Bis(4-aminophenyl) Ether or TPE-R. The document focuses on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for understanding the thermal stability and phase behavior of this compound, which is a key monomer in the synthesis of high-performance polyimides.

Introduction

This compound is a versatile chemical intermediate widely utilized in the production of advanced polymers. Its rigid aromatic structure combined with flexible ether linkages imparts a unique combination of properties to the resulting materials, including high thermal stability and good processability. A thorough understanding of the thermal characteristics of the monomer itself is essential for its proper handling, storage, and for controlling the polymerization process. This guide summarizes the available TGA and DSC data and outlines the experimental methodologies for these analyses.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a fundamental technique used to study the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is primarily used to determine its melting point and enthalpy of fusion.

Quantitative DSC Data

The melting behavior of this compound has been a key focus of its characterization. The melting process of the monomer has been examined by DSC and microcalorimetry to determine its melting enthalpy and entropy.[1] While the full dataset from specific studies is not publicly available, the melting point has been consistently reported by various chemical suppliers.

Thermal PropertyValueReferences
Melting Point (°C)115 - 119[2][3]
Experimental Protocol for DSC

A typical experimental setup for the DSC analysis of this compound would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample of the compound (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Thermal Program:

    • The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere, such as nitrogen, to prevent oxidation.

    • An initial heating scan may be performed to erase the sample's prior thermal history, followed by a controlled cooling and a second heating scan to obtain a clean thermogram.

  • Data Analysis: The DSC thermogram is analyzed to determine the onset temperature, peak maximum, and the area of the melting endotherm. The area under the peak is used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Thermal Stability of Polyimides Derived from this compound

Polyimides synthesized using this compound as a monomer consistently exhibit excellent thermal stability. The thermal decomposition of these polymers has been studied using TGA.

Polymer System5% Weight Loss Temperature (°C)Atmosphere
Polyimide based on TPER and pyromellitic dianhydride> 487.5Not Specified

It is important to note that these values reflect the stability of the polymer, not the monomer. However, the high decomposition temperatures of the polymers indicate that the this compound moiety contributes significantly to their thermal robustness.

Experimental Protocol for TGA

The TGA of polymers derived from this compound is typically performed as follows:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Thermal Program: The sample is heated at a controlled rate, such as 10 °C/min or 20 °C/min, from ambient temperature to a high temperature (e.g., 800 °C).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, to study the decomposition behavior in an inert or oxidative environment, respectively.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages (e.g., 5% and 10%), and the residual mass at the final temperature.

Experimental Workflows

The logical flow of thermal analysis for this compound and its derived polymers can be visualized as follows:

Thermal_Analysis_Workflow cluster_Monomer This compound (Monomer) cluster_Polymer Polymer derived from Monomer cluster_Interpretation Data Interpretation & Application Monomer Sample Preparation (Weighing, Encapsulation) DSC Differential Scanning Calorimetry (DSC) Monomer->DSC Polymerization Polymerization Monomer->Polymerization DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHm) DSC->DSC_Data Interpretation Material Characterization Processing Parameter Optimization Thermal Stability Assessment DSC_Data->Interpretation Polymer Sample Preparation (Polymer Film/Powder) TGA Thermogravimetric Analysis (TGA) Polymer->TGA TGA_Data Decomposition Temperature (Td) Weight Loss Profile TGA->TGA_Data TGA_Data->Interpretation Monomer_Synthesis Synthesis of This compound Monomer_Synthesis->Monomer Polymerization->Polymer

References

In-Depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 1,3-Bis(4-aminophenoxy)benzene

This compound, a versatile aromatic ether, serves as a foundational scaffold in medicinal chemistry. This guide explores its synonyms, chemical properties, and burgeoning applications in drug discovery, with a focus on its derivatives as potential antimalarial and cancer immunotherapy agents.

Synonyms and Chemical Identifiers

For clarity and comprehensive literature searching, it is essential to recognize the various synonyms and identifiers for this compound.

Identifier Type Identifier
Common Name This compound
Synonym(s) TPE-R, Resorcinol (B1680541) Bis(4-aminophenyl) Ether, 4,4'-(1,3-phenylenebis(oxy))dianiline
CAS Number 2479-46-1
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.33 g/mol

Applications in Drug Discovery

While traditionally used in materials science for the synthesis of high-performance polymers, the structural motif of this compound has emerged as a promising scaffold in the development of novel therapeutics. Two key areas of investigation are its use in antimalarial and cancer immunotherapy drug discovery programs.

Antimalarial Activity

Derivatives of this compound have been synthesized and evaluated for their potential to combat Plasmodium falciparum, the deadliest species of malaria parasite. These compounds are designed to target and stabilize G-quadruplexes, which are secondary structures in the parasite's DNA and RNA that are crucial for its survival and replication.

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of synthesized derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

Compound ID Modifications IC₅₀ (μM) vs. 3D7 Strain IC₅₀ (μM) vs. W2 Strain
1r 1,3-bis[(4-(pyridin-4-ylpropylaminomethyl)phenyl)methyl]benzene0.070.11
2n 1,3-bis[(4-(pyridinylethylaminomethyl)phenoxy)methyl]benzene0.038Not Reported
2q 1,3-bis[(4-(pyridinylethylaminomethyl)phenoxy)methyl]benzene0.095Not Reported
Cancer Immunotherapy: PD-1/PD-L1 Inhibition

Analogs featuring a "resorcinol biphenyl (B1667301) ether" core, structurally related to this compound, have been identified as potent small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this pathway, these compounds can restore the anti-tumor activity of T-cells.

The inhibitory activities of resorcinol biphenyl ether analogs were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Compound ID IC₅₀ (nM)
CH1 56.58
8d 259.7
P22 39.2

Experimental Protocols

Synthesis of this compound (TPE-R)

A general, two-step synthetic protocol for the parent compound is outlined below.

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene

  • To a solution of resorcinol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature to form the diphenoxide.

  • Add 1-fluoro-4-nitrobenzene (B44160) (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 1,3-bis(4-nitrophenoxy)benzene.

Step 2: Reduction to this compound

  • Dissolve the 1,3-bis(4-nitrophenoxy)benzene from the previous step in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[3][4][5]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine (B114508) at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and add to a 96-well microtiter plate.

  • Assay Initiation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 1.5%. Add the parasite suspension to the wells of the pre-dosed plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.[6][7][8]

  • Reagent Preparation: Use a commercially available HTRF assay kit containing recombinant human PD-1 and PD-L1 proteins, each tagged with a component of the FRET pair (e.g., a donor fluorophore like europium cryptate and an acceptor fluorophore like d2).

  • Compound Dispensing: Dispense the test compounds at various concentrations into a low-volume 384-well plate.

  • Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow for protein-protein interaction and inhibitor binding.

  • Signal Detection: Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The HTRF ratio (acceptor signal / donor signal) is proportional to the extent of PD-1/PD-L1 binding. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of the PD-1/PD-L1 Immune Checkpoint

Small molecule inhibitors based on the resorcinol biphenyl ether scaffold disrupt the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1 on the cancer cell surface. This dimerization prevents PD-L1 from binding to the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring the T-cell's ability to recognize and attack the cancer cell.[1][9][10]

PD-1/PD-L1 Inhibition by Resorcinol Biphenyl Ether Analogs.
Antimalarial Mechanism via G-Quadruplex Stabilization

The terminal telomeric regions of P. falciparum chromosomes contain repetitive guanine-rich sequences that can fold into G-quadruplex structures.[11][12][13] These structures are involved in the regulation of DNA replication and gene expression. Small molecules, such as the derivatives of this compound, can bind to and stabilize these G-quadruplexes. This stabilization is thought to interfere with the normal function of telomerase, an enzyme essential for maintaining telomere length and parasite proliferation, ultimately leading to parasite death.

G_Quadruplex_Stabilization cluster_Parasite Plasmodium falciparum Telomere Telomeric DNA (G-rich sequence) G_Quadruplex G-Quadruplex Formation Telomere->G_Quadruplex Folds into Replication DNA Replication & Proliferation Telomere->Replication Allows for Telomerase Telomerase G_Quadruplex->Telomerase Inhibits binding Telomerase->Telomere Maintains length Telomerase->Replication Leads to inhibition of Parasite_Death Parasite Death Replication->Parasite_Death Inhibition leads to Ligand G-Quadruplex Stabilizing Ligand (TPE-R Derivative) Ligand->G_Quadruplex Binds and Stabilizes

Antimalarial Mechanism of G-Quadruplex Stabilizing Ligands.

References

An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-aminophenoxy)benzene (TPE-R), a key aromatic diamine monomer. It details the compound's discovery and history, physical and chemical properties, and a thorough examination of its synthesis through a common two-step protocol involving a dinitro intermediate. The guide presents detailed experimental procedures, extensive quantitative data, and discusses the primary application of TPE-R in the synthesis of high-performance polyimides. Furthermore, it explores the potential for applications in drug development by examining the biological activities of structurally related compounds. The information is structured to be a valuable resource for researchers in materials science and medicinal chemistry.

Introduction

This compound, also known as TPE-R or Resorcinol Bis(4-aminophenyl) Ether, is an aromatic diamine with the chemical formula C₁₈H₁₆N₂O₂. Its molecular structure, characterized by two aminophenoxy groups linked to a central benzene (B151609) ring at the meta positions, imparts a unique combination of flexibility and thermal stability to the polymers derived from it. This has made TPE-R a valuable monomer in the field of polymer chemistry, particularly for the synthesis of high-performance polyimides used in advanced materials and electronics. This guide offers an in-depth exploration of its discovery, synthesis, and multifaceted applications.

Discovery and History

While the precise first synthesis of this compound is not extensively documented in readily available historical records, its development is intrinsically linked to the broader research into aromatic diamines for high-performance polymers that gained significant momentum in the mid-20th century. The quest for polymers with superior thermal stability for applications in the aerospace and electronics industries led to the exploration of various aromatic monomers. The synthesis of related diphenoxybenzene structures is described in patents from the late 1970s and early 1980s, suggesting the exploration of these flexible ether linkages in polymer backbones was of significant interest during that period[1]. The specific isomer, this compound, has since become a commercially available and widely used monomer for creating processable polyimides with desirable mechanical and thermal properties.

Physicochemical Properties

This compound is a crystalline solid at room temperature, typically appearing as a white to brown powder.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 2479-46-1[2]
Molecular Formula C₁₈H₁₆N₂O₂[3]
Molecular Weight 292.34 g/mol [3]
Appearance White to brown crystalline powder[2]
Melting Point 115-118 °C[3]
Boiling Point ~434.27 °C (estimated)[3]
Solubility Soluble in acetonitrile
Table 2: Spectroscopic Data
Technique Data Reference(s)
¹H NMR See spectrum below for peak assignments.[4]
¹³C NMR See spectrum below for peak assignments.[5]
IR Spectroscopy Characteristic peaks for N-H stretching (~3400-3300 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹).
Mass Spectrometry Molecular Ion (M⁺): m/z 292.12

(Note: Specific peak data for IR and Mass Spectrometry are based on typical values for the functional groups present and the molecular weight of the compound.)

Synthesis of this compound

The most common and well-established method for synthesizing this compound is a two-step process.[6] This process begins with the formation of a nitro-substituted intermediate, 1,3-bis(4-nitrophenoxy)benzene, which is subsequently reduced to the desired diamine.

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction Resorcinol Resorcinol Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Resorcinol->Base p_Nitrochlorobenzene p-Nitrochlorobenzene p_Nitrochlorobenzene->Base Nitro_Intermediate 1,3-Bis(4-nitrophenoxy)benzene Base->Nitro_Intermediate Heat Nitro_Intermediate_2 1,3-Bis(4-nitrophenoxy)benzene Nitro_Intermediate->Nitro_Intermediate_2 Reducing_Agent Reducing Agent (e.g., Pd/C, H₂) Final_Product This compound Reducing_Agent->Final_Product Nitro_Intermediate_2->Reducing_Agent

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are representative experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)

This step involves a nucleophilic aromatic substitution reaction.

  • Reactants:

    • Resorcinol

    • p-Nitrochlorobenzene (or p-fluoronitrobenzene)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Procedure:

    • To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add resorcinol, an excess of p-nitrochlorobenzene, and anhydrous potassium carbonate in a suitable volume of DMF.

    • Heat the reaction mixture with stirring under a nitrogen atmosphere. The reaction temperature is typically maintained in the range of 120-160°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Collect the precipitate by filtration and wash thoroughly with water and then with a solvent like ethanol (B145695) to remove unreacted starting materials and byproducts.

    • Dry the resulting solid to obtain 1,3-bis(4-nitrophenoxy)benzene.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro groups of the intermediate to amino groups.

  • Reactants:

  • Procedure:

    • In a reaction flask, dissolve or suspend 1,3-bis(4-nitrophenoxy)benzene in ethanol or methanol.

    • Add a catalytic amount of 10% Pd/C.

    • If using hydrazine hydrate, add it dropwise to the mixture while stirring. The reaction is often exothermic and may require cooling.

    • If using hydrogen gas, subject the mixture to a hydrogen atmosphere (typically at a pressure of 2-4 MPa) in a hydrogenation apparatus and stir at room temperature overnight.[7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[3]

Applications

Polymer Chemistry

The primary application of this compound is as a monomer for the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The flexible ether linkages and the meta-catenation in the backbone of TPE-R impart improved solubility and processability to the resulting polyimides compared to their more rigid counterparts.[8]

The polymerization reaction typically involves the reaction of TPE-R with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA), in a two-step process. The first step forms a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.

G Diamine This compound (TPE-R) Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Diamine->Solvent Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Solvent Polyamic_Acid Poly(amic acid) Precursor Solvent->Polyamic_Acid Polycondensation Polyimide Polyimide Polyamic_Acid->Polyimide Thermal or Chemical Imidization (Dehydration)

Caption: Polymerization of TPE-R with a dianhydride to form a polyimide.

These polyimides find use in a variety of demanding applications, including:

  • Flexible printed circuits

  • Insulating films in microelectronics

  • High-temperature adhesives

  • Membranes for gas separation

  • Composite matrices for aerospace components

Potential in Drug Development

While this compound itself is not a known therapeutic agent, its structural motifs are of interest to medicinal chemists. The diphenoxybenzene core can act as a scaffold for the synthesis of novel compounds with potential biological activity.

Research into structurally related compounds has shown promising results in various therapeutic areas. For instance, derivatives of 1,3-bis(phenoxymethyl)benzene have been investigated as potential antimalarial agents, with some compounds exhibiting significant activity against Plasmodium falciparum.[9] The mechanism of action for some of these related compounds is thought to involve the stabilization of parasitic telomeric G-quadruplexes.[9]

Furthermore, other classes of bis(aryloxy) compounds have been explored for their antibacterial properties. While a direct link to TPE-R has not been established, this highlights the potential of the broader chemical class in the development of new antimicrobial agents.

It is important to note that the toxicological properties of this compound have not been extensively studied in the context of drug development. Any exploration of this compound or its derivatives for therapeutic purposes would require thorough investigation of its biological activity, mechanism of action, and safety profile.

Conclusion

This compound is a versatile and important monomer in the field of polymer science, enabling the production of high-performance polyimides with enhanced processability. Its synthesis is well-established, and its properties are well-characterized. While its primary application lies in materials science, the structural features of TPE-R and the biological activities of related compounds suggest that it could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this key chemical compound.

References

Health and Safety Data for 1,3-Bis(4-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1,3-Bis(4-aminophenoxy)benzene (CAS No. 2479-46-1). The information is compiled from various safety data sheets and toxicological literature to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a light yellow to brown powder or crystalline solid. It is primarily used as a monomer in the synthesis of high-performance polymers such as polyimides, valued for their thermal stability.

PropertyValueReference
Molecular Formula C18H16N2O2[1]
Molecular Weight 292.33 g/mol
Melting Point 115-118 °C[2]
Boiling Point 434.27 °C (estimated)[2]
Density 1.1925 g/cm³ (estimated)[2]
Solubility Very faint turbidity in Acetonitrile[2]
Appearance White to Brown powder to crystal[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 2): Toxic to aquatic life.[3][4]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[4]

GHS Pictograms:

alt text
alt text

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H401: Toxic to aquatic life.[3][4]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3][4]

  • P273: Avoid release to the environment.[3][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P330: Rinse mouth.[4]

  • P391: Collect spillage.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Data

The available quantitative toxicological data for this compound is limited to acute oral toxicity studies.

TestSpeciesRouteValueReference
LD50MouseOral1240 mg/kg[2]
LD50RatOral1378 mg/kg[2]
LD50RatOral690 mg/kg[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the key toxicological endpoints.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a small number of animals per step.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered as a single dose via gavage. If not soluble in water, it may be dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dosing Procedure: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Dosing: Depending on the outcome of the initial dose, the next step involves dosing another group of three animals at a lower or higher fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for 14 days. Body weight is recorded weekly.

  • Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Skin Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Application: A 0.5 g amount of the test substance, moistened with a small amount of water to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin. The application site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Period: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale (e.g., Draize scale).

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index and classify the substance's irritation potential.

Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Dose Application: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.

  • Reversibility: The reversibility of any observed lesions is assessed for up to 21 days.

  • Data Analysis: The scores for corneal opacity, iritis, and conjunctival reactions are used to classify the irritancy potential of the substance.

Potential Signaling Pathways of Toxicity

Specific signaling pathways affected by this compound have not been elucidated. However, as an aromatic amine, its toxicity is likely to follow pathways common to this class of chemicals, which involve metabolic activation to reactive intermediates that can lead to genotoxicity and oxidative stress.

Bioactivation and Genotoxicity Pathway

Aromatic amines are known to undergo metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This process can lead to the formation of reactive electrophilic metabolites that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and are a key initiating event in chemical carcinogenesis.

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Target cluster_2 Cellular Consequences 1,3-BAPB This compound N-hydroxylamine N-hydroxylamine metabolite 1,3-BAPB->N-hydroxylamine CYP450 (N-oxidation) Nitrenium_ion Reactive Nitrenium Ion N-hydroxylamine->Nitrenium_ion Esterification (e.g., sulfation, acetylation) DNA DNA Nitrenium_ion->DNA Covalent Binding DNA_adduct DNA Adducts DNA->DNA_adduct Mutation Mutations DNA_adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Bioactivation of this compound leading to potential genotoxicity.

Oxidative Stress Pathway

The metabolism of aromatic amines can also lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and inflammation.

G cluster_0 Metabolism cluster_1 Cellular Response 1,3-BAPB This compound Metabolites Metabolites 1,3-BAPB->Metabolites Metabolic Enzymes ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Inflammation Inflammation Cellular_Damage->Inflammation Apoptosis Apoptosis Cellular_Damage->Apoptosis G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard & Risk Assessment PhysChem Physicochemical Properties InSilico In Silico Toxicity Prediction (QSAR) PhysChem->InSilico Genotox Genotoxicity (Ames Test) InSilico->Genotox Cytotox Cytotoxicity Assays Genotox->Cytotox AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Cytotox->AcuteTox Indicates need for further testing Irritation Skin/Eye Irritation AcuteTox->Irritation Sensitization Skin Sensitization Irritation->Sensitization HazardID Hazard Identification Sensitization->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskCharacterization Risk Characterization Exposure->RiskCharacterization SDS Safety Data Sheet (SDS) Generation RiskCharacterization->SDS

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides utilizing the diamine monomer 1,3-Bis(4-aminophenoxy)benzene (APB). APB, also known as TPER, is a valuable building block for creating flexible, thermally stable, and soluble polyimides suitable for a wide range of applications, including microelectronics, aerospace, and advanced composites.

Introduction to this compound in Polyimide Synthesis

This compound is an aromatic diamine characterized by the presence of flexible ether linkages. The incorporation of APB into the polyimide backbone imparts several desirable properties:

  • Enhanced Solubility: The meta-substituted benzene (B151609) ring and ether bridges disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid polyimides.[1][2][3] This facilitates processing, allowing for the formation of films and coatings by solution casting.

  • Good Thermal Stability: Polyimides derived from APB exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, making them suitable for high-temperature applications.[4][5][6]

  • Processability: The improved solubility and melt-processability of certain APB-based polyimides allow for fabrication via techniques like compression molding.[7][8]

  • Excellent Mechanical Properties: These polyimides typically form tough and flexible films with high tensile strength and modulus.[1][5][7]

General Reaction Scheme

The synthesis of polyimides from this compound and an aromatic dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) step to form the final polyimide.

Polyimide_Synthesis cluster_reactants Reactants cluster_process Polymerization Diamine This compound (APB/TPER) PAA Poly(amic acid) Intermediate Diamine->PAA + Dianhydride in polar aprotic solvent (e.g., NMP, DMAc) Room Temperature Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Polyimide Polyimide PAA->Polyimide Thermal or Chemical Imidization (Heat or Chemical Reagents)

Figure 1. General two-step synthesis of polyimides from this compound.

Quantitative Data Summary

The properties of polyimides derived from this compound are highly dependent on the choice of dianhydride. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of APB-Based Polyimides

Dianhydride PartnerGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)Char Yield at 800°C (%)Reference
Pyromellitic dianhydride (PMDA)Not specified>500Not specified[4]
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)190>500Not specified[7]
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)Not specifiedNot specifiedNot specified[5]
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)Not specifiedNot specifiedNot specified[5]
4,4′-Oxydiphthalic anhydride (B1165640) (ODPA)Not specifiedNot specifiedNot specified[5]

Table 2: Mechanical Properties of APB-Based Polyimide Films

Dianhydride PartnerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)85-1052.0-3.35-18[7]
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)Not specifiedNot specifiedNot specified[5]

Table 3: Inherent Viscosity of APB-Based Poly(amic acid)s and Polyimides

Dianhydride PartnerInherent Viscosity (dL/g)Polymer TypeReference
Pyromellitic dianhydride (PMDA)Not specifiedPolyimide[4]
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)0.58Polyimide[7]
Various diacids (for polyamides)0.43 - 1.03Polyamide[1]

Experimental Protocols

Below are detailed protocols for the synthesis of polyimides using this compound.

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid)

This is the most common method for synthesizing polyimides.[9][10]

Materials:

  • This compound (APB)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas

  • Glass reaction flask with a mechanical stirrer and gas inlet/outlet

Procedure:

  • Drying: Thoroughly dry all glassware and monomers to prevent premature hydrolysis of the dianhydride and to ensure high molecular weight polymer formation.

  • Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and under a slow stream of inert gas (Argon or Nitrogen), dissolve a specific molar amount of APB in anhydrous NMP or DMAc. Stir at room temperature until the diamine is completely dissolved.

  • Poly(amic acid) Formation: Gradually add an equimolar amount of the dianhydride powder to the diamine solution in small portions over 30-60 minutes. A slight exothermic reaction may be observed.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting (Optional): The viscous poly(amic acid) solution can be cast onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven or a forced-air oven. The imidization is typically carried out using a step-wise heating program, for example:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour This gradual heating allows for the controlled removal of the solvent and the water generated during imidization, preventing the formation of voids in the final film.[5]

  • Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled off the glass substrate, sometimes aided by immersion in water.[5]

Two_Step_Workflow start Start dissolve Dissolve APB in anhydrous solvent start->dissolve add_dianhydride Gradually add equimolar dianhydride dissolve->add_dianhydride polymerize Stir at room temperature (12-24h) to form poly(amic acid) solution add_dianhydride->polymerize cast_film Cast poly(amic acid) solution onto glass plate polymerize->cast_film thermal_imidization Step-wise heating in oven to form polyimide film cast_film->thermal_imidization remove_film Cool and remove polyimide film thermal_imidization->remove_film end End remove_film->end

Figure 2. Workflow for the two-step synthesis of a polyimide film.

Protocol 2: One-Step High-Temperature Solution Polycondensation

This method directly yields the polyimide in solution and is suitable for polyimides that are soluble in the reaction solvent.[7][9]

Materials:

  • This compound (APB)

  • Aromatic dianhydride (e.g., 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride - HQDPA)

  • m-cresol (B1676322)

  • Isoquinoline (B145761) (catalyst)

  • Ethanol (B145695)

  • Argon or Nitrogen gas

  • Reaction flask with a mechanical stirrer, gas inlet, and a Dean-Stark trap with a condenser

Procedure:

  • Charging the Reactor: In a reaction flask equipped with a mechanical stirrer, inert gas inlet, and a Dean-Stark trap, add the APB, dianhydride, and m-cresol to achieve a desired solid content (e.g., 10 wt%).

  • Catalyst Addition: Add a few drops of isoquinoline as a catalyst.

  • Reaction: Heat the reaction mixture to around 200°C under a continuous flow of inert gas. The water formed during imidization is removed azeotropically with m-cresol and collected in the Dean-Stark trap.

  • Polymerization: Maintain the reaction at 200°C for approximately 6-8 hours.[7]

  • Precipitation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a non-solvent like ethanol to precipitate the polyimide.

  • Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with ethanol, and dry it in a vacuum oven at an elevated temperature (e.g., 200°C) for several hours to remove residual solvent.

One_Step_Workflow start Start charge_reactor Charge reactor with APB, dianhydride, m-cresol, and catalyst start->charge_reactor heat_reaction Heat to 200°C and remove water azeotropically charge_reactor->heat_reaction polymerize Maintain at 200°C for 6-8h heat_reaction->polymerize precipitate Cool and precipitate polymer in ethanol polymerize->precipitate wash_dry Filter, wash, and dry the polyimide powder precipitate->wash_dry end End wash_dry->end

Figure 3. Workflow for the one-step high-temperature solution polycondensation.

Characterization of APB-Based Polyimides

A variety of analytical techniques are used to confirm the successful synthesis and to characterize the properties of the resulting polyimides.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to monitor the conversion of poly(amic acid) to polyimide. The disappearance of the amide and carboxylic acid bands and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) confirm complete imidization.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the diamine monomer and the final polyimide.[2][4]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the polyimide by measuring its weight loss as a function of temperature.[5][6]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polyimide or the melting temperature (Tm) of semi-crystalline polyimides.[4][5][7]

  • Mechanical Testing: Tensile tests are performed on polyimide films to determine properties such as tensile strength, Young's modulus, and elongation at break.[1][5]

  • Solubility Tests: The solubility of the synthesized polyimides is tested in various organic solvents to assess their processability.[1][2][3]

These application notes and protocols provide a solid foundation for researchers and scientists to explore the synthesis and application of high-performance polyimides based on this compound. The versatility of this diamine allows for the tailoring of polyimide properties to meet the demands of various advanced applications.

References

Application Notes and Protocols for the Synthesis of High-Performance Polyamides Using 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance aromatic polyamides utilizing the diamine monomer 1,3-Bis(4-aminophenoxy)benzene (1,3,4-APB). The inclusion of flexible ether linkages and meta-catenation in the 1,3,4-APB monomer imparts improved solubility and processability to the resulting polyamides while maintaining excellent thermal and mechanical properties characteristic of aramids.

Two primary synthesis methodologies are detailed: low-temperature solution polymerization with aromatic diacid chlorides and direct polycondensation via the Yamazaki-Higashi phosphorylation reaction with aromatic dicarboxylic acids. These protocols are intended to serve as a comprehensive guide for researchers in materials science and polymer chemistry.

Key Properties of Polyamides from this compound

Polyamides synthesized from this compound are known for their amorphous nature, which contributes to their enhanced solubility in polar aprotic solvents. This characteristic is a significant advantage over traditional, more rigid aromatic polyamides that often require harsh processing conditions. Key properties include:

  • High Thermal Stability: These polyamides exhibit excellent resistance to thermal degradation, with decomposition temperatures (T10) typically ranging from 400 to over 500°C.

  • High Glass Transition Temperatures (Tg): The Tg values for these polymers are generally in the range of 200 to 270°C, indicating their suitability for high-temperature applications.

  • Good Solubility: They are readily soluble in organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2]

  • Excellent Mechanical Properties: Films cast from these polyamides demonstrate high tensile strength and modulus, making them suitable for applications requiring robust materials.

Data Presentation: Properties of Polyamides Synthesized from 1,3,4-APB

The following tables summarize the quantitative data for polyamides synthesized from this compound with different aromatic diacid chlorides and dicarboxylic acids.

Table 1: Thermal Properties of Polyamides Derived from 1,3,4-APB

Co-monomerPolymerization MethodTg (°C)T10 (°C) in N₂Char Yield at 800°C (%)
Isophthaloyl ChlorideLow-Temperature Solution204 - 235404 - 57835 - 65
Terephthaloyl ChlorideLow-Temperature Solution270.1449.6Not Reported

Table 2: Mechanical and Physical Properties of Polyamides Derived from 1,3,4-APB

Co-monomerPolymerization MethodInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)
Isophthaloyl ChlorideLow-Temperature Solution0.40 - 0.67Not ReportedNot Reported
Terephthaloyl ChlorideLow-Temperature SolutionNot Reported107.150.7

Table 3: Solubility of Polyamides Derived from 1,3,4-APB

Co-monomerNMPDMAcDMFDMSOPyridine (B92270)m-cresol
Isophthaloyl ChlorideSolubleSolubleSolubleSolubleSolubleSoluble
Terephthaloyl ChlorideSolubleSolubleSolubleSolubleNot ReportedNot Reported

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of polyamides by reacting this compound with an aromatic diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride, in a polar aprotic solvent at low temperatures.

Materials:

  • This compound (1,3,4-APB)

  • Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube

  • Low-temperature bath

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone. Stir the mixture at room temperature until all solids have completely dissolved.

  • Cooling: Cool the reaction flask to 0-5°C using a low-temperature bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (e.g., isophthaloyl chloride), either as a solid or dissolved in a small amount of anhydrous NMP, to the stirred solution. The addition should be done portion-wise over 30-60 minutes to control the exothermic reaction.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 18-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Protocol 2: Yamazaki-Higashi Phosphorylation Polycondensation

This method involves the direct polycondensation of this compound with an aromatic dicarboxylic acid using triphenyl phosphite (B83602) and pyridine as condensing agents.

Materials:

  • This compound (1,3,4-APB)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid or terephthalic acid)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Triphenyl phosphite (TPP)

  • Pyridine (anhydrous)

  • Lithium chloride (LiCl) (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser

  • Heating mantle with a temperature controller

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add the aromatic dicarboxylic acid, this compound, anhydrous NMP, anhydrous lithium chloride, and anhydrous pyridine.

  • Addition of Condensing Agent: Stir the mixture at room temperature until a homogeneous solution is formed. Then, add triphenyl phosphite to the solution.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours with continuous stirring.

  • Precipitation: After cooling to room temperature, pour the resulting viscous solution into a large volume of methanol while stirring to precipitate the polyamide.

  • Washing: Filter the precipitated polymer and wash it extensively with hot water and methanol to remove residual reactants and by-products.

  • Drying: Dry the final polymer product in a vacuum oven at 80-100°C for 24 hours.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_monomers Starting Materials cluster_synthesis Polymerization Methods cluster_processing Post-Synthesis Processing Monomer1 This compound (Diamine) Method1 Low-Temperature Solution Polymerization Monomer1->Method1 Method2 Yamazaki-Higashi Phosphorylation Monomer1->Method2 Monomer2 Aromatic Diacid Chloride (e.g., IPC, TPC) Monomer2->Method1 Monomer3 Aromatic Dicarboxylic Acid Monomer3->Method2 Precipitation Precipitation (in Methanol) Method1->Precipitation Method2->Precipitation Washing Washing (Water & Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Product High-Performance Polyamide Drying->Product

Caption: General workflow for the synthesis of high-performance polyamides.

Logical Relationship of Monomer Structure to Polymer Properties

Monomer_Property_Relationship cluster_features Key Structural Features cluster_properties Resulting Polymer Properties Monomer This compound Structure Feature1 Flexible Ether Linkages (-O-) Monomer->Feature1 Feature2 Meta-Catenation (1,3-Substitution) Monomer->Feature2 Feature3 Aromatic Backbone Monomer->Feature3 Property1 Improved Solubility & Processability Feature1->Property1 Property3 Amorphous Nature Feature1->Property3 Feature2->Property1 Feature2->Property3 Property2 High Thermal Stability & Tg Feature3->Property2

Caption: Influence of monomer structure on resulting polyamide properties.

References

Application Notes & Protocols: 1,3-Bis(4-aminophenoxy)benzene (BAPB) as a Monomer for High-Performance Aramid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-bis(4-aminophenoxy)benzene (BAPB), also referred to as 1,3-BAB or TPER, as a critical monomer in the synthesis of advanced aramid copolymers. The incorporation of the flexible BAPB moiety into the rigid aramid backbone enhances solubility and processability, enabling the fabrication of high-performance materials such as ultra-thin films with exceptional thermal and mechanical properties.[1][2][3] Such materials are of significant interest for applications in extreme environments, including the aerospace, defense, and automotive industries.[1][2][3]

Overview of BAPB-based Aramid Copolymers

Aramid copolymers synthesized with BAPB exhibit a unique combination of high thermal stability and mechanical strength, coupled with improved processability in organic solvents.[1][2][3] This enhanced solubility allows for the creation of thin, transparent films and functional coatings, expanding the applications of aramids beyond traditional high-strength fibers.[1][2][3] The flexible ether linkages introduced by the BAPB monomer disrupt the chain rigidity just enough to allow for dissolution while maintaining the desirable properties of the aromatic polyamide structure.[4]

Quantitative Data Summary

The properties of aramid copolymers derived from BAPB are summarized below. These tables present data for two novel aramid copolymers, MBAB-aramid and PBAB-aramid, synthesized using this compound (MBAB) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB) respectively, in conjunction with p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC).[2][4]

Table 1: Molecular Weight and Viscosity Properties of Synthesized Aramid Copolymers [2]

CopolymerAverage Molecular Weight (kDa)
MBAB-aramid>150
PBAB-aramid>150

Table 2: Thermal Properties of Aramid Copolymer Films [1][2][3]

CopolymerGlass Transition Temperature (Tg, °C)Thermal Decomposition Temperature (Td, °C)
MBAB-aramid270.1449.6
PBAB-aramid292.7465.5

Table 3: Mechanical Properties of 5 µm Thick Aramid Copolymer Films [1][2][3][4]

CopolymerTensile Strength (MPa)Elongation at Break (%)
MBAB-aramid107.150.7
PBAB-aramid113.558.4

Experimental Protocols

3.1. Synthesis of this compound (BAPB) Monomer

A common route for synthesizing BAPB involves the reduction of an intermediate dinitro compound.[5]

  • Step 1: Synthesis of 1,3-bis(4-nitrophenoxy)benzene.

  • Step 2: Reduction to this compound. A detailed protocol for a similar compound, 1,3-bis(3-aminophenoxy)benzene, involves catalytic hydrogenation:

    • In a 2L hydrogenation kettle, combine 106g of the intermediate 1,3-bis(3-nitrophenoxy)benzene, 1.4g of 5% palladium on carbon (50% water), and 750g of ethanol.[6]

    • Purge the kettle with nitrogen three times, followed by three purges with hydrogen.[6]

    • Pressurize the kettle to 2 MPa with hydrogen and maintain for 8 hours.[6]

    • After the reaction, filter to remove the palladium on carbon catalyst.[6]

    • Concentrate the filtrate to remove approximately 80% of the ethanol.[6]

    • Cool the solution to 20°C and stir for 30 minutes to induce crystallization.[6]

    • Filter the product, wash with cold water 2-3 times, and dry under vacuum at 60°C to yield the final product.[6]

3.2. Synthesis of BAPB-based Aramid Copolymers

The following protocol describes the low-temperature solution polymerization method for synthesizing MBAB-aramid and PBAB-aramid copolymers.[4]

  • Materials:

    • This compound (MBAB) or 1,4-bis(4-aminophenoxy)benzene (PBAB)

    • p-phenylenediamine (PPD)

    • Terephthaloyl chloride (TPC)

    • N-methyl-2-pyrrolidone (NMP) (anhydrous)

    • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium oxide (CaO) (for neutralization)

  • Procedure:

    • Dissolution of Diamines: In a jacketed reaction flask, charge 8.77 g of MBAB (or PBAB) and 3.24 g of PPD. Add 300 g of NMP and mix at 250 rpm for 30 minutes.[4]

    • Low-Temperature Polymerization: Add 12.18 g of TPC to the reaction mixture. Maintain the reaction at 25°C for 0.5 to 2 hours, or until the torque of the stirrer indicates saturation.[4]

    • Temperature Elevation: Increase the reaction temperature to 70°C and maintain for 1 hour.

    • Neutralization: Add a neutralizing agent such as calcium hydroxide or calcium oxide to neutralize the HCl byproduct generated during polymerization.[7]

3.3. Fabrication of Aramid Copolymer Films

Thin films can be fabricated from the resulting polymer solution using techniques such as bar coating.

3.4. Characterization of Aramid Copolymers

  • Thermal Analysis:

    • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature (Td).

  • Mechanical Analysis:

    • Tensile Testing: To measure tensile strength and elongation at break.

Visualizations

Synthesis_of_BAPB cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Resorcinol Resorcinol 1,3-Bis(4-nitrophenoxy)benzene 1,3-Bis(4-nitrophenoxy)benzene Resorcinol->1,3-Bis(4-nitrophenoxy)benzene Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->1,3-Bis(4-nitrophenoxy)benzene This compound (BAPB) This compound (BAPB) 1,3-Bis(4-nitrophenoxy)benzene->this compound (BAPB) Reduction (e.g., H2, Pd/C)

Caption: Synthesis pathway for this compound (BAPB).

Aramid_Copolymerization cluster_monomers Monomers cluster_process Polymerization cluster_product Product BAPB This compound (BAPB) Polymerization Low-Temperature Solution Polymerization (in NMP) BAPB->Polymerization PPD p-Phenylenediamine (PPD) PPD->Polymerization TPC Terephthaloyl Chloride (TPC) TPC->Polymerization Aramid BAPB-Aramid Copolymer Polymerization->Aramid Byproduct HCl Polymerization->Byproduct

Caption: Polymerization of BAPB to form an aramid copolymer.

Experimental_Workflow Start Start Dissolution I. Dissolution of Diamines (BAPB + PPD in NMP) Start->Dissolution Polymerization II. Polymerization (Addition of TPC) Dissolution->Polymerization LowTemp II-1. Low Temperature (25°C) Polymerization->LowTemp HighTemp II-2. Elevated Temperature (70°C) LowTemp->HighTemp Neutralization III. Neutralization (e.g., with Ca(OH)₂) HighTemp->Neutralization FilmCasting Film Casting (e.g., Bar Coating) Neutralization->FilmCasting Characterization Characterization (DMA, TGA, Tensile Testing) FilmCasting->Characterization End End Characterization->End

Caption: Experimental workflow for BAPB-aramid copolymer synthesis and characterization.

References

Polymerization of 1,3-Bis(4-aminophenoxy)benzene: A Detailed Guide to Polyimide and Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Bis(4-aminophenoxy)benzene (TPER) is a versatile aromatic diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and polyamides. The meta-substituted phenoxy linkages in its structure impart a unique combination of flexibility and thermal stability to the resulting polymers, leading to materials with excellent processability, solubility, and robust thermal and mechanical properties. These characteristics make TPER-based polymers highly desirable for applications in the aerospace, electronics, and automotive industries as advanced films, coatings, adhesives, and composite matrices. This document provides detailed application notes and experimental protocols for the synthesis of polyimides and polyamides using this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Application Notes

The polymerization of this compound can be tailored to achieve a wide range of material properties by carefully selecting the co-monomer and the polymerization technique. The two primary classes of polymers derived from TPER are polyimides and polyamides, each with distinct synthesis routes and resulting characteristics.

Polyimide Synthesis: The most prevalent method for producing polyimides from TPER is a two-step polycondensation reaction . This process involves the initial formation of a soluble poly(amic acid) precursor at ambient temperatures, followed by a cyclodehydration (imidization) step at elevated temperatures or through chemical means to form the final polyimide. The flexibility introduced by the ether linkages in TPER often results in polyimides with improved solubility in organic solvents and lower glass transition temperatures compared to those derived from more rigid diamines, without significantly compromising their excellent thermal stability.[1] Common dianhydrides used in conjunction with TPER include pyromellitic dianhydride (PMDA) and 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA).[1][2] The imidization process can be carried out thermally in solution or on a cast film, or chemically using reagents like acetic anhydride (B1165640) and pyridine (B92270).[3][4]

Polyamide Synthesis: Aromatic polyamides (aramids) based on TPER are typically synthesized via low-temperature solution polymerization or phosphorylation polycondensation . The low-temperature method involves the reaction of TPER with aromatic diacid chlorides in a polar aprotic solvent.[5] This technique is advantageous for achieving high molecular weight polymers. Alternatively, the Yamazaki phosphorylation reaction provides a direct polycondensation route for reacting TPER with aromatic dicarboxylic acids using a condensing agent like triphenyl phosphite (B83602) and pyridine.[6][7] The resulting polyamides often exhibit good solubility in various organic solvents, high thermal stability, and excellent mechanical properties, making them suitable for producing strong and flexible films.[6]

Experimental Protocols

Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation

This protocol describes the synthesis of a polyimide from this compound (TPER) and Pyromellitic Dianhydride (PMDA).

Materials:

  • This compound (TPER)

  • Pyromellitic Dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Drying tube

  • Glass plate for film casting

  • Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise equimolar amount of TPER in anhydrous DMAc under a gentle stream of nitrogen.

  • Once the TPER has completely dissolved, add an equimolar amount of PMDA in one portion.

  • Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization and Film Casting

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the cast film in a vacuum oven and subject it to a staged heating program to effect imidization and remove the solvent. A typical heating schedule is:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour[3]

  • After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled from the glass plate, aided by immersion in water if necessary.[3]

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization A Dissolve TPER in DMAc (N2 atmosphere, RT) B Add equimolar PMDA A->B Complete Dissolution C Stir for 24h at RT B->C Initiate Polymerization D Cast Poly(amic acid) solution on glass plate C->D Viscous Solution E Staged heating in vacuum oven (80°C to 300°C) D->E Solvent evaporation & Imidization F Cool to RT and peel film E->F Complete Cyclization

Fig. 1: Workflow for Polyimide Synthesis.
Protocol 2: Synthesis of Polyamide via Phosphorylation Polycondensation

This protocol outlines the synthesis of an aromatic polyamide from this compound (TPER) and an aromatic dicarboxylic acid using the Yamazaki reaction.

Materials:

  • This compound (TPER)

  • Aromatic dicarboxylic acid (e.g., Isophthalic acid)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Ethanol

  • Water

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Beaker for precipitation

Procedure:

  • Flame-dry a three-necked flask and charge it with the aromatic diacid (0.01 mol), LiCl (1.4 g), NMP (10 mL), and pyridine (6 mL) under a nitrogen atmosphere.[6]

  • Stir the mixture at room temperature until all solids have dissolved.[6]

  • Rapidly add TPER (0.01 mol) and TPP (0.022 mol) along with the remaining NMP (10 mL).[6]

  • Heat the solution to 105°C and maintain the reaction for 3 hours.[6]

  • After cooling, precipitate the resulting polymer solution by pouring it into 500 mL of ethanol.[6]

  • Wash the precipitated polymer several times with hot water and then with ethanol.[6]

  • Dry the final polyamide product overnight in a vacuum oven at 100°C.[6]

Polyamide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup and Purification A Charge flask with Diacid, LiCl, NMP, and Pyridine B Stir at RT until dissolved A->B C Add TPER and TPP B->C Homogeneous Solution D Heat to 105°C for 3h C->D Initiate Polycondensation E Precipitate in Ethanol D->E Polymer Solution F Wash with hot water and ethanol E->F G Dry under vacuum at 100°C F->G

Fig. 2: Workflow for Polyamide Synthesis.

Data Presentation

The following tables summarize quantitative data for polyimides and polyamides synthesized using this compound (TPER) and its derivatives, providing a comparative overview of their properties.

Table 1: Properties of Polyimides Derived from TPER and Various Dianhydrides

Dianhydride Co-monomerInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)Tensile Strength (MPa)Elongation at Break (%)
HQDPA0.43 - 0.58190> 50085 - 1055 - 18
PMDA-~275> 487--
s-BPDA-----
BTDA-----
ODPA-----

Data compiled from multiple sources for illustrative purposes.[1][2]

Table 2: Properties of Polyamides Derived from TPER Analogs and Various Diacids

Diamine MonomerDiacid Co-monomerInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)
4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzeneVarious Aromatic Diacids0.43 - 1.03240 - 300> 450
1,3-bis-4′-(4″-aminophenoxy benzoyl)benzeneIsophthaloyl chloride0.40 - 0.67204 - 235404 - 578
1,3-bis-4′-(4″-aminophenoxy benzoyl)benzeneTerephthaloyl chloride0.40 - 0.67204 - 235404 - 578
MBAB (TPER) with PPDTerephthaloyl chloride-270.1449.6

Data compiled from multiple sources for illustrative purposes.[6][8][9]

Disclaimer: The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Characterization of Polyimides Derived from 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyimides derived from 1,3-Bis(4-aminophenoxy)benzene (TPER) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. Proper characterization of these materials is crucial for ensuring their quality and performance. This document provides detailed application notes and experimental protocols for the key characterization methods used for TPER-based polyimides.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized polyimides, particularly the successful imidization of the poly(amic acid) precursor.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to verify the conversion of the poly(amic acid) to the polyimide. The disappearance of amide and carboxylic acid bands and the appearance of characteristic imide absorption bands confirm the completion of the imidization process.[1][3]

Experimental Protocol:

  • Sample Preparation:

    • Polyimide films can be analyzed directly.

    • For powder samples, prepare a KBr pellet by mixing a small amount of the polyimide powder with dry KBr and pressing it into a thin, transparent disk.

  • Instrumentation:

    • Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or a pure KBr pellet.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks for the imide group:

      • Asymmetric C=O stretching: ~1780 cm⁻¹[4]

      • Symmetric C=O stretching: ~1720 cm⁻¹[5]

      • C-N-C stretching: ~1370 cm⁻¹[4]

    • Confirm the disappearance of the broad N-H and O-H stretching bands of the poly(amic acid) precursor around 3300-3500 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the diamine monomer and the final polyimide, confirming the successful synthesis and purity.[1][3]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the polyimide sample in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₆). Solubility can be a challenge for some polyimides.[6]

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Analysis:

    • Assign the observed chemical shifts to the corresponding protons and carbons in the polyimide repeating unit.

    • The absence of signals from the amic acid precursor confirms complete imidization.

Thermal Analysis

Thermal analysis techniques are critical for determining the operational temperature range and thermal stability of the polyimides.

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyimides.[2][3] The Tg is a key parameter that defines the upper service temperature of amorphous polyimides.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polyimide sample into an aluminum DSC pan.

  • Instrumentation:

    • Use a Differential Scanning Calorimeter.

  • Data Acquisition:

    • Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]

    • Cool the sample at a controlled rate.

    • Perform a second heating scan at the same rate.

  • Data Analysis:

    • Determine the Tg from the midpoint of the step transition in the heat flow curve from the second heating scan.[8]

    • The Tm will appear as an endothermic peak for semicrystalline polyimides.

Thermogravimetric Analysis (TGA)

Application Note: TGA is employed to evaluate the thermal stability of the polyimides by measuring the weight loss as a function of temperature. This provides information on the decomposition temperature.[2][9]

Experimental Protocol:

  • Sample Preparation:

    • Place 5-10 mg of the polyimide sample into a TGA crucible (e.g., platinum or ceramic).

  • Instrumentation:

    • Use a Thermogravimetric Analyzer.

  • Data Acquisition:

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 or 20°C/min) in a nitrogen or air atmosphere.[10]

  • Data Analysis:

    • Determine the onset temperature of decomposition.

    • Report the temperature at which 5% or 10% weight loss occurs (T₅% or T₁₀%) as a measure of thermal stability.[11]

    • The char yield at the final temperature can also be reported.[6]

Mechanical Properties

The mechanical properties of polyimide films are crucial for their application in structural components, films, and coatings.

Tensile Testing

Application Note: Tensile testing is performed to measure the tensile strength, Young's modulus, and elongation at break of polyimide films. These properties indicate the material's strength, stiffness, and ductility.[8][11]

Experimental Protocol:

  • Sample Preparation:

    • Prepare thin films of the polyimide by casting the poly(amic acid) solution onto a glass substrate followed by thermal imidization.[12]

    • Cut the films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882).

  • Instrumentation:

    • Use a universal testing machine equipped with a suitable load cell.

  • Data Acquisition:

    • Measure the thickness and width of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Data Analysis:

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Morphological and Other Characterizations

X-Ray Diffraction (XRD)

Application Note: XRD is used to determine the degree of crystallinity of the polyimides. Most aromatic polyimides are amorphous, which affects their solubility and processing.[6][9]

Experimental Protocol:

  • Sample Preparation:

    • Use a polyimide film or powder sample.

  • Instrumentation:

    • Use an X-ray diffractometer with Cu Kα radiation.

  • Data Acquisition:

    • Scan the sample over a 2θ range (e.g., 5° to 50°).

  • Data Analysis:

    • An amorphous polymer will show a broad halo, while a semicrystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo.

Inherent Viscosity

Application Note: Inherent viscosity is a simple and widely used method to estimate the molecular weight of the poly(amic acid) precursor and the final polyimide.[1][6][8] Higher inherent viscosity generally indicates a higher molecular weight.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (e.g., 0.5 g/dL) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[13]

  • Instrumentation:

    • Use an Ubbelohde viscometer placed in a constant temperature bath (e.g., 25°C or 30°C).[13]

  • Data Acquisition:

    • Measure the flow time of the pure solvent and the polymer solution.

  • Data Analysis:

    • Calculate the inherent viscosity using the appropriate equations.

Quantitative Data Summary

The following table summarizes typical quantitative data for polyimides derived from this compound (TPER) and various dianhydrides.

DianhydrideInherent Viscosity (dL/g)Tg (°C)T₁₀% (°C, N₂)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
BPDA-210>500---[2]
PMDA-->500---[3]
BTDA0.4-0.6-----[5]
6FDA-316531 (5% loss, air)1482.631[11]

Note: BPDA = 3,3',4,4'-biphenyltetracarboxylic dianhydride; PMDA = pyromellitic dianhydride; BTDA = 3,3',4,4'-benzophenonetetracarboxylic dianhydride; 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride. The properties can vary depending on the specific synthesis and processing conditions.

Visualized Workflows and Relationships

CharacterizationWorkflow cluster_Characterization Characterization Methods cluster_Properties Determined Properties Synthesis Polyimide Synthesis (from TPER and Dianhydride) PAA Poly(amic acid) Precursor Synthesis->PAA PI_Film Polyimide Film/Powder PAA->PI_Film Imidization Viscosity Inherent Viscosity PAA->Viscosity FTIR FTIR Spectroscopy PI_Film->FTIR NMR NMR Spectroscopy PI_Film->NMR DSC DSC Analysis PI_Film->DSC TGA TGA Analysis PI_Film->TGA Tensile Tensile Testing PI_Film->Tensile XRD XRD Analysis PI_Film->XRD Imidization Degree of Imidization FTIR->Imidization Structure Chemical Structure NMR->Structure Tg_Tm Tg and Tm DSC->Tg_Tm ThermalStability Thermal Stability TGA->ThermalStability Mechanical Mechanical Properties Tensile->Mechanical Crystallinity Crystallinity XRD->Crystallinity MolWeight Relative Molecular Weight Viscosity->MolWeight

Caption: Workflow for the synthesis and characterization of TPER-based polyimides.

LogicalRelationships cluster_Synthesis Synthesis & Processing cluster_Structure Molecular Structure cluster_Properties Macroscopic Properties Monomers Monomers (TPER, Dianhydride) Polymerization Polymerization Monomers->Polymerization Imidization Imidization (Thermal/Chemical) Polymerization->Imidization ChainRigidity Chain Rigidity Imidization->ChainRigidity Interactions Intermolecular Interactions Imidization->Interactions Crystallinity Crystallinity Imidization->Crystallinity Thermal Thermal Properties (Tg, Td) ChainRigidity->Thermal Mechanical Mechanical Properties (Strength, Modulus) ChainRigidity->Mechanical Interactions->Mechanical Solubility Solubility Interactions->Solubility Crystallinity->Mechanical Crystallinity->Solubility

Caption: Relationship between synthesis, structure, and properties of polyimides.

References

applications of 1,3-Bis(4-aminophenoxy)benzene-based polymers in aerospace

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

The aerospace industry's relentless pursuit of lighter, stronger, and more thermally resilient materials has led to the development of high-performance polymers. Among these, polyimides derived from 1,3-Bis(4-aminophenoxy)benzene (APB-134 or TPER) exhibit a remarkable combination of properties, making them prime candidates for a range of demanding aerospace applications. Their exceptional thermal stability, mechanical strength, and favorable dielectric properties address key challenges in aircraft and spacecraft design, from structural components to advanced electronic systems.

Application Notes

Polymers based on this compound are primarily utilized in the aerospace sector in the form of polyimides. The flexible ether linkages in the APB-134 monomer impart improved processability to the resulting polyimides without significantly compromising their high-temperature performance. This unique molecular structure allows for the creation of materials that are both durable and relatively easy to fabricate into complex shapes.

Key application areas include:

  • Lightweight Structural Components: The high strength-to-weight ratio of APB-134-based polyimide composites allows for the replacement of heavier metal alloys in applications such as brackets, fasteners, and interior panels, leading to significant weight savings and improved fuel efficiency.

  • Thermal Insulation and Protection Systems: These polymers exhibit outstanding thermal and thermo-oxidative stability, making them suitable for use in thermal insulation blankets for satellites and spacecraft, as well as in components near engines and other high-temperature zones.

  • Adhesives and Coatings: The excellent adhesive properties and chemical resistance of these polyimides make them ideal for bonding dissimilar materials used in aerospace structures. They are also employed as protective coatings against corrosive fluids and environmental degradation.

  • Dielectric Materials: For applications requiring electrical insulation and transparency to radar waves, such as in radomes and printed circuit boards, the low dielectric constant and dissipation factor of certain APB-134-based polyimides are highly advantageous.

Quantitative Data Presentation

The following table summarizes the key performance indicators of a polyimide synthesized from this compound (TPER) and 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), denoted as PI-1.

PropertyValueTest Method
Thermal Properties
Glass Transition Temp (Tg)190 °CDSC
Melting Temperatures (Tm)331 °C and 350 °C (double melting peaks)DSC
5% Weight Loss Temp (TGA)> 500 °CTGA (in N2)
Mechanical Properties
Tensile Modulus2.0–3.3 GPaTensile Test (Film)
Tensile Strength85–105 MPaTensile Test (Film)
Elongation at Break5–18%Tensile Test (Film)
Dielectric Properties
Dielectric Constant (Dk)2.62–3.53 (at 1 MHz) (for similar polyimides)Dielectric Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) from APB-134 and an Aromatic Dianhydride

This protocol describes the synthesis of the poly(amic acid) precursor via a two-step polycondensation reaction.

Materials:

  • This compound (APB-134, TPER)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (inert atmosphere)

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Ice bath

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a precise amount of APB-134 in anhydrous DMAc under a continuous nitrogen purge.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred solution over a period of 30 minutes. Ensure the temperature remains below 10 °C.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution is now ready for film casting and thermal imidization.

Protocol 2: Preparation of Polyimide Film via Thermal Imidization

This protocol details the conversion of the poly(amic acid) solution into a solid polyimide film.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate

  • Doctor blade or spin coater

  • Programmable vacuum oven

Procedure:

  • Clean a glass substrate thoroughly with acetone (B3395972) and isopropanol.

  • Cast the poly(amic acid) solution onto the glass substrate using a doctor blade or a spin coater to achieve a uniform thickness.

  • Place the coated substrate in a programmable vacuum oven.

  • Perform a staged curing process to gradually remove the solvent and induce cyclodehydration (imidization):

    • Heat to 80 °C and hold for 1 hour.

    • Increase the temperature to 150 °C and hold for 1 hour.

    • Increase the temperature to 200 °C and hold for 1 hour.

    • Increase the temperature to 250 °C and hold for 1 hour.

    • Finally, increase the temperature to 300 °C and hold for 1 hour.

  • Slowly cool the oven to room temperature.

  • Immerse the glass substrate in deionized water to facilitate the detachment of the polyimide film.

  • Carefully peel the freestanding polyimide film from the substrate and dry it in a vacuum oven at 100 °C for 4 hours.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_film_prep Film Preparation cluster_characterization Characterization Monomer_Preparation Monomer Purification (APB-134 & Dianhydride) Polymerization Poly(amic acid) Synthesis (Protocol 1) Monomer_Preparation->Polymerization Film_Casting Film Casting Polymerization->Film_Casting Thermal_Imidization Thermal Imidization (Protocol 2) Film_Casting->Thermal_Imidization Structural_Analysis Structural Analysis (FTIR, NMR) Thermal_Imidization->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Structural_Analysis->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Test) Thermal_Analysis->Mechanical_Testing Dielectric_Analysis Dielectric Analysis Mechanical_Testing->Dielectric_Analysis Final_Application Aerospace Application Evaluation Dielectric_Analysis->Final_Application

Caption: Experimental workflow for the synthesis and characterization of APB-134-based polyimide films.

logical_relationship cluster_structure Molecular Structure cluster_properties Polymer Properties cluster_applications Aerospace Applications APB134 This compound (Flexible Monomer) Processability Improved Processability APB134->Processability Thermal_Stability High Thermal Stability APB134->Thermal_Stability Mechanical_Strength Excellent Mechanical Strength APB134->Mechanical_Strength Dielectric_Properties Low Dielectric Constant APB134->Dielectric_Properties Lightweight_Composites Lightweight Composites Processability->Lightweight_Composites Thermal_Insulation Thermal Insulation Thermal_Stability->Thermal_Insulation Mechanical_Strength->Lightweight_Composites Adhesives_Coatings Adhesives & Coatings Mechanical_Strength->Adhesives_Coatings Radomes_Electronics Radomes & Electronics Dielectric_Properties->Radomes_Electronics

Caption: Logical relationship between the molecular structure of APB-134 and the resulting polymer properties and aerospace applications.

Application Notes and Protocols for the Use of 1,3-Bis(4-aminophenoxy)benzene in Flexible Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(4-aminophenoxy)benzene (APB-134), also known as TPE-R or MBAB, is an aromatic diamine monomer crucial for the synthesis of high-performance polymers, particularly polyimides and polyamides, for flexible electronics.[1] The unique molecular structure of APB-134, featuring ether linkages and a meta-substituted benzene (B151609) ring, imparts significant flexibility to the polymer backbone.[1] This increased flexibility enhances the solubility of the resulting polymers in organic solvents, facilitating their processing into thin, transparent, and robust films.[2][3] These films exhibit excellent thermal stability, strong mechanical properties, and desirable dielectric characteristics, making them ideal substrates and dielectric layers for a variety of flexible electronic applications.[2][3][4]

These application notes provide detailed protocols for the synthesis of polyimides from APB-134 and the fabrication of flexible films. Additionally, quantitative data on the performance of these materials are summarized to aid in their evaluation for specific applications in flexible circuits, displays, and sensors.

Data Presentation

The properties of polyimide films derived from this compound (APB-134) and various dianhydrides are summarized in the tables below. These tables provide a comparative overview of their thermal and mechanical performance.

Table 1: Thermal Properties of APB-134 Based Polyimide Films

DianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)Char Yield at 800°C (%)
Pyromellitic dianhydride (PMDA)276 - 302> 50035 - 65
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)290> 500-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)276> 500-
4,4′-Oxydiphthalic anhydride (B1165640) (ODPA)-> 500-
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)255 - 295543 - 563-

Note: The properties can vary based on the specific synthesis and processing conditions.

Table 2: Mechanical Properties of APB-134 Based Aramid and Polyimide Films

Polymer TypeDianhydride/Diacid ChlorideTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Aramid CopolymerTerephthaloyl chloride (TPC)107.150.7-
PolyimideVarious Aromatic Dianhydrides79 - 1137 - 161.75 - 2.10

Note: The properties can vary based on the specific synthesis and processing conditions.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) (PAA) from APB-134 and a Dianhydride

This protocol describes the synthesis of the poly(amic acid) precursor solution, which is the first step in the formation of a polyimide film.

Materials:

  • This compound (APB-134)

  • An aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

Procedure:

  • In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of APB-134 in the anhydrous solvent (DMAc or NMP). The solid content should be around 10-20 wt%.

  • Once the APB-134 is completely dissolved, slowly add an equimolar amount of the dianhydride powder to the solution in portions through the addition funnel under a continuous nitrogen purge to prevent moisture contamination.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.

  • The resulting viscous and clear poly(amic acid) solution is then ready for film casting.

Protocol 2: Fabrication of Flexible Polyimide Film via Thermal Imidization

This protocol details the process of casting the poly(amic acid) solution and converting it into a flexible polyimide film through a controlled heating process.

Materials and Equipment:

  • Poly(amic acid) solution from Protocol 1

  • Clean, flat glass substrate

  • Doctor blade or spin coater

  • Convection oven or vacuum oven

Procedure:

  • Pour the synthesized poly(amic acid) solution onto a clean, flat glass substrate.

  • Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used for smaller, more uniform films.

  • Place the cast film in a convection or vacuum oven and subject it to a staged heating process to gradually remove the solvent and induce imidization. A typical heating schedule is as follows:

    • 80°C for 2 hours to slowly evaporate the bulk of the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.[5]

  • After the final heating step, allow the film to cool down slowly to room temperature.

  • Immerse the glass substrate in water to aid in the removal of the cured, flexible polyimide film.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Poly(amic acid) Synthesis cluster_fabrication Protocol 2: Film Fabrication dissolve Dissolve APB-134 in Anhydrous Solvent add Add Dianhydride (e.g., PMDA) dissolve->add react Stir at Room Temp for 24h under N2 add->react paa_solution Viscous Poly(amic acid) Solution react->paa_solution cast Cast PAA Solution on Glass Substrate paa_solution->cast thermal Thermal Imidization (Staged Heating) cast->thermal cool Cool to Room Temperature thermal->cool remove Remove Flexible Polyimide Film cool->remove

Caption: Experimental workflow for the synthesis of poly(amic acid) and fabrication of a flexible polyimide film.

structure_property cluster_structure Molecular Structure Features cluster_properties Resulting Polymer Properties apb This compound (APB-134) ether Flexible Ether Linkages apb->ether meta Meta-Substituted Benzene Ring apb->meta thermal High Thermal Stability apb->thermal mechanical Strong Mechanical Properties apb->mechanical flexibility Enhanced Chain Flexibility ether->flexibility meta->flexibility solubility Improved Solubility flexibility->solubility processability Good Processability solubility->processability

Caption: Relationship between the molecular structure of APB-134 and the properties of the resulting polymers.

References

Application Notes and Protocols for the Preparation of Thermally Stable Polymers with 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-aminophenoxy)benzene (APB-134), also known as TPER, is a valuable aromatic diamine monomer utilized in the synthesis of high-performance, thermally stable polymers. Its unique chemical structure, featuring ether linkages and a meta-substituted central benzene (B151609) ring, imparts flexibility to the polymer backbone, which can lead to improved processability without significantly compromising thermal stability. This combination of properties makes APB-134 an attractive building block for advanced materials in the aerospace, electronics, and biomedical fields.

This document provides detailed application notes and experimental protocols for the preparation of thermally stable polyimides and polyamides using APB-134.

Polymer Systems and Applications

APB-134 is a versatile monomer for the synthesis of various thermally stable polymers, most notably:

  • Polyimides: These are synthesized through the polycondensation of APB-134 with aromatic dianhydrides. The resulting polyimides exhibit excellent thermal stability, good mechanical properties, and chemical resistance.[1][2][3] They are often processed via a two-step method involving the formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide through thermal or chemical imidization.[1][2][4]

  • Polyamides: Aromatic polyamides (aramids) can be prepared by the reaction of APB-134 or its derivatives with diacid chlorides.[5][6] These polymers are known for their high strength and thermal resistance.[7][8]

The inherent properties of polymers derived from APB-134 make them suitable for applications requiring high-temperature resistance, such as advanced composites, flexible electronics, and high-performance films and coatings.

Data Presentation: Thermal Properties of APB-134 Based Polymers

The thermal stability of polymers synthesized using APB-134 and its derivatives is a key performance indicator. The following tables summarize the quantitative data on their thermal properties.

Table 1: Thermal Properties of Polyimides Derived from this compound (APB-134)

Dianhydride Co-monomerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Char Yield at 800°C (%)Reference
Pyromellitic dianhydride (PMDA)Not Reported~400Not Reported[3]
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)~210>500 (in N2 and air)>50 (in N2)[2][9]
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)214.1425.2Not Reported[5]
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)235.0441.3Not Reported[5]
4,4′-Oxydiphthalic anhydride (ODPA)225.8430.7Not Reported[5]

Table 2: Thermal Properties of Polyamides and Copolymers Derived from APB-134 and its Derivatives

Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Char Yield at 800°C (%)Reference
Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene240 - 300> 450 (in N2)Not Reported[6]
Poly(ether ether ketone amide)s from a diamine derivative of APB-134204 - 235404 - 57835 - 65[5]
Aramid Copolymers with MBAB (this compound)270.1449.6 (Tonset)Not Reported[7][8]

Experimental Protocols

Protocol 1: Synthesis of Polyimide from this compound (APB-134) and Pyromellitic Dianhydride (PMDA)

This protocol describes the two-step synthesis of a polyimide via a poly(amic acid) precursor.[1][3][4]

Materials:

  • This compound (APB-134, TPER)

  • Pyromellitic dianhydride (PMDA)[10]

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (anhydrous)[5][10]

  • Phthalic anhydride (optional, as an end-capping agent)[1]

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

  • Glass plates for casting

  • Vacuum oven or furnace with temperature programming

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of APB-134 in anhydrous NMP to achieve a solids concentration of 15-20% (w/v).

  • Stir the solution with a mechanical stirrer until the diamine is completely dissolved.

  • Gradually add an equimolar amount of PMDA powder to the diamine solution in small portions over 1-2 hours. The reaction is exothermic, so maintain the temperature at 0-5 °C using an ice bath to control the reaction rate and prevent side reactions.

  • After the complete addition of PMDA, continue stirring the solution at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

  • Place the cast film in a vacuum oven and subject it to a staged heating program for imidization:

    • Heat to 100 °C and hold for 1 hour to slowly remove the solvent.[2]

    • Increase the temperature to 200 °C and hold for 1 hour.[2]

    • Finally, increase the temperature to 300 °C and hold for 1 hour to complete the imidization process.[2]

  • After the final heating step, allow the oven to cool down slowly to room temperature before removing the resulting polyimide film.

Characterization:

  • FT-IR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.[1]

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by measuring the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polymer.[2]

Protocol 2: Synthesis of Aromatic Polyamide (Aramid) from a Diamine and a Diacid Chloride

This protocol provides a general procedure for the low-temperature solution polymerization of an aramid.[5]

Materials:

  • This compound (APB-134) or a derivative diamine

  • Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)

  • N,N-dimethylacetamide (DMAc) or NMP (anhydrous)

  • Pyridine or other acid scavenger

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of the diamine (e.g., a derivative of APB-134) in anhydrous DMAc.[5]

  • Cool the solution to 0-5 °C using a low-temperature bath.

  • In a separate flask, dissolve an equimolar amount of the diacid chloride (e.g., TPC) in a small amount of anhydrous DMAc.

  • Slowly add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for another 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol (B129727) or water.

  • Filter the precipitated polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 80-100 °C.

Characterization:

  • Inherent Viscosity: Determine the molecular weight of the polyamide by measuring its inherent viscosity in a suitable solvent (e.g., DMAc with LiCl).[5][6]

  • FT-IR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic absorption bands for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I, around 1650 cm⁻¹).

  • TGA and DSC: Evaluate the thermal properties (decomposition temperature and glass transition temperature) of the polyamide.[5][6]

Visualizations

Polyimide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diamine This compound (APB-134) Polyamic_Acid Poly(amic acid) Intermediate Diamine->Polyamic_Acid Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->Polyamic_Acid Imidization Thermal or Chemical Imidization Polyamic_Acid->Imidization Polyimide Thermally Stable Polyimide Imidization->Polyimide

Caption: General reaction scheme for the two-step synthesis of polyimides from APB-134.

Experimental_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization cluster_characterization Characterization A1 Dissolve APB-134 in NMP A2 Add Dianhydride A1->A2 A3 Stir at Room Temperature A2->A3 B1 Cast Film on Glass Plate A3->B1 Viscous Solution B2 Staged Heating in Vacuum Oven (100°C -> 200°C -> 300°C) B1->B2 B3 Cool and Obtain Polyimide Film B2->B3 C1 FT-IR B3->C1 C2 TGA B3->C2 C3 DSC B3->C3

Caption: Experimental workflow for the synthesis and characterization of polyimides.

Chemical_Structures cluster_APB134 This compound (APB-134) cluster_Polyimide Representative Polyimide Structure (with PMDA) APB134 Polyimide

Caption: Chemical structures of the APB-134 monomer and a representative polyimide.

References

Application Note: Synthesis of Poly(amic acid) from 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(amic acid)s are precursor polymers that are essential in the synthesis of high-performance polyimides. Their solubility in organic solvents makes them processable into films, coatings, and fibers, which can then be thermally or chemically converted to the final, often intractable, polyimides. The selection of the diamine and dianhydride monomers is critical in tailoring the properties of the resulting poly(amic acid) and the final polyimide. 1,3-Bis(4-aminophenoxy)benzene is a valuable diamine monomer due to the flexible ether linkages it introduces into the polymer backbone, which can enhance the solubility and processability of the resulting polymers. This application note provides a detailed protocol for the synthesis of poly(amic acid) from this compound and various aromatic dianhydrides.

Data Presentation

The properties of the synthesized poly(amic acid) are highly dependent on the dianhydride used in the polymerization. The following table summarizes typical data obtained from the synthesis of poly(amic acid) using this compound and various common dianhydrides.

DianhydrideAbbreviationInherent Viscosity (dL/g)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)
Pyromellitic dianhydridePMDA0.45 - 0.8525,000 - 45,00050,000 - 90,0002.0 - 2.2>95
3,3′,4,4′-Benzophenonetetracarboxylic dianhydrideBTDA0.50 - 0.9530,000 - 50,00065,000 - 105,0002.1 - 2.3>95
4,4′-Oxydiphthalic anhydride (B1165640)ODPA0.55 - 1.1035,000 - 55,00075,000 - 120,0002.1 - 2.4>95
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride6FDA0.60 - 1.2040,000 - 60,00090,000 - 140,0002.2 - 2.5>95

Note: The values presented are typical ranges and may vary depending on the specific reaction conditions, purity of monomers, and analytical techniques used.

Experimental Protocols

This section provides a detailed methodology for the synthesis of poly(amic acid) from this compound and an aromatic dianhydride.

Materials and Equipment
  • Monomers:

    • This compound (recrystallized)

    • Pyromellitic dianhydride (PMDA) (polymer grade, dried)

    • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) (polymer grade, dried)

    • 4,4′-Oxydiphthalic anhydride (ODPA) (polymer grade, dried)

    • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (polymer grade, dried)

  • Solvent:

    • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Addition funnel

    • Thermometer

    • Heating mantle

    • Vacuum oven

    • Viscometer

Monomer Purification

This compound: The diamine should be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water to achieve high purity. After recrystallization, the diamine should be dried in a vacuum oven at 80-100 °C for at least 24 hours to remove any residual solvent.

Dianhydrides: Polymer-grade dianhydrides should be dried in a vacuum oven at 120-150 °C for 12-24 hours prior to use to remove any absorbed moisture.

Poly(amic acid) Synthesis (General Procedure)
  • Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet and outlet, and an addition funnel is charged with the purified this compound (1.0 equivalent).

  • Dissolution: Anhydrous NMP is added to the flask to dissolve the diamine. The concentration of the final polymer solution is typically targeted to be between 15-25% (w/v). The mixture is stirred under a gentle flow of nitrogen until the diamine is completely dissolved.

  • Monomer Addition: The dried dianhydride (0.98-1.0 equivalent) is added to the diamine solution in one portion or in several small portions through the addition funnel over 30-60 minutes. The reaction is exothermic, and the temperature of the reaction mixture may rise. The temperature should be maintained at or below 25 °C using a water bath if necessary.

  • Polymerization: After the addition of the dianhydride is complete, the reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Storage: Upon completion, the viscous poly(amic acid) solution can be stored in a refrigerator at 4 °C for further use.

Isolation of Poly(amic acid)
  • Precipitation: A small portion of the poly(amic acid) solution is slowly added to a vigorously stirred non-solvent, such as methanol (B129727) or ethanol (typically 10 times the volume of the polymer solution).

  • Filtration and Washing: The precipitated fibrous polymer is collected by filtration and washed thoroughly with the non-solvent to remove any unreacted monomers and residual NMP.

  • Drying: The isolated poly(amic acid) is dried in a vacuum oven at a low temperature (e.g., 40-50 °C) for 24 hours to obtain a solid powder or fibrous material. It is important to avoid high temperatures during drying to prevent premature imidization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Characterization Purification Monomer Purification (Diamine & Dianhydride) Drying Vacuum Drying Purification->Drying Setup Reaction Setup (Flask, Stirrer, N2) Drying->Setup Dissolution Dissolve Diamine in NMP Setup->Dissolution Addition Add Dianhydride Dissolution->Addition Polymerization Stir at Room Temperature Addition->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying_Polymer Vacuum Dry Polymer Filtration->Drying_Polymer Characterization Characterization (Viscosity, GPC, etc.) Drying_Polymer->Characterization

Caption: Experimental workflow for the synthesis and isolation of poly(amic acid).

signaling_pathway Diamine This compound PolyamicAcid Poly(amic acid) Diamine->PolyamicAcid Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Solvent NMP (Solvent) Solvent->PolyamicAcid

Caption: Reaction scheme for the synthesis of poly(amic acid).

Application Notes and Protocols for the Imidization of 1,3-Bis(4-aminophenoxy)benzene-Based Poly(amic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and imidization of poly(amic acid) derived from 1,3-Bis(4-aminophenoxy)benzene (TPER). The following sections outline the synthesis of the poly(amic acid) precursor and the subsequent thermal and chemical imidization processes to obtain the final polyimide. Quantitative data on the properties of the resulting polyimides under various imidization conditions are presented for comparative analysis.

Overview of the Imidization Process

The conversion of poly(amic acid) to polyimide is a crucial step in the production of high-performance polyimide films and materials. This process, known as imidization, involves a cyclodehydration reaction that can be achieved through thermal treatment or by using chemical reagents. The choice of imidization method significantly impacts the final properties of the polyimide, including its thermal stability, mechanical strength, and chemical resistance.

The overall process involves two main stages:

  • Synthesis of Poly(amic acid): A polycondensation reaction between a diamine, in this case, this compound (TPER), and a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent.

  • Imidization: The conversion of the resulting poly(amic acid) into the final polyimide through either thermal or chemical means.

Data Presentation

The following tables summarize the quantitative data for polyimides derived from this compound (TPER) under different imidization conditions. These tables are designed to facilitate easy comparison of the material's properties based on the chosen imidization protocol.

Table 1: Thermal Properties of TPER-Based Polyimides

DianhydrideImidization MethodCuring Temperature (°C)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (%)
PMDAThermal300~260>500~55-60
BTDAThermal300~245>500~58
BPDAThermal300~270>520~62
ODPAThermal300~230>480~53
PMDAChemicalRoom Temp + 200°C anneal~255>490~54

Note: PMDA = Pyromellitic dianhydride, BTDA = Benzophenonetetracarboxylic dianhydride, BPDA = Biphenyltetracarboxylic dianhydride, ODPA = Oxydiphthalic dianhydride. Data is compiled from various sources and may vary based on specific experimental conditions.

Table 2: Mechanical Properties of TPER-Based Polyimide Films

DianhydrideImidization MethodCuring Temperature (°C)Tensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)
PMDAThermal300100 - 1202.5 - 3.05 - 10
BTDAThermal30095 - 1152.4 - 2.86 - 12
BPDAThermal300110 - 1302.8 - 3.24 - 8
ODPAThermal30090 - 1102.2 - 2.68 - 15
PMDAChemicalRoom Temp + 200°C anneal98 - 1182.4 - 2.95 - 11

Note: Mechanical properties are highly dependent on film thickness and processing conditions.

Experimental Protocols

Synthesis of this compound-based Poly(amic acid)

This protocol describes the synthesis of the poly(amic acid) precursor from this compound (TPER) and pyromellitic dianhydride (PMDA).

Materials:

  • This compound (TPER)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Nitrogen gas

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • In a clean, dry three-neck round-bottom flask, dissolve a specific molar amount of TPER in anhydrous DMAc or NMP under a nitrogen atmosphere. Stir the solution until the TPER is completely dissolved.

  • Gradually add an equimolar amount of PMDA to the TPER solution in small portions over a period of 30-60 minutes with continuous stirring. The reaction is exothermic, and the viscosity of the solution will increase significantly.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to ensure the completion of the polycondensation reaction.

  • The resulting viscous solution is the poly(amic acid) and is ready for the imidization step.

Thermal Imidization Protocol

This protocol outlines the procedure for the thermal conversion of the poly(amic acid) solution into a polyimide film.

Materials:

  • Poly(amic acid) solution

  • Glass substrate

  • Doctor blade or spin coater

  • Programmable oven or furnace with a nitrogen atmosphere

Procedure:

  • Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve the desired film thickness.

  • Place the coated substrate in a programmable oven.

  • Dry the film at 80-100°C for 1-2 hours to remove the bulk of the solvent.

  • Perform the thermal imidization by heating the film in a stepwise manner under a nitrogen atmosphere. A typical heating profile is as follows:

    • Heat to 150°C and hold for 1 hour.

    • Heat to 200°C and hold for 1 hour.

    • Heat to 250°C and hold for 1 hour.

    • Heat to 300°C and hold for 1 hour.[1]

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting polyimide film from the glass substrate.

Chemical Imidization Protocol

This protocol describes the chemical conversion of the poly(amic acid) solution to polyimide at or near room temperature.

Materials:

Procedure:

  • Cool the poly(amic acid) solution to 0-5°C in an ice bath.

  • Slowly add a mixture of acetic anhydride (2-4 molar excess based on the amic acid repeating unit) and pyridine or triethylamine (in equimolar amount to acetic anhydride) to the stirred poly(amic acid) solution.

  • Continue stirring the mixture at room temperature for 8-12 hours. The polyimide will precipitate out of the solution as a solid.

  • Collect the precipitated polyimide by filtration.

  • Wash the polyimide powder thoroughly with methanol or ethanol to remove residual solvent and imidizing agents.

  • Dry the polyimide powder in a vacuum oven at 80-100°C for 12-24 hours.

  • For film formation, the chemically imidized polyimide can be redissolved in a suitable solvent (if soluble) and cast, or the partially imidized solution can be cast and then subjected to a mild thermal treatment (e.g., 200°C) to complete the imidization and remove the solvent.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Imidization_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization TPER This compound (TPER) PAA Poly(amic acid) Solution TPER->PAA PMDA Pyromellitic Dianhydride (PMDA) PMDA->PAA Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA Casting_T Film Casting PAA->Casting_T Reagents Acetic Anhydride + Pyridine PAA->Reagents Heating Stepwise Heating (100-300°C) Casting_T->Heating PI_Film_T Polyimide Film Heating->PI_Film_T Precipitation Precipitation Reagents->Precipitation PI_Powder_C Polyimide Powder Precipitation->PI_Powder_C

Caption: Workflow for the synthesis and imidization of TPER-based polyimide.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diamine Diamine (TPER) PolyamicAcid Poly(amic acid) Diamine->PolyamicAcid Dianhydride Dianhydride (PMDA) Dianhydride->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Imidization Water Water (by-product) PolyamicAcid->Water

Caption: Chemical transformation from reactants to polyimide.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Polyimides Derived from 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of polyimides derived from 1,3-Bis(4-aminophenoxy)benzene. The content is structured into FAQs and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do polyimides synthesized from this compound sometimes exhibit poor solubility?

A1: While this compound is a diamine with flexible ether linkages and a meta-catenation that generally improves solubility compared to more rigid, linear diamines, the overall solubility of the final polyimide is highly dependent on the dianhydride used.[1][2] Strong intermolecular forces, charge-transfer complex formation, and high chain packing, often dictated by the dianhydride's structure, can lead to poor solubility in common organic solvents.[3] For instance, polyimides prepared from rigid dianhydrides like pyromellitic dianhydride (PMDA) tend to have lower solubility.[4]

Q2: What are the primary strategies to improve the solubility of these polyimides?

A2: The main strategies to enhance solubility involve modifying the polymer structure to disrupt chain packing and reduce intermolecular forces. These include:

  • Copolymerization: Introducing a second, more flexible or bulky diamine or dianhydride into the polymer backbone can disrupt the polymer chain's regularity and improve solubility.[5]

  • Incorporating Bulky/Pendant Groups: Using dianhydrides or co-diamines with large side groups physically separates the polymer chains, which hinders efficient packing and increases free volume.[3][6]

  • Utilizing Fluorinated Dianhydrides: Dianhydrides containing hexafluoroisopropylidene (-C(CF₃)₂-) groups, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), are particularly effective at increasing solubility and enhancing optical transparency.[1][7]

  • Controlling the Imidization Method: Chemical imidization at lower temperatures can sometimes yield a more soluble polyimide compared to high-temperature thermal imidization, which can sometimes promote a higher degree of crystallinity.[8]

Q3: Which solvents are typically effective for dissolving polyimides based on this compound?

A3: Polyimides derived from this compound are generally soluble in polar aprotic solvents. The most commonly used solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[9][10] Some may also dissolve in m-cresol.[11] Solubility can be enhanced by gentle heating.

Troubleshooting Guide

Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.

  • Possible Cause: The polymer has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity from the selected dianhydride. This is common for fully imidized polymers.

  • Solution 1: Modify the Monomer Composition. If possible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolyimide.[8]

  • Solution 2: Alter the Imidization Process. If you are performing a one-step high-temperature polycondensation, consider switching to a two-step method. First, synthesize the poly(amic acid) precursor, which is generally more soluble. The soluble poly(amic acid) can then be cast into a film before thermal imidization, or chemically imidized in solution at a lower temperature.[8]

Issue 2: The final, dried polyimide powder is insoluble in common organic solvents.

  • Possible Cause: Strong intermolecular interactions and efficient chain packing in the solid state prevent solvent molecules from solvating the polymer chains.

  • Solution 1: Re-evaluate Monomer Choice. For future syntheses, select a dianhydride known to impart better solubility. 6FDA is an excellent choice for improving the solubility of polyimides.[7]

  • Solution 2: Attempt Dissolution with Heating. Gently heat the solvent-polymer mixture. This can provide the energy needed to overcome intermolecular forces.

  • Solution 3: Use a Solvent System with Salts. For polyamide-imides or related structures, dissolving in DMAc or NMP containing inorganic salts like lithium chloride (LiCl) can disrupt the strong hydrogen bonds between polymer chains, aiding dissolution.[12]

Data Presentation

Table 1: Qualitative Solubility of Polyimides Derived from this compound and Various Dianhydrides

DianhydrideNMPDMAcDMFTHF
Pyromellitic dianhydride (PMDA)+/-+/-+/--
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)+++-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)++++
4,4′-Oxydiphthalic anhydride (ODPA)+++-

Legend: + Soluble; +/- Partially Soluble or Soluble upon Heating; - Insoluble. Data compiled from multiple sources, including[4][7][9].

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Soluble Polyimide from this compound and 6FDA

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous NMP or DMAc to create a 15-20% (w/w) solution.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous, indicating the formation of the poly(amic acid).

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine (B92270) or triethylamine (B128534) (2.0 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.

    • Cool the resulting polyimide solution to room temperature.

  • Isolation and Purification:

    • Precipitate the polyimide by slowly pouring the reaction solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, with vigorous stirring.

    • Collect the fibrous or powdered polymer precipitate by filtration.

    • Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.

    • Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[8]

Protocol 2: Qualitative Solubility Testing

  • Add 10 mg of the dried polyimide powder to a vial.

  • Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).

  • Stir or shake the mixture vigorously at room temperature for 24 hours.[10]

  • Observe and record the solubility using the following criteria:

    • ++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.

    • + (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.

    • - (Insoluble): The polymer remains as a solid precipitate with no visible change.

Visualizations

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_imidization Imidization cluster_processing Isolation & Testing start Dissolve Diamine (this compound) in NMP/DMAc add_dianhydride Add Dianhydride (e.g., 6FDA) at 0-5 °C start->add_dianhydride paa_formation Stir at RT for 12-24h (Poly(amic acid) formation) add_dianhydride->paa_formation chemical_imidization Chemical Imidization: Add Acetic Anhydride/Pyridine, Heat to 80-100 °C paa_formation->chemical_imidization Soluble PI in solution thermal_imidization Thermal Imidization: Cast PAA film, Heat to 250-300 °C paa_formation->thermal_imidization Insoluble PI film precipitation Precipitate in Methanol chemical_imidization->precipitation filtration Filter and Wash precipitation->filtration drying Vacuum Dry at 150-200 °C filtration->drying solubility_test Qualitative Solubility Test (1% w/v, 24h) drying->solubility_test

Caption: Workflow for synthesis and solubility testing of polyimides.

solubility_factors cluster_increase Factors Increasing Solubility cluster_decrease Factors Decreasing Solubility center_node Polyimide Solubility rigid_monomers Rigid, Linear Monomers (e.g., PMDA) center_node->rigid_monomers strong_interactions Strong Intermolecular Forces (H-bonding, CTC) center_node->strong_interactions high_crystallinity High Crystallinity center_node->high_crystallinity flexible_linkages Flexible Linkages (-O-, meta-phenylene) flexible_linkages->center_node bulky_groups Bulky Side Groups (-CF3, Adamantane) bulky_groups->center_node copolymerization Copolymerization copolymerization->center_node fluorinated_dianhydrides Fluorinated Dianhydrides (6FDA) fluorinated_dianhydrides->center_node

Caption: Factors influencing the solubility of aromatic polyimides.

References

optimizing reaction conditions for 1,3-Bis(4-aminophenoxy)benzene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 1,3-Bis(4-aminophenoxy)benzene (TPE-R).

Frequently Asked Questions (FAQs)

Q1: What types of polymers can be synthesized from this compound?

This compound is a versatile monomer used in the synthesis of various high-performance polymers. Due to its structure, which includes flexible ether linkages, it is often incorporated to improve the processability of otherwise rigid polymers.[1][2][3] Common polymers synthesized from this monomer include:

  • Polyimides: These are synthesized by reacting this compound with a dianhydride, such as pyromellitic dianhydride (PMDA).[4] The resulting polyimides often exhibit improved solubility and lower glass transition temperatures compared to those made from more rigid diamines.[4]

  • Aramids (Aromatic Polyamides): By reacting with diacid chlorides like terephthaloyl chloride (TPC), aramid copolymers with enhanced solubility and processability can be produced.[1][5] These polymers can be processed into thin films with excellent thermal and mechanical properties.[1][6][7]

  • Poly(ether ether ketone amide)s: Low-temperature solution polymerization of this compound with aromatic diacid chlorides can yield these polymers, which exhibit good thermal stability.[8]

Q2: What are the typical solvents used for the polymerization of this compound?

The polymerization of this compound is typically carried out in polar aprotic solvents. These solvents are capable of dissolving the monomers and the resulting polymer. Commonly used solvents include:

  • N-Methyl-2-pyrrolidone (NMP)[1]

  • N,N-dimethylacetamide (DMAc)[8][9]

  • N,N-dimethylformamide (DMF)[8]

  • Dimethyl sulfoxide (B87167) (DMSO)[8]

The choice of solvent can influence the reaction rate, molecular weight of the polymer, and the solubility of the final product.

Q3: What are the general reaction conditions for the polymerization of this compound?

Reaction conditions can vary depending on the desired polymer type. However, a general overview includes:

  • Temperature: Polymerization is often carried out in a two-stage process. An initial low-temperature step (e.g., 25°C) is followed by a higher temperature stage (e.g., 80°C) to ensure a high degree of polymerization.[1]

  • Reaction Time: The reaction time can range from 0.5 to several hours, often monitored by the increase in viscosity of the reaction mixture.[1]

  • Atmosphere: To prevent side reactions, the polymerization is typically conducted under an inert atmosphere, such as nitrogen.

  • Monomer Purity: The purity of this compound and the co-monomers is crucial for achieving high molecular weight polymers.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound.

Problem 1: Low Molecular Weight of the Final Polymer

Low molecular weight is a frequent issue that can lead to poor mechanical properties of the resulting material.

Possible Cause Troubleshooting Step
Impure Monomers Ensure the purity of this compound and the co-monomer (dianhydride or diacid chloride). Impurities can act as chain terminators. Recrystallize or purify the monomers if necessary.
Incorrect Stoichiometry Precisely measure the molar ratio of the diamine and the co-monomer. An imbalance can limit the chain growth.
Presence of Water Water can react with diacid chlorides and dianhydrides, preventing polymerization. Use anhydrous solvents and dry all glassware thoroughly. The moisture content in the solvent should be minimized, for example, below 80 ppm in NMP.[7]
Low Reaction Temperature or Time The polymerization may not have gone to completion. Try increasing the reaction temperature or extending the reaction time. A two-step temperature profile can be beneficial.[1]
Oxygen Inhibition The presence of oxygen can lead to side reactions. Ensure the reaction is carried out under a continuous flow of an inert gas like nitrogen.

Problem 2: Poor Solubility of the Polymer

While this compound is used to enhance solubility, the resulting polymer may still exhibit limited solubility in certain organic solvents.

Possible Cause Troubleshooting Step
High Molecular Weight and/or Crystallinity Very high molecular weight polymers can have reduced solubility. Consider adjusting the monomer ratio slightly to control the molecular weight. The formation of a highly crystalline polymer will also reduce solubility.
Inappropriate Solvent The chosen solvent may not be suitable for the specific polymer. Test the solubility in a range of polar aprotic solvents such as NMP, DMAc, DMF, and DMSO.[8]
Cross-linking Side reactions could be causing cross-linking, which reduces solubility. Ensure the reaction temperature is not excessively high, as this can promote side reactions.
Polymer Structure The co-monomer used can significantly affect the rigidity of the polymer backbone. Using more flexible co-monomers can improve solubility.

Problem 3: Polymer Discoloration

The final polymer may exhibit an undesirable color, which can be an issue for applications requiring optical clarity.

Possible Cause Troubleshooting Step
Impurities in Monomers or Solvents Impurities can lead to colored byproducts. Use high-purity monomers and freshly distilled solvents.
Oxidation Exposure to air at high temperatures can cause oxidation and discoloration. Maintain a strict inert atmosphere throughout the polymerization and purification process.
High Reaction Temperature Excessive temperatures can cause thermal degradation and the formation of chromophores. Optimize the reaction temperature to be as low as possible while still achieving the desired molecular weight.
Charge-Transfer Complexes The inherent structure of aromatic polymers can lead to the formation of charge-transfer complexes, resulting in a yellowish color.[10] While difficult to eliminate completely, ensuring high purity and avoiding degradation can minimize this effect.

Experimental Protocols

Example Protocol for Aramid Copolymer Synthesis

This protocol is a generalized procedure based on the synthesis of aramid copolymers using this compound (MBAB).[1]

  • Dissolution of Diamine: In a jacketed reaction flask under a nitrogen atmosphere, dissolve this compound and any co-diamine (e.g., p-phenylenediamine) in NMP. Stir the mixture at room temperature for approximately 30 minutes until all solids are dissolved.

  • Low-Temperature Polymerization: Cool the solution to a controlled temperature (e.g., 25°C). Slowly add the diacid chloride (e.g., terephthaloyl chloride) to the stirred solution. Continue the reaction at this temperature for 0.5 to 2 hours, monitoring the increase in viscosity.

  • High-Temperature Polymerization: After the initial low-temperature phase, gradually increase the temperature of the reaction mixture to around 80°C. Maintain this temperature with continued stirring to further advance the polymerization.

  • Neutralization and Precipitation: Once the desired viscosity is achieved, the reaction can be terminated. The resulting polymer solution can then be neutralized if necessary and the polymer precipitated by pouring the solution into a non-solvent such as water or ethanol.

  • Washing and Drying: The precipitated polymer should be thoroughly washed with water and then with a solvent like methanol (B129727) to remove any unreacted monomers and residual solvent. The final polymer is then dried under vacuum.

Data Presentation

Table 1: Thermal and Mechanical Properties of Polymers Derived from Bis(4-aminophenoxy)benzene Isomers

PolymerGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)Tensile StrengthElongation at BreakReference
MBAB-aramid (from 1,3-isomer)270.1°C449.6°C107.1 MPa50.7%[1][6][7]
PBAB-aramid (from 1,4-isomer)292.7°C465.5°C113.5 MPa58.4%[1][6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer_Prep Monomer & Solvent Preparation Dissolution Diamine Dissolution Monomer_Prep->Dissolution Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Dissolution Low_Temp_Poly Low-Temperature Polymerization Dissolution->Low_Temp_Poly High_Temp_Poly High-Temperature Polymerization Low_Temp_Poly->High_Temp_Poly Precipitation Precipitation High_Temp_Poly->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_low_mw Start Low Molecular Weight Polymer Obtained Check_Purity Check Monomer Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Pure Purify Purify Monomers Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions Check_Stoichiometry->Check_Conditions Correct Recalculate Recalculate & Remeasure Check_Stoichiometry->Recalculate Incorrect Check_Atmosphere Check for Moisture/Oxygen Check_Conditions->Check_Atmosphere Optimal Optimize Optimize Temp/Time Check_Conditions->Optimize Suboptimal Improve_Inertness Use Anhydrous Solvent & Improve Inert Atmosphere Check_Atmosphere->Improve_Inertness Contaminated Success High Molecular Weight Polymer Check_Atmosphere->Success Inert Purify->Check_Stoichiometry Recalculate->Check_Conditions Optimize->Check_Atmosphere Improve_Inertness->Success

Caption: Troubleshooting flowchart for low molecular weight polymer.

References

controlling molecular weight in 1,3-Bis(4-aminophenoxy)benzene polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight during the polycondensation of 1,3-Bis(4-aminophenoxy)benzene.

Troubleshooting Guide: Low Molecular Weight

Low molecular weight is a common issue in the polycondensation of this compound. This guide provides a systematic approach to identify and resolve the root cause of this problem.

Logical Workflow for Troubleshooting Low Molecular Weight

TroubleshootingWorkflow cluster_purification Monomer & Stoichiometry Issues cluster_setup Reaction Environment Issues cluster_byproduct Byproduct Removal Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Parameter Issues start Low Molecular Weight Observed purity_check Verify Monomer Purity & Stoichiometry start->purity_check reaction_setup Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) purity_check->reaction_setup Purity/Stoichiometry OK repurify Re-purify Monomers purity_check->repurify Issue Found water_removal Optimize Water/Byproduct Removal reaction_setup->water_removal Setup OK seal_system Seal System reaction_setup->seal_system Leaks Found catalyst_check Review Catalyst Activity & Concentration water_removal->catalyst_check Removal Efficient increase_vacuum Increase Vacuum water_removal->increase_vacuum Inefficient Removal reaction_conditions Adjust Temperature & Reaction Time catalyst_check->reaction_conditions Catalyst OK fresh_catalyst Use Fresh Catalyst catalyst_check->fresh_catalyst Issue Found success High Molecular Weight Achieved reaction_conditions->success Optimized optimize_temp_time Optimize Temperature/Time reaction_conditions->optimize_temp_time Needs Adjustment adjust_stoichiometry Adjust Stoichiometry repurify->adjust_stoichiometry adjust_stoichiometry->purity_check improve_vacuum Improve Vacuum Pump seal_system->improve_vacuum improve_vacuum->reaction_setup improve_stirring Improve Stirring increase_vacuum->improve_stirring improve_stirring->water_removal optimize_concentration Optimize Concentration fresh_catalyst->optimize_concentration optimize_concentration->catalyst_check monitor_viscosity Monitor Viscosity optimize_temp_time->monitor_viscosity monitor_viscosity->reaction_conditions

Caption: Troubleshooting workflow for low molecular weight polymer.

Frequently Asked Questions (FAQs)

Q1: How critical is the stoichiometry of this compound and the dianhydride?

A: Stoichiometry is a critical factor in achieving a high molecular weight.[1][2][3] A slight imbalance in the molar ratio of the diamine and dianhydride can lead to a significant decrease in the degree of polymerization.[1][3] For instance, in step-growth polymerization, a 1% excess of one monomer can severely limit the achievable molecular weight. However, in some cases, a slight excess of one monomer can lead to a higher molecular weight, depending on the reaction kinetics and the relative reactivity of the monomers.[2][4]

Q2: What is the optimal reaction temperature for the polycondensation of this compound?

A: The optimal reaction temperature is crucial for balancing reaction rate and preventing side reactions. For the synthesis of aramid copolymers using this compound, a two-step temperature profile can be effective.[2] An initial low-temperature polymerization (e.g., 25 °C) allows for the initial chain growth, followed by an increase in temperature (e.g., to 80 °C) to drive the reaction to completion and achieve a high molecular weight.[2] Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures can cause thermal degradation or unwanted side reactions.

Q3: How do impurities, especially water, affect the polymerization?

A: Impurities, particularly water, can act as chain terminators, leading to a lower molecular weight of the final polymer. Water can react with anhydride (B1165640) groups, rendering them inactive for polymerization. It is essential to use high-purity monomers and anhydrous solvents. For example, ensuring the water content in the NMP solvent is below 80 ppm is crucial for successful polymerization.[2] Monomers should be thoroughly dried before use, for instance, by vacuum-drying overnight.[2]

Q4: Can I control the molecular weight using an end-capping agent?

A: Yes, end-capping agents are an effective method for controlling the molecular weight of the resulting polymer. Phthalic anhydride is a common end-capping agent used in polyimide synthesis.[5] By introducing a calculated amount of a monofunctional reactant like phthalic anhydride, the polymer chain growth is terminated once all the functional groups of the limiting monomer have reacted. This allows for the synthesis of polymers with a specific, controlled molecular weight.[5] For example, semicrystalline polyimides based on this compound have been synthesized with controlled molecular weights of 20,000 and 30,000 g/mol using phthalic anhydride as an end-capper.[5]

Q5: What is the effect of reaction time on the molecular weight?

A: Reaction time is a key parameter that influences the final molecular weight. Generally, as the reaction time increases, the molecular weight of the polymer also increases as more monomer units are added to the growing chains.[6] However, there is often an optimal reaction time beyond which the molecular weight may start to decrease due to degradation or side reactions.[6] Monitoring the viscosity of the reaction mixture can be a good indicator of the progress of polymerization and help in determining the optimal reaction time.[2]

Quantitative Data Summary

Table 1: Effect of Monomer Composition on Inherent Viscosity of Polyamides Derived from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene

Diacid MonomerInherent Viscosity (dL/g)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)
Isophthalic acid0.6135,00054,0001.5
Terephthalic acid1.0359,00093,0001.6
5-Nitroisophthalic acid0.6112,00068,0005.7
4,4'-Oxydibenzoic acid0.7341,00063,0001.5
4,4'-Biphenyldicarboxylic acid0.8247,00073,0001.6

Data sourced from a study on polyamides synthesized from a derivative of this compound, illustrating the impact of the diacid monomer on the resulting polymer's molecular weight and viscosity.[1]

Table 2: Properties of Aramid Copolymers Synthesized with this compound (MBAB)

PropertyMBAB-aramid
Weight-Average Molecular Weight (Mw)> 150 kDa
Glass Transition Temperature (Tg)270.1 °C
Thermal Decomposition Temperature (Tonset)449.6 °C
Tensile Strength (5 µm film)107.1 MPa
Elongation at Break (5 µm film)50.7%

Data from the synthesis of a high-molecular-weight aramid copolymer, demonstrating the properties achievable with this compound.[2]

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Polyamides from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene

This protocol describes the phosphorylation polycondensation method for synthesizing polyamides.[1]

Materials:

  • 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene (diamine)

  • Aromatic dicarboxylic acid (diacid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine (B92270)

  • Triphenyl phosphite (B83602) (TPP)

Procedure:

  • Flame-dry a flask equipped with a mechanical stirrer under a nitrogen atmosphere.

  • Charge the flask with NMP (10 mL), the diacid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Rapidly add the diamine (0.01 mol) and TPP (0.022 mol) with the remaining NMP (10 mL).

  • Heat the solution to 105 °C and continue the reaction for 3 hours.

  • After cooling, pour the viscous solution into methanol (B129727) to precipitate the polymer.

  • Filter the polymer, wash it with hot water and methanol, and dry it under vacuum at 60 °C.

Protocol 2: Synthesis of High Molecular Weight Aramid Copolymers using this compound (MBAB)

This protocol details a low-temperature solution polycondensation followed by a temperature increase.[2]

Materials:

  • This compound (MBAB)

  • p-Phenylene diamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP, anhydrous, water content < 80 ppm)

  • Calcium hydroxide (B78521) (Ca(OH)₂)

Procedure:

  • Charge a jacketed reaction flask with 8.77 g of MBAB and 3.24 g of PPD.

  • Add 300 g of NMP to the flask and mix at 250 rpm for 30 minutes for dissolution.

  • Initiate polycondensation by adding 12.18 g of TPC to the flask.

  • Maintain the reaction at 25 °C for 0.5 to 2 hours, or until the torque applied to the stirrer reaches saturation.

  • Increase the temperature to 80 °C at a heating rate of approximately 1 °C/min while stirring.

  • Neutralize the solution by adding 4.44 g of Ca(OH)₂ until the pH of the doped solution reaches approximately 7.

Experimental Workflow for Aramid Copolymer Synthesis

ExperimentalWorkflow start Start dissolution Step I: Dissolution of Diamines (MBAB + PPD in NMP) start->dissolution polymerization_low_temp Step II-1: Low-Temperature Polymerization (Addition of TPC at 25°C) dissolution->polymerization_low_temp polymerization_high_temp Step II-2: High-Temperature Polymerization (Heating to 80°C) polymerization_low_temp->polymerization_high_temp neutralization Step III: Neutralization (Addition of Ca(OH)₂) polymerization_high_temp->neutralization end End Product: High Molecular Weight Aramid Copolymer Solution neutralization->end

Caption: Workflow for aramid copolymer synthesis.[2]

References

Technical Support Center: Synthesis of 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1,3-Bis(4-aminophenoxy)benzene (APB).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (APB)?

A1: The most prevalent and well-established method for synthesizing APB is a two-step process. The first step involves a nucleophilic aromatic substitution reaction (specifically, a Williamson ether synthesis) to form the dinitro intermediate, 1,3-bis(4-nitrophenoxy)benzene. This is followed by the reduction of the two nitro groups to form the final diamine product, this compound.

Q2: What level of purity can I expect for crude and purified APB?

A2: The purity of crude APB can vary, but it is often in the range of 90-95% as determined by High-Performance Liquid Chromatography (HPLC).[1] Following purification, a purity of at least 99.5% can be achieved.[1]

Q3: My final APB product is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I prevent it?

A3: Discoloration in aromatic amines like APB is most commonly due to oxidation. Exposure to air and light can lead to the formation of colored quinoid-type structures. To minimize discoloration, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during the final workup, drying, and storage. Storing the purified APB in a cool, dark place is also recommended.

Q4: What are the primary impurities I should be aware of in APB synthesis?

A4: The primary impurities can be categorized based on the two main reaction steps:

  • From the Williamson Ether Synthesis (Step 1):

    • Incomplete reaction: Residual starting materials such as resorcinol (B1680541) or 4-nitrophenol (B140041) (if starting from a halo-nitrobenzene).

    • Mono-substituted intermediate: 1-(4-aminophenoxy)-3-hydroxybenzene (if the second substitution does not occur).

    • Side-products: C-alkylation products, where the alkylation occurs on the carbon of the aromatic ring instead of the oxygen of the hydroxyl group.

  • From the Reduction of the Dinitro Intermediate (Step 2):

    • Incomplete reduction: The presence of the mono-nitro intermediate, 1-(4-aminophenoxy)-3-(4-nitrophenoxy)benzene, or hydroxylamine (B1172632) intermediates.

    • Side-products from the reducing agent: Depending on the reducing agent used, various side reactions can occur.

Troubleshooting Guides

Issue 1: Low Yield of the Dinitro Intermediate in Step 1
Symptom Potential Cause Recommended Solution
Low conversion of starting materials (resorcinol and nitro-halo-benzene) Incomplete deprotonation of resorcinol: The base used may not be strong enough or used in insufficient quantity.Use a sufficiently strong base (e.g., potassium carbonate) in at least stoichiometric amounts. Ensure the resorcinol is fully dissolved and the base is well-dispersed before adding the nitro-halo-benzene.
Low reaction temperature or insufficient reaction time: The reaction rate may be too slow.Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Presence of water: Water can hydrolyze the halo-nitro-benzene and reduce the effectiveness of the base.Use anhydrous solvents and reagents. If necessary, remove water from the reaction mixture by azeotropic distillation.
Formation of a significant amount of side-products Elimination reaction: If using a sterically hindered halo-nitro-benzene, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.While less common with aryl halides, ensure the reaction conditions favor substitution (e.g., appropriate solvent and temperature).
C-alkylation: The phenoxide ion can undergo alkylation on the aromatic ring instead of the oxygen atom.The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
Issue 2: Presence of Impurities After the Reduction Step (Step 2)
Symptom Potential Cause Recommended Solution
HPLC shows a peak corresponding to the mono-nitro intermediate Incomplete reduction: The amount of reducing agent was insufficient, or the reaction time was too short.Increase the amount of reducing agent (e.g., tin(II) chloride or catalytic hydrogenation). Extend the reaction time and monitor the disappearance of the dinitro and mono-nitro intermediates by TLC or HPLC.
Product is off-white or colored, and HPLC shows unknown peaks Formation of hydroxylamine or oxime intermediates: These can be formed during the reduction of nitro groups and may be present as impurities if the reduction is not complete.Ensure complete reduction to the amine by using a sufficient excess of the reducing agent and adequate reaction time. Specific purification steps, such as recrystallization, may be required to remove these impurities.
Oxidation of the product: The newly formed aromatic amine is susceptible to oxidation, especially during workup when exposed to air.Perform the workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a small amount of an antioxidant like sodium sulfite (B76179) during the workup.
Low overall yield of APB Loss of product during workup: The product may be partially soluble in the aqueous phase during extraction, or lost during filtration and transfer.Optimize the extraction procedure by adjusting the pH to ensure the amine is in its free base form and less soluble in water. Carefully handle the product during filtration and transfers to minimize mechanical losses.

Experimental Protocols

High-Purity Purification of this compound

This protocol is adapted from a patented process for purifying crude APB to at least 99.5% purity.[1]

1. Formation of the Dihydrochloride Salt (APB-HCl):

  • Add crude APB (typically 90-95% pure) to a 15-16% aqueous hydrochloric acid solution. The HCl should be in at least a 30% stoichiometric excess relative to the APB.

  • Heat the mixture to approximately 75°C to dissolve all solids.

  • Cool the solution to about 50°C.

  • Seed the solution with APB-HCl crystals and then continue cooling to about 10°C to induce crystallization.

  • Collect the APB-HCl crystals by filtration.

2. Recrystallization of APB-HCl:

  • The APB-HCl crystals should contain about 10-15% by weight of water to be soluble in isopropyl alcohol. If the crystals are completely dry, add this amount of water to the isopropyl alcohol.

  • Add the wet APB-HCl crystals to isopropyl alcohol in a weight ratio of 1:1.2-1.6 (APB-HCl to isopropyl alcohol).

  • Heat the mixture to 70-75°C until all the APB-HCl dissolves.

  • Cool the solution to about 50°C and seed with pure APB-HCl crystals.

  • Continue to cool the solution to about 10°C over a period of four to five hours to allow for slow crystallization.

  • Collect the purified APB-HCl crystals by filtration and rinse with cold isopropyl alcohol.

3. Conversion of APB-HCl to Free APB:

  • Slowly add the recrystallized APB-HCl crystals to a solution of 7.5% sodium hydroxide (B78521) in water and isopropyl alcohol (in a weight ratio of 3.5-4:1 aqueous caustic to IPA) over 4 to 6 hours. This neutralizes the hydrochloride salt and precipitates the free APB.

  • Collect the purified APB product by filtration, wash with water until the washings are neutral, and dry under vacuum.

Quantitative Data Summary
Parameter Crude Product Purified Product Reference
Purity (by HPLC) 90-95%≥ 99.5%[1]
Typical Yield (Purification) -High (specific value not stated)[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction cluster_purification Purification Resorcinol Resorcinol Dinitro_Intermediate 1,3-Bis(4-nitrophenoxy)benzene Resorcinol->Dinitro_Intermediate p_Nitrochlorobenzene 4-Nitrochlorobenzene p_Nitrochlorobenzene->Dinitro_Intermediate Base Base (e.g., K2CO3) Base->Dinitro_Intermediate Solvent Solvent (e.g., DMF) Solvent->Dinitro_Intermediate Crude_APB Crude APB Dinitro_Intermediate->Crude_APB Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_Agent->Crude_APB HCl Aqueous HCl Crude_APB->HCl Recrystallization Recrystallization (Isopropyl Alcohol) HCl->Recrystallization Formation of APB-HCl NaOH Aqueous NaOH Recrystallization->NaOH Pure_APB Pure APB (>99.5%) NaOH->Pure_APB Neutralization

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity_Formation cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities cluster_solutions Troubleshooting Solutions Step1 Step 1: Williamson Ether Synthesis Incomplete_Reaction1 Incomplete Reaction (Mono-ether) Step1->Incomplete_Reaction1 C_Alkylation C-Alkylation Product Step1->C_Alkylation Step2 Step 2: Reduction Incomplete_Reduction Incomplete Reduction (Mono-nitro, Hydroxylamine) Step2->Incomplete_Reduction Oxidation_Product Oxidation Product (Colored Impurities) Step2->Oxidation_Product Optimize_Conditions1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction1->Optimize_Conditions1 Purification Purification (Recrystallization, Chromatography) Incomplete_Reaction1->Purification C_Alkylation->Optimize_Conditions1 C_Alkylation->Purification Optimize_Conditions2 Optimize Reduction Conditions (Agent Amount, Time) Incomplete_Reduction->Optimize_Conditions2 Incomplete_Reduction->Purification Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation_Product->Inert_Atmosphere Oxidation_Product->Purification

Caption: Logical relationships in troubleshooting impurity formation during APB synthesis.

References

Technical Support Center: 1,3-Bis(4-aminophenoxy)benzene (1,3-APB) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1,3-Bis(4-aminophenoxy)benzene (1,3-APB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 1,3-APB production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 1,3-APB.

Synthesis Troubleshooting

Issue 1: Low Yield of 1,3-Bis(4-nitrophenoxy)benzene (Dinitro Intermediate) in the SNAr Reaction

  • Possible Cause: Incomplete reaction due to insufficient temperature, short reaction time, or inefficient base.

    • Solution: Ensure the reaction temperature is maintained within the optimal range (typically 80-160°C, depending on the solvent and leaving group). Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the base (e.g., potassium carbonate) is anhydrous and of high purity.[1]

  • Possible Cause: Poor quality of reagents or solvent.

    • Solution: Use anhydrous solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to prevent the hydrolysis of the starting materials. Ensure the purity of resorcinol (B1680541) and the p-halonitrobenzene derivative.

  • Possible Cause: Side reactions, such as the formation of mono-substituted intermediates or undesired polymerization.

    • Solution: Optimize the stoichiometry of the reactants. A slight excess of the p-halonitrobenzene may be necessary to ensure complete disubstitution.

Issue 2: Incomplete Reduction of the Dinitro Intermediate to 1,3-APB

  • Possible Cause: Catalyst deactivation or insufficient catalyst loading.

    • Solution: Use a fresh, high-quality catalyst (e.g., Palladium on carbon - Pd/C). Optimize the catalyst loading; typically, 5-10% w/w relative to the dinitro intermediate is used. Ensure the reaction medium is free of catalyst poisons like sulfur compounds.

  • Possible Cause: Insufficient hydrogen pressure or poor hydrogen dispersion.

    • Solution: Ensure the reaction is carried out under an adequate and constant hydrogen pressure (e.g., up to 2 MPa).[2] Vigorous stirring is crucial for efficient gas-liquid mixing.

  • Possible Cause: Formation of intermediate nitroso or hydroxylamine (B1172632) species.

    • Solution: Optimize the reaction temperature and pressure. Higher temperatures and pressures can sometimes lead to over-reduction or side reactions.

Issue 3: Product Discoloration (Pink, Brown, or Dark Oil)

  • Possible Cause: Oxidation of the aromatic amine product.

    • Solution: Aromatic amines are susceptible to air oxidation, which forms colored impurities.[3] Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration, drying, and storage. Store the purified 1,3-APB in a cool, dark place.

  • Possible Cause: Residual metallic catalysts from the reduction step.

    • Solution: Ensure complete removal of the catalyst by filtration through a bed of celite or a membrane filter.

  • Possible Cause: Presence of colored byproducts from the synthesis.

    • Solution: Purification via the dihydrochloride (B599025) salt method is effective in removing many colored impurities.[4] If color persists, treatment with activated carbon may be necessary.

Purification Troubleshooting

Issue 4: Low Recovery of 1,3-APB Dihydrochloride Salt

  • Possible Cause: Incomplete precipitation of the salt.

    • Solution: Ensure a sufficient excess of hydrochloric acid is used. Cool the solution to a low temperature (e.g., 10°C) to maximize crystallization.[4] Seeding the solution with a small crystal of the salt can induce precipitation.[4]

  • Possible Cause: The salt is partially soluble in the chosen solvent.

    • Solution: Use a solvent system where the salt has low solubility. Isopropyl alcohol is a commonly used solvent for recrystallization.[4]

Issue 5: Difficulty in Converting the Dihydrochloride Salt back to the Free Amine

  • Possible Cause: Incomplete neutralization.

    • Solution: Use a stoichiometric amount or a slight excess of a suitable base (e.g., ammonium (B1175870) hydroxide, sodium hydroxide). Monitor the pH of the solution to ensure complete neutralization (typically pH > 8).

  • Possible Cause: The free amine is soluble in the aqueous medium.

    • Solution: After neutralization, the free amine will precipitate out of the aqueous solution. Ensure the solution is sufficiently cooled to minimize solubility. Collect the precipitate by filtration.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 1,3-APB?

A1: The most prevalent industrial route is a two-step synthesis. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between resorcinol and a p-halonitrobenzene (commonly p-chloronitrobenzene or p-fluoronitrobenzene) in the presence of a base to form 1,3-bis(4-nitrophenoxy)benzene. The second step is the catalytic reduction of the dinitro intermediate to this compound.[5]

Q2: What are the critical parameters to control during the SNAr reaction?

A2: The critical parameters for the SNAr reaction are temperature, reaction time, the choice of solvent, and the base. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The choice of base and its purity are also crucial for achieving high yields.[1]

Q3: What are the common side products in the synthesis of 1,3-APB?

A3: In the SNAr step, potential side products include the mono-substituted intermediate (1-(4-nitrophenoxy)-3-hydroxybenzene) and products from reactions with residual water in the solvent. During the reduction step, incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.

Q4: How can I achieve high purity (>99.5%) for 1,3-APB?

A4: A common method for achieving high purity is to convert the crude 1,3-APB into its dihydrochloride salt. This salt can then be purified by recrystallization, typically from a solvent like isopropyl alcohol. Finally, the purified salt is neutralized with a base to regenerate the high-purity free amine.[4]

Q5: My final 1,3-APB product is off-white or colored. What is the cause and how can I fix it?

A5: Discoloration in aromatic amines like 1,3-APB is often due to oxidation by air, forming colored quinone-like structures.[3] To prevent this, it's crucial to handle the product under an inert atmosphere. If the product is already colored, recrystallization of the dihydrochloride salt can often remove these impurities. Treatment with activated carbon can also be effective.

III. Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of 1,3-Bis(3,4-dicyanophenoxy)benzene (a related compound)

ParameterMethod 1
Reactants Resorcinol, 4-Nitrophthalonitrile
Solvent N,N-Dimethylformamide (DMF)
Base Potassium Carbonate (K₂CO₃)
Temperature 80 °C
Reaction Time 8 hours
Reported Yield 92.3%
Melting Point 185 °C
Purity High

Data extracted from a study by Dong et al. (2016) on the synthesis and properties of phthalonitrile (B49051) polymers based on dihydroxybenzene isomers.[1]

IV. Experimental Protocols

Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Dinitro Intermediate) via SNAr
  • Materials: Resorcinol, 4-chloronitrobenzene, anhydrous potassium carbonate, and anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add resorcinol and anhydrous DMF.

    • Stir the mixture under a nitrogen atmosphere until the resorcinol is completely dissolved.

    • Add anhydrous potassium carbonate to the solution.

    • Heat the mixture to a specified temperature (e.g., 150-160°C) and add 4-chloronitrobenzene.

    • Maintain the reaction at this temperature for a set time (e.g., 12 hours) with continuous stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it with deionized water and ethanol (B145695) to remove impurities.

    • Dry the purified product in a vacuum oven.

Catalytic Reduction of 1,3-Bis(4-nitrophenoxy)benzene to 1,3-APB
  • Materials: 1,3-Bis(4-nitrophenoxy)benzene, 10% Palladium on carbon (Pd/C), and a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • In a hydrogenation reactor, dissolve the 1,3-bis(4-nitrophenoxy)benzene in the solvent.

    • Add the 10% Pd/C catalyst.

    • Seal the reactor and purge it with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure and begin stirring.

    • Heat the reactor to the target temperature and monitor the reaction progress by observing hydrogen uptake.

    • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing the crude 1,3-APB can then be taken for purification.

Purification of 1,3-APB via its Dihydrochloride Salt[4]
  • Materials: Crude 1,3-APB, aqueous hydrochloric acid, isopropyl alcohol, and a suitable base (e.g., ammonium hydroxide).

  • Procedure:

    • Salt Formation: Add the crude 1,3-APB to a 15-16% aqueous hydrochloric acid solution (at least 30% stoichiometric excess). Heat the mixture to about 75°C to dissolve all solids. Cool the solution to about 50°C, seed with a crystal of APB-HCl, and then further cool to about 10°C to crystallize the salt.

    • Recrystallization: Collect the APB-HCl crystals and dissolve them in isopropyl alcohol (with about 10-15% water by weight) at 70-75°C. Cool the solution to about 50°C, seed with APB-HCl crystals, and then cool to about 10°C to recrystallize the purified salt.

    • Conversion to Free Amine: Dissolve the purified APB-HCl in water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free 1,3-APB.

    • Final Washing and Drying: Collect the purified 1,3-APB, wash with cold water to remove any salts, and then dry at 70-80°C to obtain the final product with >99.5% purity.

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Resorcinol + p-Chloronitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) Reactants->SNAr Dinitro 1,3-Bis(4-nitrophenoxy)benzene (Dinitro Intermediate) SNAr->Dinitro Reduction Catalytic Reduction (H2, Pd/C) Dinitro->Reduction Crude_APB Crude 1,3-APB Reduction->Crude_APB Salt_Formation Salt Formation (HCl) Crude_APB->Salt_Formation APB_HCl 1,3-APB Dihydrochloride (Crude Salt) Salt_Formation->APB_HCl Recrystallization Recrystallization (Isopropyl Alcohol) APB_HCl->Recrystallization Pure_APB_HCl Purified 1,3-APB Dihydrochloride Recrystallization->Pure_APB_HCl Neutralization Neutralization (Base) Pure_APB_HCl->Neutralization Pure_APB High-Purity 1,3-APB (>99.5%) Neutralization->Pure_APB

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_reaction Reaction Issues cluster_reagents Reagent Issues cluster_purification_issues Purification Losses Start Low Product Yield Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Purification Review Purification Process Start->Check_Purification Temp Incorrect Temperature? Check_Reaction->Temp Time Insufficient Time? Check_Reaction->Time Base Ineffective Base? Check_Reaction->Base Purity Impure Starting Materials? Check_Reagents->Purity Solvent Anhydrous Solvent Used? Check_Reagents->Solvent Precipitation Incomplete Precipitation? Check_Purification->Precipitation Transfer Mechanical Losses? Check_Purification->Transfer

Caption: Logical troubleshooting flow for addressing low yield in 1,3-APB production.

References

preventing gelation during polymerization of 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing gelation during the polymerization of 1,3-Bis(4-aminophenoxy)benzene (APB-134).

Troubleshooting Guide: Preventing Gelation

This guide addresses common issues encountered during the polymerization of APB-134 that may lead to gelation, which is the formation of a cross-linked, insoluble polymer network.

Question: My polymerization reaction mixture turned into an insoluble gel. What are the potential causes and how can I prevent this?

Answer: Gelation during the step-growth polymerization of this compound is typically caused by uncontrolled cross-linking. The primary factors to investigate are monomer purity, stoichiometry, reaction temperature, and monomer concentration.

1. Monomer Purity and Stoichiometry

  • Issue: The presence of multifunctional impurities in either the this compound or the comonomer (e.g., diacid chloride or dianhydride) can act as cross-linking agents, leading to gel formation. Similarly, an incorrect molar ratio of the monomers can result in uncontrolled polymerization.

  • Solution:

    • Ensure high purity of both monomers through appropriate purification techniques such as recrystallization or sublimation.

    • Maintain a precise 1:1 stoichiometric ratio between the diamine and the diacid chloride or dianhydride. Any deviation can lead to a low molecular weight polymer or gelation.

2. Reaction Temperature

  • Issue: High reaction temperatures can induce side reactions that may lead to cross-linking. For instance, in polyimide synthesis, excessively high temperatures during the chemical or thermal imidization step can cause unwanted intermolecular reactions.

  • Solution:

    • For low-temperature solution polymerization of polyamides, maintain the reaction temperature below 5°C during the addition of the diacid chloride.

    • For polyimide synthesis, a two-step method is often preferred. The initial formation of the poly(amic acid) is carried out at room temperature, followed by a controlled thermal or chemical imidization.

3. Monomer Concentration

  • Issue: A high concentration of monomers in the reaction mixture can increase the probability of intermolecular chain reactions, which can lead to gelation.

  • Solution:

    • Adjust the monomer concentration in the solvent to a moderate level. While specific optimal concentrations can be system-dependent, a lower concentration can help to favor intramolecular cyclization over intermolecular cross-linking, especially in the synthesis of polyimides.

Frequently Asked Questions (FAQs)

Q1: What is the typical polymerization method for this compound?

A1: this compound is typically polymerized through step-growth condensation polymerization. For synthesizing polyamides, a low-temperature solution polymerization with a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is common. For polyimides, a two-step process involving the formation of a poly(amic acid) with a dianhydride (e.g., pyromellitic dianhydride) at room temperature, followed by chemical or thermal imidization, is a widely used method.

Q2: How can I control the molecular weight of the polymer to avoid gelation?

A2: Controlling the molecular weight is crucial to prevent the formation of an infinite polymer network (gel). This can be achieved by:

  • Precise Stoichiometry: Ensuring an exact 1:1 molar ratio of the reactive functional groups.

  • End-capping Agents: Introducing a monofunctional reagent to the polymerization reaction to terminate chain growth at a desired molecular weight.

  • Reaction Time and Temperature: Carefully controlling the reaction time and temperature to achieve the desired degree of polymerization without inducing side reactions.

Q3: What solvents are suitable for the polymerization of this compound?

A3: Polar aprotic solvents are generally used for the polymerization of this compound. Common choices include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). The choice of solvent can influence the solubility of the resulting polymer and the reaction kinetics.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the polymerization of this compound to form polyamides and polyimides, aimed at achieving high molecular weight polymers while avoiding gelation.

ParameterPolyamide Synthesis (Low-Temperature)Polyimide Synthesis (Two-Step Method)
Diamine This compoundThis compound
Comonomer Isophthaloyl Chloride or Terephthaloyl ChloridePyromellitic Dianhydride (or other dianhydrides)
Stoichiometry 1:1 molar ratio (Diamine:Diacid Chloride)1:1 molar ratio (Diamine:Dianhydride)
Solvent N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAc) or NMP
Temperature 0-5°C during diacid chloride addition, then room temp.Room temperature for poly(amic acid) formation
Reaction Time 4-6 hours24 hours for poly(amic acid) formation

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis

  • Reactor Setup: A dry, three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is purged with dry nitrogen to maintain an inert atmosphere.

  • Diamine Solution Preparation: In the flask, dissolve a pre-determined amount of this compound in anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture at room temperature until the diamine is completely dissolved.

  • Diacid Chloride Addition: Prepare a solution of an equimolar amount of the diacid chloride (e.g., isophthaloyl chloride) in a small amount of anhydrous NMP in the dropping funnel.

  • Polymerization: Cool the diamine solution to 0-5°C using an ice bath. Slowly add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. An increase in viscosity indicates polymer formation.

  • Polymer Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol (B129727) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then with hot deionized water to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Two-Step Polyimide Synthesis

  • Poly(amic acid) Formation:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound in anhydrous N,N-dimethylacetamide (DMAc).

    • Once the diamine has completely dissolved, add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) in one portion.

    • Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization and Film Casting:

    • To the poly(amic acid) solution, add a dehydrating agent and a catalyst, such as a 2:1 molar ratio of acetic anhydride (B1165640) to pyridine, based on the polymer repeating unit.

    • Stir the mixture for 1 hour at room temperature, followed by 3 hours at 80°C.

    • Cast the resulting polyimide solution onto a clean, dry glass plate.

  • Thermal Curing:

    • Heat the cast film in a vacuum oven using a stepwise heating program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours to ensure complete imidization and solvent removal.

    • After cooling to room temperature, the flexible polyimide film can be peeled from the glass plate.

Visualizations

Gelation_Troubleshooting_Workflow start Gelation Observed in Polymerization Reaction check_purity Check Monomer Purity start->check_purity check_stoichiometry Verify Stoichiometry (1:1 Molar Ratio) start->check_stoichiometry check_temperature Review Reaction Temperature Profile start->check_temperature check_concentration Evaluate Monomer Concentration start->check_concentration solution_purity Purify Monomers (Recrystallization/Sublimation) check_purity->solution_purity solution_stoichiometry Ensure Precise Weighing and Molar Calculation check_stoichiometry->solution_stoichiometry solution_temperature Optimize Temperature Control (e.g., use ice bath for polyamide synthesis) check_temperature->solution_temperature solution_concentration Reduce Monomer Concentration in Solvent check_concentration->solution_concentration end_goal Successful Polymer Synthesis (No Gelation) solution_purity->end_goal solution_stoichiometry->end_goal solution_temperature->end_goal solution_concentration->end_goal

Caption: Troubleshooting workflow for preventing gelation.

Polymerization_Pathway cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products apb This compound (Diamine) polymerization Step-Growth Polymerization apb->polymerization comonomer Comonomer (Diacid Chloride or Dianhydride) comonomer->polymerization polyamide Polyamide polymerization->polyamide with Diacid Chloride polyimide Polyimide polymerization->polyimide with Dianhydride

Caption: Polymerization pathways for this compound.

Technical Support Center: Enhancing Mechanical Properties of Polymers from 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 1,3-bis(4-aminophenoxy)benzene. The focus is on enhancing the mechanical properties of these polymers, particularly polyimides.

Frequently Asked Questions (FAQs)

Q1: Why are polyimides derived from this compound often characterized by a degree of flexibility?

A1: The presence of ether linkages (-O-) in the backbone of the this compound monomer introduces rotational freedom to the polymer chain. This flexibility can lead to a lower glass transition temperature (Tg) and tensile modulus compared to polyimides made from more rigid diamines.[1][2]

Q2: What are the primary strategies to enhance the mechanical strength of these polymers?

A2: The main strategies to improve mechanical properties such as tensile strength and modulus include:

  • Copolymerization: Introducing a more rigid co-monomer, such as p-phenylenediamine, can increase chain packing and intermolecular interactions, leading to higher strength and modulus.[3]

  • Cross-linking: Covalent cross-linking between polymer chains can significantly improve hydrolytic and oxidative stability, which indirectly preserves mechanical integrity.[4]

  • Incorporation of Nanofillers: Adding nanofillers like organoclay or silica (B1680970) can reinforce the polymer matrix, leading to enhanced mechanical properties.[5]

  • Molecular Weight Control: Ensuring a high molecular weight during polymerization is crucial, as low molecular weight polymers tend to be brittle and exhibit poor mechanical properties.[6]

Q3: How does the choice of dianhydride affect the final mechanical properties?

A3: The dianhydride co-monomer plays a significant role in determining the final properties of the polyimide. Rigid dianhydrides like 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) generally lead to polyimides with higher tensile modulus and thermal stability compared to those with more flexible dianhydrides containing ether or ketone linkages.[2]

Q4: Can the solubility of these polyimides be improved without significantly compromising their mechanical properties?

A4: Yes, improving solubility is a common challenge with aromatic polyimides. Techniques such as incorporating bulky pendant groups or using meta-substituted monomers can disrupt regular chain packing, thus increasing solubility.[7][8] While there can be a trade-off, careful selection of co-monomers can lead to a good balance of processability and mechanical performance.[9][10]

Troubleshooting Guides

Issue 1: Low Mechanical Strength (Brittle Films)

Possible Causes:

  • Low Molecular Weight: Incomplete polymerization or chain termination can lead to low molecular weight, resulting in brittle films.[6]

  • Incomplete Imidization: If the conversion of the poly(amic acid) precursor to the final polyimide is not complete, the mechanical properties will be compromised.

  • Presence of Voids: Volatiles released during thermal imidization can create voids in the film if not properly controlled.

Solutions:

  • Optimize Polymerization Conditions: Ensure high purity of monomers and solvents. The order of monomer addition is also important; typically, the solid dianhydride is added to a solution of the diamine.[11]

  • Control Imidization Process: Follow a staged heating protocol during thermal imidization to allow for the gradual removal of solvent and water. Chemical imidization at lower temperatures can also be an alternative.[11][12]

  • Film Casting and Drying: Ensure the poly(amic acid) solution is evenly cast and dried under controlled conditions to minimize void formation.

Issue 2: Poor Solubility of the Final Polymer

Possible Causes:

  • High Chain Rigidity: The aromatic nature of the polymer backbone leads to strong intermolecular interactions and poor solubility.[12][13]

  • Crystallinity: Semicrystalline polyimides will exhibit lower solubility than their amorphous counterparts.[10]

Solutions:

  • Modify Polymer Structure:

    • Copolymerization: Introduce a more flexible co-monomer to disrupt the regular chain packing.[9][10]

    • Incorporate Bulky Groups: Use monomers with bulky side groups to increase the free volume between polymer chains.[7]

  • Use a Soluble Precursor: Process the polymer in its soluble poly(amic acid) form and then convert it to the final polyimide as a film or coating.[12]

Data Presentation

Table 1: Mechanical Properties of Polyamides from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and Various Diacids

PolymerTensile Strength (MPa)Tensile Modulus (GPa)
5a851.9
5b922.5
5c771.5
5d882.1
5e811.8
5f842.0
5g821.9
5h862.2

Data sourced from[7]

Table 2: Mechanical Properties of Aramid Copolymers Based on Bis(4-aminophenoxy) Benzene Monomers

PolymerAverage Tensile Strength (MPa)Average Elongation at Break (%)
MBAB-aramid107.150.7
PBAB-aramid113.558.4

MBAB: 1,3-bis(4-aminophenoxy) benzene; PBAB: 1,4-bis(4-aminophenoxy) benzene. Data sourced from[8]

Experimental Protocols

Protocol 1: General Synthesis of Poly(amic acid) and Polyimide Film Casting

This protocol describes a typical two-step synthesis for preparing a polyimide film.

Materials:

  • This compound (TPER)

  • Aromatic dianhydride (e.g., PMDA, BPDA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride (B1165640)

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve a specific molar amount of this compound in anhydrous DMAc.

    • Once the diamine is fully dissolved, cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of the dianhydride powder in portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and subject it to a staged heating program, for example: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours.

    • After cooling to room temperature, the polyimide film can be peeled from the glass plate.

  • Chemical Imidization (Alternative):

    • To the poly(amic acid) solution, add an excess of acetic anhydride and a catalytic amount of pyridine.

    • Stir the mixture at room temperature for several hours, then heat to 80-100°C for a few hours to complete the imidization.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol, then filter and dry the polymer powder.

Protocol 2: Incorporation of Nanofillers (Organoclay)

This protocol outlines the in-situ polymerization method for preparing polyimide/organoclay nanocomposites.

Materials:

  • Poly(amic acid) solution (from Protocol 1)

  • Organically modified montmorillonite (B579905) (organoclay)

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • Dispersion of Nanofiller:

    • Disperse the desired amount of organoclay (e.g., 1-10 wt%) in DMAc.

    • Sonicate the suspension to ensure a fine dispersion of the clay platelets.

  • In-situ Polymerization:

    • Add the organoclay suspension to the poly(amic acid) solution and stir vigorously to ensure homogeneous mixing.

  • Film Casting and Imidization:

    • Cast the poly(amic acid)/organoclay mixture onto a glass plate and follow the thermal imidization procedure described in Protocol 1.

Visualizations

Troubleshooting_Low_Mechanical_Properties start Low Mechanical Properties (Brittle Film) cause1 Low Molecular Weight start->cause1 cause2 Incomplete Imidization start->cause2 cause3 Film Defects (Voids) start->cause3 solution1 Optimize Polymerization: - Purify Monomers/Solvent - Check Stoichiometry - Control Monomer Addition cause1->solution1 solution2 Optimize Imidization: - Staged Heating Profile - Consider Chemical Imidization cause2->solution2 solution3 Improve Film Casting: - Controlled Solvent Evaporation - Degas Solution Before Casting cause3->solution3

Caption: Troubleshooting workflow for low mechanical properties.

Experimental_Workflow_Polyimide_Synthesis cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization & Film Formation dissolve Dissolve Diamine in DMAc add Add Dianhydride (0-5°C) dissolve->add react Stir at RT (24h) add->react cast Cast PAA Solution on Glass Plate react->cast Viscous PAA Solution heat Thermal Imidization (Staged Heating) cast->heat peel Peel Polyimide Film heat->peel

Caption: Experimental workflow for polyimide synthesis and film casting.

References

Technical Support Center: 1,3-Bis(4-aminophenoxy)benzene (APB) Polyimide Film Casting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the film casting of polyimides derived from 1,3-Bis(4-aminophenoxy)benzene (APB).

Frequently Asked Questions (FAQs)

Q1: What are the most common defects observed in APB-based polyimide films?

A1: The most frequently encountered defects include the presence of bubbles, film cracking or peeling, crazing (fine network of cracks), and surface roughness. These issues can arise from various factors throughout the film casting and curing process.

Q2: Why is the curing process so critical for the final film properties?

A2: The curing process is crucial as it involves the conversion of the poly(amic acid) precursor into the final polyimide through a process called imidization, which involves the removal of solvent and water.[1] Improper curing can lead to incomplete imidization, residual solvent in the film, and high internal stresses, all of which can result in defects and inferior mechanical and thermal properties.[2]

Q3: What is a typical glass transition temperature (Tg) for an APB-based polyimide film?

A3: The glass transition temperature (Tg) can vary depending on the specific dianhydride used in the polymerization. For a polyimide synthesized from this compound and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), the Tg is approximately 210°C.[3]

Q4: How does the viscosity of the poly(amic acid) solution affect the final film quality?

A4: The viscosity of the poly(amic acid) solution is a critical parameter. A solution with too low viscosity may lead to thin, fragile films, while a solution with too high viscosity can be difficult to degas, leading to bubbles, and may not level properly, resulting in a non-uniform film thickness. The viscosity is influenced by the molecular weight of the polymer, the solid content in the solvent, and the storage time and conditions of the solution.[4]

Troubleshooting Guide

Issue 1: Bubbles in the Cast Film

Bubbles in the final polyimide film are a common defect that can compromise its mechanical and dielectric properties. They typically arise from trapped air or solvent vapors.

Troubleshooting Workflow:

start Bubbles observed in the film check_degassing Was the poly(amic acid) solution properly degassed before casting? start->check_degassing degas_solution Solution: Degas the solution using vacuum or sonication. check_degassing->degas_solution No check_solvent_evaporation Is the initial solvent evaporation rate too high? check_degassing->check_solvent_evaporation Yes end_node Film should be bubble-free degas_solution->end_node reduce_evaporation_rate Solution: Reduce the initial drying temperature or use a more gradual heating ramp. check_solvent_evaporation->reduce_evaporation_rate Yes check_curing_ramp Is the temperature ramp rate during curing too fast? check_solvent_evaporation->check_curing_ramp No reduce_evaporation_rate->end_node slow_curing_ramp Solution: Use a slower ramp rate (e.g., 5°C/min) to allow for gradual solvent removal. check_curing_ramp->slow_curing_ramp Yes check_curing_ramp->end_node No slow_curing_ramp->end_node

Caption: Troubleshooting workflow for bubbles in polyimide films.

Issue 2: Film Cracking or Peeling

Cracking and peeling of the polyimide film from the substrate are typically signs of excessive internal stress.

Troubleshooting Workflow:

start Film is cracking or peeling check_cooling_rate Is the film being cooled too rapidly after curing? start->check_cooling_rate slow_cooling Solution: Implement a gradual cooling ramp to reduce thermal shock. check_cooling_rate->slow_cooling Yes check_curing_temp Is the final curing temperature excessively high? check_cooling_rate->check_curing_temp No end_node Film remains intact and adhered slow_cooling->end_node optimize_curing_temp Solution: Optimize the final curing temperature to be just sufficient for complete imidization. check_curing_temp->optimize_curing_temp Yes check_substrate_adhesion Is there poor adhesion to the substrate? check_curing_temp->check_substrate_adhesion No optimize_curing_temp->end_node improve_adhesion Solution: Ensure the substrate is scrupulously clean. Consider using an adhesion promoter. check_substrate_adhesion->improve_adhesion Yes check_substrate_adhesion->end_node No improve_adhesion->end_node

Caption: Troubleshooting workflow for film cracking and peeling.

Data Presentation

Table 1: Influence of Processing Parameters on Film Quality

ParameterIssueRecommended Value/ActionReference
Deposition TemperatureSurface Roughness80 °C (for aerosol-based printing)[2]
Curing TemperatureCracking/PeelingAvoid excessive temperatures (e.g., >300°C)[2]
Cooling RateCrazing/CrackingGradual cooling ramp[2]
Temperature Ramp RateBubbles/Cracking5-7 °C/min[2]

Table 2: Typical Mechanical and Thermal Properties of APB-based Polyimide Films

PropertyValueDianhydrideReference
Glass Transition Temperature (Tg)~210 °CBPDA[3]
Tensile Strength94 - 120 MPaVarious Aromatic Dianhydrides[5]
Elongation at Break7 - 15 %Various Aromatic Dianhydrides[5]
Tensile Modulus1.85 - 2.18 GPaVarious Aromatic Dianhydrides[5]

Experimental Protocols

Protocol 1: Preparation of Poly(amic acid) Solution

This protocol describes the synthesis of a poly(amic acid) solution from this compound (APB) and a dianhydride (e.g., BPDA).

Experimental Workflow:

start Start: PAA Synthesis dissolve_diamine Dissolve APB diamine in a polar aprotic solvent (e.g., NMP or DMAc) under inert atmosphere. start->dissolve_diamine add_dianhydride Slowly add an equimolar amount of dianhydride powder to the diamine solution with stirring. dissolve_diamine->add_dianhydride react Continue stirring at room temperature for 24 hours to allow for polymerization. add_dianhydride->react store Store the resulting viscous poly(amic acid) solution at a low temperature (e.g., 4°C). react->store end_node End: PAA Solution Ready store->end_node

Caption: Workflow for poly(amic acid) solution synthesis.

Detailed Steps:

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the desired amount of this compound (APB) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Once the diamine is fully dissolved, slowly add an equimolar amount of the chosen dianhydride (e.g., BPDA) in powder form to the solution while stirring continuously.

  • Continue the reaction at room temperature under a nitrogen atmosphere for approximately 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • The resulting poly(amic acid) solution should be stored in a sealed container at a low temperature (e.g., 4°C) to minimize degradation before use.

Protocol 2: Polyimide Film Casting and Curing

This protocol outlines the procedure for casting a poly(amic acid) solution and thermally curing it to form a polyimide film.

Experimental Workflow:

start Start: Film Casting cast_solution Cast the poly(amic acid) solution onto a clean, level substrate (e.g., glass plate). start->cast_solution initial_drying Dry the cast film at a low temperature (e.g., 80°C) to slowly remove the bulk of the solvent. cast_solution->initial_drying thermal_curing Thermally cure the film in a programmable oven using a multi-step heating schedule. initial_drying->thermal_curing curing_steps Example Curing Schedule: - 100°C for 1 hour - 200°C for 1 hour - 300°C for 1 hour thermal_curing->curing_steps cool_down Gradually cool the film back to room temperature. thermal_curing->cool_down remove_film Immerse the substrate in water to aid in the removal of the cured polyimide film. cool_down->remove_film end_node End: Cured Polyimide Film remove_film->end_node

Caption: Workflow for polyimide film casting and curing.

Detailed Steps:

  • Ensure the casting substrate (e.g., a glass plate) is meticulously clean and dry.[6]

  • Pour the poly(amic acid) solution onto the substrate and use a doctor blade or other suitable method to create a film of uniform thickness.

  • Place the cast film in an oven at a relatively low temperature (e.g., 80°C) for an extended period to slowly remove the majority of the solvent.

  • Transfer the film to a programmable vacuum or inert gas oven for thermal curing. A typical multi-step curing schedule for an APB/BPDA polyimide is as follows:

    • Heat to 100°C and hold for 1 hour.[3]

    • Ramp the temperature to 200°C and hold for 1 hour.[3]

    • Increase the temperature to 300°C and hold for 1 hour to ensure complete imidization.[3]

  • After the final curing step, allow the film to cool down to room temperature gradually. Rapid cooling can cause thermal shock and lead to cracking.[2]

  • The cured film can often be removed from the substrate by immersing it in water.

References

Technical Support Center: Purification of Crude 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3-Bis(4-aminophenoxy)benzene (APB).

Troubleshooting Guide

Encountering issues during purification is a common challenge. This guide addresses specific problems you may face, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient washing of crystals.- Perform small-scale solvent screening to find a solvent that dissolves the compound when hot but sparingly when cold.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of the cold recrystallization solvent.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Choose a lower-boiling point solvent.- Add slightly more solvent to the hot solution to ensure the compound remains dissolved.
Colored Impurities in Final Product - Presence of colored byproducts from the synthesis.- Oxidation of the amine groups.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform the purification under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Poor Separation in Column Chromatography - Incorrect eluent polarity.- Column overloading.- Column channeling.- Determine the optimal eluent system using Thin Layer Chromatography (TLC) first.- Use an appropriate amount of crude product for the column size.- Ensure proper packing of the stationary phase to avoid cracks and channels.
Product is a Brownish Solid - Incomplete reduction of the nitro precursor during synthesis.- Oxidation of the aromatic amine.- Consider a multi-step purification approach, starting with an extraction to remove highly polar impurities.[1]- Column chromatography can be effective in separating the desired diamine from nitro-containing intermediates.
Purity Stagnates at 90-95% - Presence of isomeric impurities or byproducts with very similar polarity.- For high-purity requirements (>99.5%), consider the dihydrochloride (B599025) salt recrystallization method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for obtaining high-purity this compound?

For achieving purity levels of at least 99.5%, a process involving the formation and recrystallization of the dihydrochloride salt of APB is highly effective, particularly for manufacturing-scale purification.[2] This method is advantageous for removing impurities that are difficult to separate by standard recrystallization or chromatography.

Q2: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis (such as incompletely reduced nitro-aromatic compounds), and residual solvents.[3] The synthesis of APB often involves the reduction of 1,3-bis(4-nitrophenoxy)benzene; therefore, the nitro-analogue is a potential impurity.

Q3: Can I use column chromatography for purification? What is a good starting solvent system?

Yes, column chromatography can be used. A common approach for similar aromatic compounds is to use a silica (B1680970) gel stationary phase with a gradient eluent system of ethyl acetate (B1210297) in hexane (B92381).[1] It is recommended to start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.

Q4: What is a suitable solvent for direct recrystallization of the free base?

While the dihydrochloride salt method is recommended for high purity, direct recrystallization of the free base can be attempted. The ideal solvent is one in which the APB is soluble at high temperatures but has low solubility at room temperature. Potential solvents to screen include ethanol, methanol, toluene, or mixtures such as ethanol/water.

Q5: My purified product is off-white to brownish. Is this normal and how can I decolorize it?

The pure compound is typically a white to off-white or light brown solid.[4] A brownish color may indicate the presence of oxidized impurities or residual colored byproducts. To decolorize, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration.[1] However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Quantitative Data Summary

The following table summarizes key quantitative data from the purification of this compound.

ParameterValuePurification MethodSource
Initial Purity (Crude) 90-95%Dihydrochloride Salt Recrystallization[2]
Final Purity ≥ 99.5%Dihydrochloride Salt Recrystallization[2]
APB-HCl to Isopropyl Alcohol Ratio 1:1.2 - 1.6 (weight ratio)Dihydrochloride Salt Recrystallization[2]
Dissolution Temperature 70-75 °CDihydrochloride Salt Recrystallization[2]
Crystallization Cooling Profile 50 °C to 10 °C over 4-5 hoursDihydrochloride Salt Recrystallization[2]

Experimental Protocols

Protocol 1: Purification via Dihydrochloride Salt Recrystallization

This method is adapted from a patented process for achieving high-purity APB.[2]

Objective: To purify crude this compound to at least 99.5% purity.

Step 1: Formation of the Dihydrochloride Salt (APB-HCl)

  • Add the crude APB (with an initial purity of 90-95%) to a 15-16% aqueous hydrochloric acid solution. The hydrochloric acid should be in at least a 30% stoichiometric excess relative to the APB.

  • Heat the mixture to approximately 75 °C to ensure all solids dissolve.

  • Cool the solution to about 50 °C to initiate the precipitation of the APB-HCl salt.

Step 2: Recrystallization of APB-HCl

  • Isolate the crude APB-HCl crystals.

  • Prepare a solution of isopropyl alcohol containing 4-5% water.

  • Add the crude APB-HCl crystals to the isopropyl alcohol solution in a weight ratio of 1:1.2 to 1:1.6 (APB-HCl to isopropyl alcohol).

  • Heat the mixture to 70-75 °C until all the APB-HCl dissolves.

  • Cool the solution to approximately 50 °C and seed with a small crystal of pure APB-HCl if necessary.

  • Continue to cool the solution from 50 °C down to about 10 °C over a period of four to five hours to promote the growth of large, pure crystals.

  • Collect the recrystallized APB-HCl by filtration.

  • Rinse the collected crystals with cold isopropyl alcohol.

Step 3: Conversion to Free APB

  • The purified APB-HCl is then neutralized with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) in an aqueous solution to regenerate the pure, free APB.

  • The pure APB is then isolated by filtration, washed with water to remove salts, and dried.

Protocol 2: General Purification by Column Chromatography

Objective: To separate APB from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate in hexane. A good starting point is a 10-30% ethyl acetate in hexane mixture.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude APB in a minimum amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel. Remove the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with 100% hexane, then gradually increase the polarity by adding more ethyl acetate according to your TLC analysis.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Conversion to Free Base crude Crude APB (90-95% Purity) hcl 15-16% aq. HCl crude->hcl Add dissolve Heat to 75°C hcl->dissolve precipitate Cool to 50°C dissolve->precipitate crude_salt Crude APB-HCl precipitate->crude_salt ipa Isopropyl Alcohol (4-5% Water) crude_salt->ipa Add dissolve2 Heat to 70-75°C ipa->dissolve2 cool Cool to 10°C (over 4-5h) dissolve2->cool filter_rinse Filter & Rinse cool->filter_rinse pure_salt Pure APB-HCl filter_rinse->pure_salt base Aqueous Base (e.g., NaOH) pure_salt->base Add neutralize Neutralize base->neutralize isolate Filter, Wash, Dry neutralize->isolate final_product Pure APB (>99.5% Purity) isolate->final_product

Caption: Workflow for the purification of APB via dihydrochloride salt recrystallization.

Troubleshooting_Tree start Low Purity in Final Product? color_issue Is the product colored? start->color_issue Yes recrystallization_issue Was recrystallization performed? start->recrystallization_issue No charcoal Use activated charcoal during recrystallization. color_issue->charcoal Yes inert_atm Work under inert atmosphere (N2/Ar). color_issue->inert_atm Yes chromatography_issue Was chromatography performed? recrystallization_issue->chromatography_issue No slow_cool Ensure slow cooling. Re-check solvent choice. recrystallization_issue->slow_cool Yes wash_crystals Wash crystals with cold solvent. recrystallization_issue->wash_crystals Yes check_tlc Optimize eluent with TLC. Check for column overloading. chromatography_issue->check_tlc Yes salt_method For >99.5% purity, use dihydrochloride salt method. chromatography_issue->salt_method No, need higher purity

References

strategies to increase the yield of 1,3-Bis(4-aminophenoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Bis(4-aminophenoxy)benzene (APB-134) to achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is a two-step process.[1] The first step involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, to form the dinitro intermediate, 1,3-bis(4-nitrophenoxy)benzene. The second step is the reduction of this dinitro compound to the desired diamine, this compound.

Q2: What are the typical starting materials for this synthesis?

A2: For the first step (Williamson ether synthesis), the common reactants are 1,3-dihydroxybenzene (resorcinol) and an activated p-halonitrobenzene, such as p-chloronitrobenzene or p-fluoronitrobenzene. A base, typically potassium carbonate, and a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) are also required. For the second step (reduction), the starting material is the synthesized 1,3-bis(4-nitrophenoxy)benzene.

Q3: What kind of yields can I expect for the synthesis of this compound?

A3: The reported yields for the synthesis of this compound can vary. After purification by column chromatography, yields in the range of 55-69% have been reported for the final product.[2] The reduction of the intermediate dinitro compound can be very efficient, with some reduction methods achieving near-quantitative yields under optimized conditions.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is commonly achieved through column chromatography. Recrystallization from a suitable solvent, such as ethanol (B145695), is also a viable method to obtain a high-purity product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the First Step (Williamson Ether Synthesis)

Possible Causes and Solutions:

  • Incomplete Deprotonation of Resorcinol (B1680541): The hydroxyl groups of resorcinol must be fully deprotonated to act as effective nucleophiles.

    • Solution: Ensure you are using a sufficiently strong base, like anhydrous potassium carbonate, and that it is dry. The reaction should be heated to ensure complete salt formation.

  • Reaction Temperature is Too Low: The nucleophilic aromatic substitution may be slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature, for example, to 150-160°C, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Presence of Water in the Reaction: Water can hydrolyze the halo-nitrobenzene and compete with the phenoxide as a nucleophile, reducing the yield of the desired ether.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Side Reactions: The most common side reaction is elimination of the alkylating agent, which can be favored under certain conditions.[2][3]

    • Solution: Optimize the reaction temperature and choice of base to favor the SNAr mechanism over elimination.

Problem 2: Incomplete Reduction of the Dinitro Intermediate

Possible Causes and Solutions:

  • Inactive Catalyst (for Catalytic Hydrogenation): The Palladium on carbon (Pd/C) catalyst can lose activity over time or if poisoned.

    • Solution: Use fresh, high-quality Pd/C catalyst. Ensure the reaction solvent is free of potential catalyst poisons like sulfur compounds.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for the complete conversion of both nitro groups.

    • Solution: Use a sufficient excess of the reducing agent, such as hydrazine (B178648) monohydrate or ensure adequate hydrogen pressure for catalytic hydrogenation.

  • Formation of Intermediates: The reduction of nitro groups can proceed through intermediates like nitroso and hydroxylamine (B1172632) species.[4] In some cases, these can lead to side products like azo compounds.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. The choice of reducing agent and reaction conditions can influence the formation of side products. Milder reducing agents or carefully controlled conditions may be necessary.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the reactions are incomplete, both resorcinol/p-halonitrobenzene and the dinitro intermediate can contaminate the final product.

    • Solution: Monitor reactions to completion using TLC. If necessary, perform an initial purification of the crude dinitro intermediate before proceeding to the reduction step.

  • Formation of Closely Eluting Impurities: Side products from either the ether synthesis or the reduction step may have similar polarities to the desired product, making chromatographic separation challenging.

    • Solution: Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. The product can also be converted to its dihydrochloride (B599025) salt for purification, and then neutralized to recover the free diamine.[5]

  • Product Darkening upon Exposure to Air: Aromatic amines are susceptible to oxidation, which can lead to discoloration of the product.

    • Solution: Perform the final purification and handling of the product under an inert atmosphere (e.g., nitrogen or argon). Store the purified this compound in a dark, cool place under an inert atmosphere.

Quantitative Data Summary

Synthesis StepReagents and ConditionsReported YieldReference
Step 1: Williamson Ether Synthesis Resorcinol, p-chloronitrobenzene, K2CO3, DMAc, 150-160°C, 12hNot explicitly stated for intermediate[6]
Step 2: Reduction 1,3-bis(4-nitrophenoxy)benzene, 10% Pd/C, Methanol (B129727), H2 atmosphere, room temp, overnight56.0%, 55.0%, 69.0% (after column chromatography)[2][7]
Step 2: Reduction (Alternative) 1,3-bis(4-nitrophenoxy)benzene, Tin(II) chloride, concentrated HClHigh Yield (not quantified)[6]
Step 2: Reduction (Alternative for a related compound) Dinitro compound, hydrazine monohydrate, 5% Pd/C, ethanol, reflux, 16h85%[8][9]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene

This protocol is based on a general method for synthesizing similar diaryl ethers.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve resorcinol in anhydrous N,N-dimethylacetamide (DMAc).

  • Base Addition: Add anhydrous potassium carbonate to the solution. The molar ratio of potassium carbonate to resorcinol should be greater than 2:1 to ensure complete deprotonation.

  • Heating: Heat the mixture to approximately 130°C for a few hours to facilitate the formation of the dipotassium (B57713) salt of resorcinol.

  • Addition of p-Chloronitrobenzene: Cool the reaction mixture to about 70°C and then add p-chloronitrobenzene. The molar ratio of p-chloronitrobenzene to resorcinol should be at least 2:1.

  • Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature for approximately 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude product.

  • Purification: Filter the precipitate, wash it thoroughly with water, and then dry it. The crude 1,3-bis(4-nitrophenoxy)benzene can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general method for the reduction of aromatic nitro compounds.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 1,3-bis(4-nitrophenoxy)benzene in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. This may take several hours to overnight.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.[7]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction Resorcinol Resorcinol Dinitro_Intermediate 1,3-Bis(4-nitrophenoxy)benzene Resorcinol->Dinitro_Intermediate p_Halonitrobenzene p-Halonitrobenzene p_Halonitrobenzene->Dinitro_Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMAc) Base_Solvent->Dinitro_Intermediate Dinitro_Intermediate_ref 1,3-Bis(4-nitrophenoxy)benzene Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Final_Product This compound Reducing_Agent->Final_Product Dinitro_Intermediate_ref->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_step1_issues Step 1: Williamson Ether Synthesis Issues cluster_step2_issues Step 2: Reduction Issues cluster_solutions Potential Solutions Start Low Yield Observed IncompleteDeprotonation Incomplete Deprotonation Start->IncompleteDeprotonation LowTemp Low Reaction Temperature Start->LowTemp SideReactions Side Reactions (e.g., Elimination) Start->SideReactions InactiveCatalyst Inactive Catalyst Start->InactiveCatalyst InsufficientReducer Insufficient Reducing Agent Start->InsufficientReducer IntermediateFormation Intermediate Formation (Azo/Hydroxylamine) Start->IntermediateFormation Sol1 Use Anhydrous Reagents & Stronger Base IncompleteDeprotonation->Sol1 Sol2 Increase Reaction Temperature LowTemp->Sol2 Sol3 Optimize Base & Temp. SideReactions->Sol3 Sol4 Use Fresh Catalyst InactiveCatalyst->Sol4 Sol5 Increase Molar Ratio of Reducing Agent InsufficientReducer->Sol5 Sol6 Monitor to Completion & Adjust Conditions IntermediateFormation->Sol6

Caption: Troubleshooting guide for low yield in the synthesis of APB-134.

References

Validation & Comparative

A Comparative Guide to 1,3-Bis(4-aminophenoxy)benzene and Other Diamine Monomers for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance polymers, particularly polyimides, the choice of diamine monomer is critical in defining the final properties of the material. This guide provides an objective comparison of 1,3-Bis(4-aminophenoxy)benzene (TPER) with other commonly used diamine monomers. The comparison is supported by experimental data on the thermal, mechanical, and solubility properties of the resulting polyimides, offering a valuable resource for material selection in demanding applications.

Overview of Diamine Monomers

Diamine monomers are fundamental building blocks in the synthesis of polyimides, reacting with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically imidized to the final polyimide. The structure of the diamine monomer significantly influences the polymer chain's flexibility, symmetry, and intermolecular interactions, thereby dictating the material's macroscopic properties.

This guide focuses on comparing TPER with the following representative diamine monomers:

  • 4,4'-Oxydianiline (ODA): A widely used flexible diamine known for imparting good processability.

  • p-Phenylenediamine (p-PDA): A rigid and linear diamine that contributes to high thermal stability and mechanical strength.

  • 4,4'-Diaminodiphenyl sulfone (DDS): A diamine containing a polar sulfone group, which can enhance solubility and affect thermal properties.

  • 2,2'-Bis(trifluoromethyl)benzidine (TFMB): A fluorinated diamine designed to improve solubility, lower the dielectric constant, and enhance optical transparency.

Comparative Performance Data

The following tables summarize the quantitative data for polyimides synthesized from TPER and the selected alternative diamine monomers. To ensure a fair comparison, data is presented for polyimides prepared with the same dianhydride where possible.

Table 1: Thermal Properties of Polyimides Derived from Various Diamines

Diamine MonomerDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
TPER PMDA275>487[1]
TPER BPDA210>500[2]
ODA PMDA302[3]~550
ODA BPDA290[3]~550
p-PDA BPDA>400>550
DDS BTDA>300~520
TFMB 6FDA>280[4]>500

Note: PMDA (Pyromellitic dianhydride), BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride), BTDA (3,3′,4,4′-Benzophenonetetracarboxylic dianhydride), 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride). Data is compiled from various sources and processing conditions may vary.

Table 2: Mechanical Properties of Polyimide Films

Diamine MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
TPER BPDA85 - 1052.0 - 3.35 - 18
ODA PMDA~1103.42[3]2.82[3]
ODA BPDA~1143.23[3]3.58[3]
p-PDA BPDA>2250 (fiber)>96.5 (fiber)-
DDS BTDA63 - 78-4.5 - 7.7
TFMB BPDA232.73[5]5.53[5]26.26[5]

Note: Properties can be significantly influenced by film preparation methods and testing conditions.

Table 3: Solubility of Polyimides in Organic Solvents

Diamine MonomerDianhydrideNMPDMAcDMFm-cresolTHFDichloromethane
TPER VariousSolubleSolubleSolubleSolubleSolubleSoluble
ODA PMDAInsolubleInsolubleInsolubleInsolubleInsolubleInsoluble
p-PDA BPDAInsolubleInsolubleInsolubleInsolubleInsolubleInsoluble
DDS BTDASolubleSolubleSolubleSolubleInsolubleInsoluble
TFMB 6FDASoluble[4]Soluble[4]SolubleSolubleSolubleSoluble

Key: NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran). Solubility is generally assessed at room temperature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the polyimide samples.

  • Standard: Based on ASTM E1131.

  • Procedure:

    • A small sample of the polyimide film (typically 5-10 mg) is placed in a tared TGA sample pan.

    • The pan is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[6]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The Td5 is determined as the temperature at which 5% weight loss occurs.

Tensile Testing of Polyimide Films
  • Objective: To measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break.

  • Standard: Based on ASTM D882 for thin plastic sheeting.[7][8]

  • Procedure:

    • Polyimide film samples are cut into a specific geometry (e.g., rectangular strips) with defined width and length.[7]

    • The thickness of each specimen is measured at several points along its length.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures.[8]

    • The load and extension are continuously recorded.

    • Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

Solubility Testing
  • Objective: To qualitatively assess the solubility of the polyimide in various organic solvents.

  • Procedure:

    • A small amount of the polyimide film (e.g., 10 mg) is placed in a vial.

    • A specific volume of the solvent to be tested (e.g., 1 mL) is added to the vial.[9]

    • The mixture is agitated at room temperature for a set period (e.g., 24 hours).

    • The solubility is visually assessed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (swells or forms a cloudy solution), or insoluble (no visible change).[9]

    • If the polymer is not soluble at room temperature, the test can be repeated with heating.[9]

Visualizations

Polyimide Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for creating polyimides from diamine and dianhydride monomers.

Polyimide_Synthesis Diamine Diamine Monomer PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride Monomer Dianhydride->PolyamicAcid Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide Water Water (by-product) Imidization->Water Diamine_Structure_Property cluster_structure Diamine Monomer Structure cluster_properties Resulting Polyimide Properties Flexibility Chain Flexibility (e.g., ether linkage) Processability Processability & Solubility Flexibility->Processability Increases Rigidity Chain Rigidity (e.g., aromatic rings) Rigidity->Processability Decreases ThermalStability Thermal Stability (Tg, Td) Rigidity->ThermalStability Increases MechanicalStrength Mechanical Strength Rigidity->MechanicalStrength Increases Polarity Polar Groups (e.g., -SO2-) Solubility Solubility Polarity->Solubility Increases Fluorination Fluorine Groups (e.g., -CF3) DielectricConstant Dielectric Constant Fluorination->DielectricConstant Decreases Fluorination->Solubility Increases

References

A Comparative Guide to Purity Validation of 1,3-Bis(4-aminophenoxy)benzene by Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical building blocks is paramount to ensure the reliability and reproducibility of experimental outcomes. 1,3-Bis(4-aminophenoxy)benzene (APB), a vital diamine monomer in the synthesis of high-performance polyimides and other advanced materials, is no exception. This guide provides an objective comparison of nonaqueous potentiometric titration with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity validation of APB. The comparison is supported by detailed experimental protocols and representative data to inform method selection for quality control and research applications.

Comparison of Purity Analysis Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, required precision, sample throughput, and available instrumentation. While titration offers a classic and cost-effective approach for quantifying the primary amine content, chromatographic and thermal analysis methods provide a more comprehensive profile of impurities.

Table 1: Comparison of Quantitative Performance for APB Purity Analysis

ParameterNonaqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Acid-base neutralization of amine groupsDifferential partitioning between mobile and stationary phasesSeparation based on volatility and interaction with stationary phaseMeasurement of heat flow during melting
Purity Result (%) 99.5 ± 0.299.6 ± 0.199.7 (by area %)99.85 ± 0.05 mol%
Primary Measurement Total basic amine contentMain peak area % vs. impurity peaksMain peak area % vs. impurity peaksMelting point depression
Key Advantages Cost-effective, high precision for amine content, direct measurementHigh resolution for non-volatile impurities, high sensitivity (UV detection)Excellent for volatile/semi-volatile impurities and residual solventsHigh accuracy for crystalline solids, requires no standards for purity determination
Key Limitations Non-specific (titrates all basic groups), insensitive to non-basic impuritiesRequires reference standards for impurity identification, can be time-consumingNot suitable for non-volatile or thermally labile impuritiesOnly sensitive to eutectic impurities, sample must be crystalline and thermally stable
Typical Impurities Detected Acidic or non-basic organic impurities (indirectly)Synthesis precursors (e.g., resorcinol, 4-nitrophenol), side-reaction productsResidual solvents (e.g., DMF, Toluene), volatile precursorsEutectic crystalline impurities

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.

Nonaqueous Potentiometric Titration

This method quantifies the purity of APB based on the total basicity of its two primary amine functional groups.

  • Reagents and Equipment:

    • 0.1 M Perchloric acid (HClO₄) in glacial acetic acid

    • Glacial acetic acid

    • Potentiometric titrator with a glass-calomel combination electrode

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 0.15 g of this compound into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and start gentle stirring.

    • Titrate the solution with standardized 0.1 M perchloric acid.

    • Record the potential (mV) as a function of the titrant volume. The endpoint is determined from the point of maximum inflection on the titration curve.

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation: Purity (%) = (V_s - V_b) * M * (MW / 2) / W_s * 100

    • V_s = Volume of HClO₄ for sample (mL)

    • V_b = Volume of HClO₄ for blank (mL)

    • M = Molarity of HClO₄ (mol/L)

    • MW = Molecular weight of APB (292.34 g/mol )

    • W_s = Weight of sample (g)

    • The factor of 2 accounts for the two amine groups per molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile impurities in the APB sample.

  • Instrumentation and Conditions:

    • HPLC system with a UV detector

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 30% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a sample solution of APB in acetonitrile at a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and integrate the peak areas.

  • Calculation: Purity (%) = (Area_APB / Total_Area) * 100

    • Area_APB = Peak area of this compound

    • Total_Area = Sum of all peak areas in the chromatogram

Gas Chromatography (GC)

GC is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.

  • Instrumentation and Conditions:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min

    • Detector Temperature: 310 °C (FID) or MS transfer line at 280 °C

    • Injection: 1 µL, split ratio 20:1

  • Procedure:

    • Prepare a sample solution of APB in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) at a concentration of approximately 2 mg/mL.

    • Inject the sample into the GC.

    • Record and analyze the chromatogram.

  • Calculation: Purity (Area %) = (Area_APB / Total_Area) * 100

    • This provides a purity value based on the relative areas of all volatile components detected.

Differential Scanning Calorimetry (DSC)

DSC determines purity based on the principle of melting point depression caused by impurities. This method is highly accurate for crystalline solids.

  • Instrumentation and Conditions:

    • Differential Scanning Calorimeter

    • Sample Pan: Aluminum, hermetically sealed

    • Sample Weight: 2-3 mg

    • Purge Gas: Nitrogen at 50 mL/min

    • Heating Rate: 1 °C/min

    • Temperature Range: 100 °C to 130 °C (or a range spanning the melting point of APB, approx. 116-119 °C)

  • Procedure:

    • Accurately weigh the sample into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample according to the specified temperature program.

    • Record the heat flow as a function of temperature.

  • Calculation: The purity in mole percent is calculated by the instrument's software based on the Van't Hoff equation, which analyzes the shape of the melting endotherm.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps involved in the purity validation process.

G cluster_titration Nonaqueous Potentiometric Titration Workflow T1 Weigh Sample T2 Dissolve in Glacial Acetic Acid T1->T2 T3 Titrate with 0.1M HClO₄ T2->T3 T4 Determine Endpoint (Inflection Point) T3->T4 T5 Calculate Purity T4->T5 G cluster_hplc HPLC Purity Analysis Workflow H1 Prepare Sample Solution (0.5 mg/mL) H2 Filter Sample H1->H2 H3 Inject into HPLC System H2->H3 H4 Separate Components on C18 Column H3->H4 H5 Detect at 254 nm H4->H5 H6 Calculate Purity (Area % Method) H5->H6 G cluster_gc GC Purity Analysis Workflow G1 Prepare Sample Solution (2 mg/mL) G2 Inject into GC System G1->G2 G3 Separate Volatiles in Column G2->G3 G4 Detect by FID/MS G3->G4 G5 Identify Impurities G4->G5 G6 Calculate Purity (Area % Method) G5->G6 G cluster_dsc DSC Purity Analysis Workflow D1 Weigh Sample (2-3 mg) D2 Hermetically Seal in Pan D1->D2 D3 Heat in DSC at 1 °C/min D2->D3 D4 Record Melting Endotherm D3->D4 D5 Calculate Purity (Van't Hoff) D4->D5

Unraveling the Thermal Resilience of Aromatic Polymers: A Comparative Analysis of Bis(aminophenoxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The positional arrangement of phenoxy-linked amino groups on a central benzene (B151609) ring significantly influences the thermal stability of the resulting aromatic polymers. This guide provides a comparative overview of the thermal properties of high-performance polymers synthesized from the meta- and para-isomers of bis(aminophenoxy)benzene. While comprehensive quantitative data for the ortho-isomer remains elusive in readily available literature, existing research on related compounds suggests a potential for high thermal stability.

This analysis is critical for researchers and professionals in materials science and drug development, where the thermal behavior of polymers dictates their processing conditions and application limits. The data presented herein, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offers a clear comparison to inform material selection and design.

Comparative Thermal Stability Data

The thermal properties of polymers derived from meta-bis(aminophenoxy)benzene (m-BAB) and para--bis(aminophenoxy)benzene (p-BAB) are summarized below. These polymers, typically polyimides and aramids, are known for their exceptional thermal resistance.

Polymer TypeMonomer IsomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)10% Weight Loss Temp. (Td10) (°C)Char Yield at 800°C (%)
Aramidmeta-isomer (MBAB)270.1[1]449.6[1]->50
Aramidpara-isomer (PBAB)292.7[1]465.5[1]->50
Polyimidemeta-isomer (TPER)~210 - 275[2]>487.5[2]>500[3]>50
Polyimidepara-isomer (TPEQ/BAPB)~214>500>480[4]>50

Note: The specific values can vary depending on the dianhydride or diacid chloride used in the polymerization, the polymer's molecular weight, and the experimental conditions.

The data indicates that polymers derived from the para-isomer generally exhibit slightly higher glass transition temperatures and thermal decomposition temperatures compared to their meta-isomer counterparts. This can be attributed to the more linear and rigid polymer chains formed from the para-isomer, which allows for more efficient chain packing and stronger intermolecular interactions.[1]

While quantitative data for polymers from ortho-bis(aminophenoxy)benzene is not available in the reviewed literature, a study on the related bis(dicyanophenoxy)benzene isomers suggests that polymers from the ortho and meta isomers may exhibit superior thermal and thermo-oxidative stability compared to the para-isomer.[5] This suggests that the steric hindrance in the ortho position could lead to a more contorted polymer backbone, restricting rotational freedom and potentially increasing thermal stability. However, this remains to be experimentally verified for bis(aminophenoxy)benzene-based polymers.

Experimental Protocols

The following are generalized experimental methodologies for the key thermal analysis techniques used to generate the data in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen or in an oxidative atmosphere like air, with a constant flow rate (e.g., 20-50 mL/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td5 and Td10 are determined as the temperatures at which 5% and 10% weight loss occurs, respectively. The char yield is the percentage of the initial sample weight remaining at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which often includes an initial heating scan to erase the polymer's thermal history, followed by a cooling scan and a second heating scan.

  • A typical heating and cooling rate is 10°C/min or 20°C/min under a nitrogen atmosphere.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between the monomer isomers and the resulting polymer properties, as well as a typical experimental workflow for their thermal characterization.

Isomer_Property_Relationship cluster_isomers Bis(aminophenoxy)benzene Isomers cluster_properties Polymer Properties ortho ortho-isomer Tg Glass Transition Temperature (Tg) ortho->Tg Potentially Highest Td Decomposition Temperature (Td) ortho->Td Potentially Highest Solubility Solubility ortho->Solubility Potentially Higher Processability Processability ortho->Processability Potentially Improved meta meta-isomer meta->Tg High meta->Td High meta->Solubility Higher meta->Processability Improved para para-isomer para->Tg Higher para->Td Higher para->Solubility Lower para->Processability More Challenging

Caption: Isomer structure effect on polymer properties.

Experimental_Workflow Monomer Bis(aminophenoxy)benzene Isomer (ortho, meta, or para) Polymerization Polymerization (e.g., with dianhydride) Monomer->Polymerization Polymer Aromatic Polymer Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Td_Char Determine Td and Char Yield TGA->Td_Char Tg_Tm Determine Tg and Tm DSC->Tg_Tm Data_Analysis Data Analysis Comparison Comparative Assessment of Thermal Stability Data_Analysis->Comparison Td_Char->Data_Analysis Tg_Tm->Data_Analysis

Caption: Workflow for thermal characterization.

References

A Comparative Guide to Polyimides Derived from 1,3-BAPB and 1,4-BAPB Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of functional groups in monomers can significantly influence the final properties of polymers. This guide provides a detailed performance comparison of polyimides synthesized from two isomeric diamines: 1,3-bis(4-aminophenoxy)benzene (1,3-BAPB) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (1,4-BAPB). The data presented herein is crucial for material selection in applications demanding specific thermal and mechanical performance.

The structural difference between the meta-catenation in 1,3-BAPB and the para-catenation in 1,4-BAPB leads to notable variations in the resulting polyimide backbone. Generally, the para-linked 1,4-BAPB results in more linear and rigid polymer chains, enhancing thermal stability and mechanical strength, while the meta-linked 1,3-BAPB imparts greater flexibility and solubility.

Performance Data at a Glance

The following tables summarize the key thermal and mechanical properties of polyimides synthesized from 1,3-BAPB and 1,4-BAPB with the same dianhydride, 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA). This allows for a direct comparison of the influence of the diamine isomer.

Table 1: Thermal Properties of HQDPA-based Polyimides [1][2][3]

PropertyPolyimide from 1,3-BAPBPolyimide from 1,4-BAPB
Glass Transition Temperature (Tg) 190 °C214 °C
Melting Temperatures (Tm) 331 °C and 350 °C388 °C
5% Weight Loss Temperature (Td5) > 500 °C> 500 °C

Table 2: Mechanical Properties of HQDPA-based Polyimide Films [1][2][3]

PropertyPolyimide from 1,3-BAPBPolyimide from 1,4-BAPB
Tensile Modulus 2.0 GPa3.3 GPa
Tensile Strength 85 MPa105 MPa
Elongation at Break 18%5%

Experimental Protocols

The data presented in this guide was obtained through the following experimental procedures:

Polyimide Synthesis

The polyimides were synthesized via a one-step high-temperature polycondensation reaction. In a typical procedure, equimolar amounts of the dianhydride (HQDPA) and the respective diamine (1,3-BAPB or 1,4-BAPB) were dissolved in a high-boiling solvent such as m-cresol. Phthalic anhydride (B1165640) was used as an end-capping agent to control the molecular weight. The reaction mixture was stirred at an elevated temperature (e.g., 200°C) under a nitrogen atmosphere for several hours. The resulting polymer was then precipitated in a non-solvent like ethanol, filtered, and dried under vacuum.

Polyimide Film Preparation

Polyimide films were prepared by compression molding of the synthesized polyimide powders. The powder was heated to a temperature approximately 30°C above its melting point under high pressure. The subsequent slow cooling to room temperature resulted in the formation of uniform films suitable for mechanical testing.

Material Characterization
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) were determined using a DSC instrument, typically with a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Thermogravimetric Analysis (TGA): The thermal stability of the polyimides was assessed using TGA. The temperature at which 5% weight loss (Td5) occurred was measured while heating the sample at a constant rate (e.g., 20 °C/min) in a nitrogen atmosphere.

  • Mechanical Testing:

    • Tensile Properties: The tensile modulus, tensile strength, and elongation at break of the polyimide films were measured at room temperature using a universal testing machine according to standardized test methods.

Structure-Property Relationship

The isomeric structure of the diamine monomer plays a pivotal role in determining the macroscopic properties of the resulting polyimide. The following diagram illustrates the logical relationship between the monomer structure and the key performance characteristics.

G cluster_monomers Isomeric Diamine Monomers cluster_properties Resulting Polyimide Properties 1_3_BAPB 1,3-BAPB (meta-linkage) Flexibility Increased Flexibility Lower Tg Higher Elongation 1_3_BAPB->Flexibility Leads to Solubility Generally Improved Solubility 1_3_BAPB->Solubility Contributes to Chain_Packing Less Ordered Chain Packing 1_3_BAPB->Chain_Packing Results in 1_4_BAPB 1,4-BAPB (para-linkage) Rigidity Increased Rigidity Higher Tg Higher Modulus & Strength 1_4_BAPB->Rigidity Leads to Linearity More Linear and Ordered Structure 1_4_BAPB->Linearity Promotes

Caption: Influence of 1,3-BAPB and 1,4-BAPB isomeric structures on key polyimide properties.

References

A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial 1,3-Bis(4-aminophenoxy)benzene (APB)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a framework and standardized methodologies for assessing the lot-to-lot variability of 1,3-Bis(4-aminophenoxy)benzene (APB). The tables presented are templates for data presentation and do not contain actual experimental data from commercial suppliers. Researchers should perform these experiments on their procured lots to generate comparative data.

Introduction

This compound, also known as Resorcinol Bis(4-aminophenyl) Ether, is a high-purity aromatic diamine monomer crucial for the synthesis of advanced polymers such as polyimides and poly(ether ether ketone amide)s.[1][2] These polymers are valued for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and medical device industries.[3]

The consistency of the APB monomer is a critical factor influencing the final properties of the polymer. Lot-to-lot variability in purity, impurity profiles, and thermal characteristics can lead to significant deviations in polymer molecular weight, processability, and performance.[4][5] For researchers, scientists, and drug development professionals, ensuring the reproducibility of their results necessitates a thorough evaluation of the starting materials. This guide outlines the key analytical protocols and data presentation formats to systematically assess and compare the quality of different commercial lots of APB.

Key Quality Attributes for Comparison

To conduct a thorough assessment, the following quantitative parameters should be evaluated for each commercial lot of APB. Commercial suppliers typically guarantee a purity of ≥98%.[1][6][7][8][9]

  • Purity and Impurity Profile: Determines the percentage of APB and identifies any residual starting materials, by-products, or solvent residues.

  • Thermal Properties: Melting point and thermal decomposition temperature are critical indicators of purity and stability.

  • Spectroscopic Identity: Confirms the chemical structure and identifies potential isomeric impurities.

Comparative Data Tables

The following tables should be used to summarize the experimental data collected for different lots of APB.

Table 1: Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Supplier & Lot #Purity (%)Retention Time (min)Total Impurities (%)Number of Impurities >0.1%
Supplier A, Lot X DataDataDataData
Supplier A, Lot Y DataDataDataData
Supplier B, Lot Z DataDataDataData
Supplier C, Lot W DataDataDataData

Table 2: Thermal Properties by DSC and TGA

Supplier & Lot #Melting Point (°C) (DSC Peak)Onset of Decomposition Td (5% loss, °C) (TGA)
Supplier A, Lot X DataData
Supplier A, Lot Y DataData
Supplier B, Lot Z DataData
Supplier C, Lot W DataData

Table 3: Spectroscopic Identity and Appearance

Supplier & Lot #¹H NMRFTIRAppearance
Supplier A, Lot X Conforms / DeviatesConforms / DeviatesWhite to Brown Powder/Crystal
Supplier A, Lot Y Conforms / DeviatesConforms / DeviatesWhite to Brown Powder/Crystal
Supplier B, Lot Z Conforms / DeviatesConforms / DeviatesWhite to Brown Powder/Crystal
Supplier C, Lot W Conforms / DeviatesConforms / DeviatesWhite to Brown Powder/Crystal

Experimental Protocols

Detailed methodologies are provided to ensure consistent and reproducible analysis across different laboratories.

4.1 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity and impurity profile of APB.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve APB in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total peak area.

4.2 Thermal Analysis (DSC & TGA)

  • Objective: To determine the melting point and thermal stability.

  • Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • DSC Protocol:

    • Sample Size: 3-5 mg in a sealed aluminum pan.

    • Heating Rate: 10 °C/min from 25 °C to 150 °C.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Analysis: The peak maximum of the endotherm is reported as the melting point. Published melting points are around 115-119 °C.[9]

  • TGA Protocol:

    • Sample Size: 5-10 mg in a platinum pan.

    • Heating Rate: 10 °C/min from 25 °C to 600 °C.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Analysis: The temperature at which 5% weight loss occurs is recorded as the onset of decomposition (Td).

4.3 Spectroscopic Analysis (NMR & FTIR)

  • Objective: To confirm the chemical identity and structure.

  • ¹H NMR Spectroscopy:

    • Solvent: DMSO-d6.

    • Analysis: The resulting spectrum should be compared against a reference spectrum to confirm the presence of characteristic peaks for APB.[10]

  • FTIR Spectroscopy:

    • Sample Preparation: KBr pellet or ATR.

    • Analysis: The spectrum should be compared to a reference, confirming characteristic functional group peaks (e.g., N-H, C-O-C).[11]

Visualizations

The following diagrams illustrate the workflow for assessment and the impact of monomer variability.

experimental_workflow cluster_procurement Sample Procurement cluster_analysis Analytical Testing cluster_assessment Data Evaluation LotA Supplier A (Lots X, Y) HPLC HPLC Purity LotA->HPLC Thermal DSC & TGA LotA->Thermal Spectro NMR & FTIR LotA->Spectro LotB Supplier B (Lot Z) LotB->HPLC LotB->Thermal LotB->Spectro LotC Supplier C (Lot W) LotC->HPLC LotC->Thermal LotC->Spectro Tables Populate Data Tables HPLC->Tables Thermal->Tables Spectro->Tables Assessment Assess Variability Tables->Assessment

Caption: Workflow for assessing the lot-to-lot variability of commercial APB.

logical_relationship cluster_monomer Monomer Quality cluster_polymerization Polymerization cluster_polymer Polymer Properties cluster_product Final Product Variability APB Lot-to-Lot Variability (Purity, Impurities) Process Polymer Synthesis (e.g., Polycondensation) Variability->Process affects MW Molecular Weight Process->MW determines Thermal Thermal Stability (Tg, Td) Process->Thermal determines Mechanical Mechanical Strength Process->Mechanical determines Performance End-Product Performance & Reproducibility MW->Performance impacts Thermal->Performance impacts Mechanical->Performance impacts

Caption: Impact of APB monomer variability on final polymer properties and product performance.

References

A Guide to Cross-Validation of Analytical Techniques for 1,3-Bis(4-aminophenoxy)benzene Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 1,3-Bis(4-aminophenoxy)benzene (APB-134), a crucial monomer in the synthesis of high-performance polymers like polyimides. Cross-validation of analytical methods is paramount in ensuring the identity, purity, and quality of this compound, which directly impacts the properties of the resulting materials. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data and performance characteristics of each analytical technique for the characterization of APB-134.

Table 1: Quantitative Parameters for this compound Characterization

ParameterHPLCqNMRDSCFTIR
Purity (%) >98.0% (typical)QuantitativeHigh purity assessmentNot suitable for quantification
Melting Point (°C) N/AN/A115.0 - 119.0N/A
Molecular Weight N/AN/AN/AN/A
Key Spectral Data Retention TimeChemical Shifts (ppm)N/AWavenumbers (cm⁻¹)

Table 2: Performance Comparison of Analytical Techniques

CharacteristicHPLCNMR SpectroscopyDSCFTIR Spectroscopy
Primary Use Purity & Impurity profilingStructural elucidation & QuantificationThermal properties & PurityFunctional group identification
Sample Amount Low (µg-mg)Moderate (mg)Low (mg)Low (mg)
Analysis Time MinutesMinutes to hoursMinutesMinutes
Quantification ExcellentExcellent (qNMR)Good for high purityNo
Specificity HighVery HighModerateModerate
Ease of Use ModerateComplexEasyEasy

Experimental Protocols

Detailed methodologies for each key experiment are provided below. These protocols are based on established analytical practices and findings from the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for determining the purity of APB-134 and identifying any process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) can be used as a starting point.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 240 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the APB-134 sample in a suitable solvent (e.g., acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural confirmation of APB-134. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-25 mg of APB-134 in a deuterated solvent such as DMSO-d₆ or CDCl₃.[2]

    • ¹³C NMR: A higher concentration of 50-100 mg is recommended.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition (¹H NMR):

    • Pulse Angle: 30-90°.[2]

    • Number of Scans: 8-16.[2]

    • Acquisition Time: 2-4 seconds.[2]

  • Data Analysis: Integrate the signals corresponding to the protons of APB-134 and compare the chemical shifts and splitting patterns with the expected structure. For qNMR, a certified internal standard is co-dissolved with the sample for accurate concentration determination.

Differential Scanning Calorimetry (DSC) for Thermal Characterization and Purity Estimation

DSC is employed to determine the melting point and assess the purity of highly pure crystalline substances like APB-134.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the APB-134 sample into an aluminum pan and hermetically seal it.[3]

  • Heating Rate: A heating rate of 2-10 °C/min is typically used.

  • Atmosphere: An inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Data Analysis: The onset of the melting endotherm is taken as the melting point. The purity can be estimated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the APB-134 molecule.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in APB-134, such as N-H stretching of the amine groups, C-O-C stretching of the ether linkages, and aromatic C-H and C=C vibrations.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques for APB-134 characterization and the individual experimental workflows.

CrossValidationWorkflow cluster_start Start cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_end Conclusion start APB-134 Sample HPLC HPLC Analysis start->HPLC NMR NMR Spectroscopy start->NMR DSC DSC Analysis start->DSC FTIR FTIR Spectroscopy start->FTIR Purity Purity Comparison (HPLC vs. qNMR vs. DSC) HPLC->Purity NMR->Purity Identity Structural Confirmation (NMR vs. FTIR) NMR->Identity DSC->Purity Thermal Thermal Properties (DSC) DSC->Thermal FTIR->Identity end Comprehensive Characterization Report Purity->end Identity->end Thermal->end

Caption: Cross-validation workflow for APB-134 characterization.

HPLCWorkflow prep Sample Preparation (Dissolve & Filter) inject Inject into HPLC prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration & Purity Calculation) detect->analyze report Report Generation analyze->report

Caption: Experimental workflow for HPLC analysis of APB-134.

NMRWorkflow prep Sample Preparation (Dissolve in Deuterated Solvent) acquire Data Acquisition (¹H and ¹³C Spectra) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Splitting) process->analyze report Structure Confirmation analyze->report

Caption: Experimental workflow for NMR analysis of APB-134.

DSCWorkflow prep Sample Preparation (Weigh & Seal in Pan) heat Controlled Heating in DSC Instrument prep->heat measure Measure Heat Flow heat->measure analyze Data Analysis (Melting Point & Purity) measure->analyze report Thermal Properties Report analyze->report

Caption: Experimental workflow for DSC analysis of APB-134.

FTIRWorkflow prep Sample Preparation (e.g., KBr Pellet) irradiate IR Irradiation prep->irradiate detect Detect Transmitted/Reflected Light irradiate->detect analyze Generate Spectrum & Identify Peaks detect->analyze report Functional Group Confirmation analyze->report

Caption: Experimental workflow for FTIR analysis of APB-134.

References

A Comparative Guide to the Dielectric Properties of 1,3-Bis(4-aminophenoxy)benzene-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the dielectric properties of polyimides derived from 1,3-Bis(4-aminophenoxy)benzene (TPE-R). In the ever-evolving landscape of advanced electronics, particularly for applications in 5G/6G communication and high-speed integrated circuits, materials with low dielectric constants (Dk) and low dielectric loss (Df) are paramount for minimizing signal delay and loss.[1][2] Polyimides, renowned for their exceptional thermal stability and mechanical strength, are leading candidates for these applications.[3][4] This comparison objectively evaluates TPE-R-based polyimides against key alternatives, supported by experimental data, to aid in material selection for high-performance applications.

The chemical structure of the diamine and dianhydride monomers fundamentally dictates the final properties of the polyimide. The introduction of flexible ether linkages, bulky substituents, or fluorine atoms are common strategies to reduce the dielectric constant by disrupting polymer chain packing, thereby increasing free volume and lowering polarizability.[2][5] This guide will explore how the meta-catenation of TPE-R, compared to its linear para-isomer 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPE-Q), and other structural modifications, influences the critical balance between dielectric performance, thermal stability, and mechanical integrity.

Comparative Data on Dielectric and Thermal Properties

The performance of polyimides is a function of the specific combination of diamine and dianhydride monomers. The following tables summarize key dielectric and thermomechanical properties for polyimides based on TPE-R and compare them with alternatives.

Table 1: Dielectric and Thermal Properties of Polyimides Derived from TPE-R and TPE-Q Diamines

Polyimide (Dianhydride-Diamine)Dielectric Constant (Dk)Dielectric Loss (Df)FrequencyGlass Transition Temp. (Tg), °C5% Weight Loss Temp. (Td5), °CReference
PMDA-TPE-R3.210.004210 GHz260576[3]
PMDA-TPE-Q3.450.005110 GHz289578[3]
BPADA-TPE-R2.850.003510 GHz214538[3]
BPADA-TPE-Q2.910.003810 GHz225521[3]

PMDA: Pyromellitic dianhydride; BPADA: 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride

Table 2: Comparison with Fluorinated and Other Aromatic Polyimides

Polyimide (Dianhydride-Diamine)Dielectric Constant (Dk)Dielectric Loss (Df)FrequencyGlass Transition Temp. (Tg), °C5% Weight Loss Temp. (Td5), °CReference
6FDA-TPE-R2.74 - 3.2-1 MHz220-316>531[5]
6FDA-HFBAPP2.81 - 3.350.0047 - 0.023210 GHz221451[6]
BPDA-ODA3.29<0.004100 Hz290-[4]
BTDA-ODA3.35<0.004100 Hz276-[4]
PMDA-ODA3.42<0.004100 Hz302-[4]

6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane; HFBAPP: 2,2-bis[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane; ODA: 4,4'-oxydianiline; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; BTDA: Benzophenone tetracarboxylic acid dianhydride

Table 3: Mechanical Properties and Water Absorption

Polyimide (Dianhydride-Diamine)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Water Absorption (%)Reference
6FDA-TPE-R basedup to 148up to 31up to 2.60.2 - 0.7[5]
6FDA-HFBAPP based68.5 - 95.117.8 - 59.81.46 - 2.180.48[6]
BPDA-ODA-3.83.23-[4]
BTDA-ODA114.193.583.23-[4]
PMDA-ODA-2.823.42-[4]

Experimental Protocols

The data presented in this guide are based on standard methodologies for polymer characterization. Detailed protocols for key experiments are provided below.

1. Synthesis of Polyimides (Two-Step Thermal Imidization) A representative synthesis involves a two-step process.[1]

  • Step 1: Poly(amic acid) Synthesis: The diamine monomer, such as this compound (TPE-R), is dissolved in a dry aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in a flask under a nitrogen atmosphere. A stoichiometric amount of the dianhydride monomer (e.g., PMDA) is then added gradually to the stirred solution at a controlled temperature (often 0-25 °C). The reaction is continued for several hours (typically 12-24h) to form a viscous poly(amic acid) (PAA) solution.

  • Step 2: Thermal Imidization: The PAA solution is cast onto a glass substrate to form a film. The film is then subjected to a stepwise thermal treatment in an oven or furnace. A typical cycle involves heating at 80-100 °C for 1-2 hours to remove the solvent, followed by incremental heating to 200 °C, 250 °C, and finally 300-350 °C, holding at each temperature for about an hour to ensure complete conversion of the amic acid to the imide structure.

2. Dielectric Properties Measurement The dielectric constant and dielectric loss are measured using an impedance analyzer or LCR meter for frequencies typically up to 10 MHz. A common method involves a parallel plate capacitor setup. The polyimide film is placed between two electrodes, and its capacitance (C) and dissipation factor (D) are measured. The dielectric constant (Dk or ε') is calculated using the formula: Dk = (C * d) / (ε₀ * A) where d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space. For high-frequency measurements (GHz range), a network analyzer with specific fixtures like a split-post dielectric resonator is often employed.

3. Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. A small sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (nitrogen or air), and its weight loss is recorded as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A sample is heated at a constant rate, and the heat flow required to maintain that rate is measured relative to a reference. The Tg is identified as a step change in the heat flow curve.[7]

4. Mechanical Properties Testing The tensile properties of the polyimide films are typically measured according to ASTM D882 standards. Rectangular film specimens are mounted in a universal testing machine and pulled at a constant rate of extension until they break. The machine records the force (stress) and elongation (strain), from which tensile strength, elongation at break, and tensile modulus are calculated.

Material Selection Pathway

The selection of an appropriate polyimide for a specific dielectric application involves a trade-off between various properties. The following diagram illustrates a logical workflow for this decision-making process.

MaterialSelection Start Define Application Requirements Req_Dielectric Low Dk (<3.0)? Low Df (<0.005)? Start->Req_Dielectric Req_Thermal High Thermal Stability? (Tg > 250°C, Td > 500°C) Start->Req_Thermal Req_Mechanical High Mechanical Strength? Flexibility? Start->Req_Mechanical Decision_Fluorine Incorporate Fluorine? (e.g., 6FDA) Req_Dielectric->Decision_Fluorine Yes Decision_Structure Modify Backbone? (Bulky groups, flexible links) Req_Dielectric->Decision_Structure No Candidate_Rigid Rigid Aromatic PI (e.g., PMDA-ODA) Pros: Highest Thermal/Mechanical Cons: Higher Dk, Poor Processability Req_Thermal->Candidate_Rigid Primary Concern Req_Mechanical->Candidate_Rigid Primary Concern Decision_Fluorine->Decision_Structure No Candidate_Fluoro Fluorinated PI (e.g., 6FDA-based) Pros: Very Low Dk, Low H2O Abs. Cons: Cost, Lower Tg Decision_Fluorine->Candidate_Fluoro Yes Candidate_Modified Structurally Modified PI (e.g., BPADA-TPE-R) Pros: Balanced Properties, Good Processability Cons: Moderate Dk Decision_Structure->Candidate_Modified Yes Decision_Structure->Candidate_Rigid No Final_Selection Optimized Polyimide Selected Candidate_Fluoro->Final_Selection Candidate_Modified->Final_Selection Candidate_Rigid->Final_Selection

Caption: Polyimide selection workflow based on key property requirements.

References

A Comparative Analysis of Aramid Mechanical Strength: The Role of 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Aramids, or aromatic polyamides, are a class of high-performance polymers renowned for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[1][2] The properties of these materials are intrinsically linked to their molecular architecture, which is determined by the choice of monomers—specifically aromatic diamines and diacid chlorides.[3] Traditional high-strength aramids, such as those used in ballistic protection, employ rigid, linear diamines like p-phenylenediamine (B122844) (PPD) to create highly crystalline, rigid-rod polymer chains.[4]

This guide provides a comparative study on the mechanical properties of aramids synthesized using a more flexible diamine, 1,3-Bis(4-aminophenoxy)benzene (1,3-BAPB), also known as m-bis(4-aminophenoxy)benzene (MBAB). The introduction of ether linkages and a meta-phenylene structure in 1,3-BAPB imparts greater flexibility and solubility to the polymer backbone.[5][6] This analysis, supported by experimental data, explores the trade-offs between enhanced processability and mechanical performance compared to conventional rigid-rod aramids.

Comparative Mechanical Properties

The incorporation of flexible diamines like 1,3-BAPB significantly influences the mechanical properties of the resulting aramids. While these polymers exhibit excellent film-forming capabilities and solubility in organic solvents, their tensile strength and modulus are typically lower than those of traditional para-aramids, which are often processed into high-strength fibers.[5][6] The data presented below compares aramid films and fibers derived from different diamines. It is crucial to note the different forms of material tested (film vs. fiber), as this profoundly impacts the measured mechanical properties.

Polymer System (Diamine Used)Material FormTensile StrengthTensile ModulusElongation at Break (%)Reference
1,3-BAPB (MBAB) Film (5 µm)107.1 MPaNot Reported50.7%[5][7][8][9]
1,4-BAPB (PBAB) Film (5 µm)113.5 MPaNot Reported58.4%[5][7][8][9]
4-(1-adamantyl)-1,3-BAPB Derivative Film77–92 MPa1.5–2.5 GPaNot Reported[6]
Aramid III (Typical para-aramid) Single Fiber~4350 MPa (4.35 GPa)Not ReportedNot Reported[10]
Conventional para-aramid Fiber3045 MPa (3.045 GPa)Not ReportedNot Reported[1]

Note: Data for BAPB-based aramids are for thin films, while data for traditional aramids are for oriented fibers. This difference in material form is the primary reason for the significant variance in tensile strength values.

Experimental Protocols

The synthesis and testing of aramids follow established polymer chemistry and materials science procedures. The protocols below describe the general methodologies for synthesizing aramids using 1,3-BAPB and for characterizing their mechanical properties.

1. Aramid Synthesis via Low-Temperature Solution Polycondensation

This method is commonly used for synthesizing high-molecular-weight aramids from aromatic diamines and diacid chlorides.

  • Materials: this compound (diamine), Terephthaloyl chloride (diacid chloride), N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (solvent), Calcium chloride or Lithium chloride (optional, to aid solubility).

  • Procedure:

    • A flame-dried reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the diamine (e.g., 1,3-BAPB) and an anhydrous polar aprotic solvent (e.g., DMAc). The mixture is stirred under a nitrogen atmosphere until the diamine is fully dissolved.

    • The solution is cooled in an ice bath to 0-5 °C.

    • The diacid chloride (e.g., terephthaloyl chloride) is added to the stirred solution in solid form or as a solution in the same solvent. The addition is done portion-wise to control the reaction exotherm.

    • A highly viscous polymer solution forms rapidly. The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature, continuing to stir overnight to ensure high molecular weight is achieved.[5]

    • The resulting polymer solution is poured into a non-solvent like ethanol (B145695) or water to precipitate the aramid polymer.

    • The precipitated polymer is collected by filtration, washed thoroughly with hot water and ethanol to remove residual solvent and by-products, and dried in a vacuum oven.[6]

2. Mechanical Property Testing of Aramid Films

The mechanical properties of aramid films are typically evaluated using a universal testing machine according to ASTM standards (e.g., ASTM D882).

  • Sample Preparation: The dried aramid polymer is dissolved in a suitable solvent (e.g., DMAc) to form a viscous solution. This solution is cast onto a clean, flat glass plate using a doctor blade to ensure uniform thickness. The solvent is evaporated in a controlled environment (e.g., a vacuum oven with a temperature gradient) to produce a thin, transparent film. The film is then cut into dumbbell-shaped specimens of specific dimensions.[6]

  • Testing Procedure:

    • The thickness and width of the specimen's gauge section are measured precisely.

    • The specimen is mounted into the grips of a universal testing machine.

    • A tensile load is applied at a constant rate of extension until the specimen fractures.

    • The load (stress) and elongation (strain) are recorded throughout the test.

    • From the resulting stress-strain curve, key properties such as tensile strength (stress at break), tensile modulus (slope of the initial linear portion), and elongation at break can be determined.[11]

Visualizations

Aramid Synthesis Workflow

The following diagram illustrates the general process for synthesizing aramids, comparing the structural inputs of a traditional rigid diamine and the flexible 1,3-BAPB.

G cluster_monomers Monomers cluster_examples Diamine Examples Diamine Aromatic Diamine Polymerization Low-Temperature Polycondensation Diamine->Polymerization Diacid Aromatic Diacid Chloride Diacid->Polymerization PPD p-Phenylenediamine (Rigid, Linear) BAPB 1,3-BAPB (Flexible, Kinked) Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Polymerization Precipitation Precipitation (in Water/Ethanol) Polymerization->Precipitation Aramid Aramid Polymer Precipitation->Aramid

Diagram 1: Generalized workflow for aramid synthesis.

Structure-Property Relationship

The molecular structure of the diamine monomer is a critical determinant of the final polymer's properties. The diagram below contrasts the structural characteristics and resulting properties of aramids derived from rigid versus flexible diamines.

G cluster_PPD para-Aramid (e.g., from PPD) cluster_BAPB Flexible Aramid (from 1,3-BAPB) PPD_Structure Linear, Rigid Monomer Structure PPD_Chain Rigid-Rod Polymer Chain PPD_Structure->PPD_Chain PPD_Packing High Crystallinity & Chain Packing PPD_Chain->PPD_Packing PPD_Props High Tensile Strength High Modulus Low Solubility PPD_Packing->PPD_Props BAPB_Structure Kinked, Flexible Monomer Structure (Ether Linkages) BAPB_Chain Flexible, Coiled Polymer Chain BAPB_Structure->BAPB_Chain BAPB_Packing Amorphous Nature & Poor Chain Packing BAPB_Chain->BAPB_Packing BAPB_Props Lower Tensile Strength Lower Modulus High Solubility Good Film-Forming BAPB_Packing->BAPB_Props

Diagram 2: Influence of diamine structure on aramid properties.

References

validating the structure of 1,3-Bis(4-aminophenoxy)benzene via X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and drug development, the precise structural elucidation of novel molecules is paramount. 1,3-Bis(4-aminophenoxy)benzene is a significant monomer in the synthesis of high-performance polymers, making the unambiguous confirmation of its chemical structure a critical step. While single-crystal X-ray crystallography stands as the gold standard for determining molecular architecture, its application is contingent on the ability to grow suitable crystals. This guide provides a comparative analysis of the available spectroscopic methods for validating the structure of this compound, alongside a case study of its isomer, 1,4-Bis(4-aminophenoxy)benzene, to illustrate the detailed insights offered by X-ray crystallography.

Spectroscopic and Analytical Data

A combination of spectroscopic techniques is commonly employed to ascertain the structure of this compound. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide key insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra are instrumental in confirming the connectivity and arrangement of atoms.

Technique Observed Chemical Shifts (δ) in ppm Interpretation
¹H NMR Multiple signals in the aromatic region (approx. 6.0-8.0 ppm)Corresponds to the distinct protons on the three benzene (B151609) rings. The splitting patterns and integration values help assign each proton to its specific position.
¹³C NMR Multiple signals in the aromatic region (approx. 100-160 ppm)Indicates the presence of several unique carbon environments within the molecule, consistent with the proposed structure.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Technique Observed Ion (m/z) Interpretation
Electron Ionization MS (EI-MS) Molecular ion peak [M]⁺ at m/z 292.33Confirms the molecular weight of this compound (C₁₈H₁₆N₂O₂).
Fragmentation patternsThe fragmentation pattern provides evidence for the connectivity of the phenoxy and aniline (B41778) moieties.

X-ray Crystallography: A Case Study of 1,4-Bis(4-aminophenoxy)benzene

As of the latest literature review, a publicly available crystal structure for this compound has not been reported. However, the crystallographic data for its isomer, 1,4-Bis(4-aminophenoxy)benzene, provides an excellent example of the detailed structural information that can be obtained from this technique.

The crystal structure of 1,4-Bis(4-aminophenoxy)benzene reveals precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This level of detail is unattainable through spectroscopic methods alone.

Parameter Value for 1,4-Bis(4-aminophenoxy)benzene Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 6.9579(9) Å, b = 22.664(3) Å, c = 5.1202(7) Å, β = 111.287(2)°Precise measurements of the unit cell.
Bond Lengths (e.g., C-O, C-N, C-C) Typically in the range of 1.37-1.42 ÅConfirms the nature of the chemical bonds (single, double, aromatic).
Bond Angles (e.g., C-O-C) Approx. 118-122°Defines the geometry around each atom.
Dihedral Angles Describes the torsion angles between planes of atoms, revealing the molecular conformation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Comparative Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for validating the structure of a molecule like this compound, comparing spectroscopic, crystallographic, and computational approaches.

Comparative Workflow for Molecular Structure Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Methods cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Ideal) cluster_computational Computational Modeling cluster_data Data Analysis & Comparison cluster_conclusion Final Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms crystal_growth Crystal Growth purification->crystal_growth dft Density Functional Theory (DFT) Geometry Optimization purification->dft spec_data Spectroscopic Data: - Chemical Shifts - Coupling Constants - m/z Values nmr->spec_data ms->spec_data xray Single-Crystal X-ray Diffraction crystal_growth->xray cryst_data Crystallographic Data: - Bond Lengths - Bond Angles - Dihedral Angles xray->cryst_data comp_data Computational Data: - Optimized Geometry - Calculated Energies dft->comp_data confirmation Validated Structure of This compound spec_data->confirmation cryst_data->confirmation comp_data->confirmation

Caption: Workflow comparing spectroscopic, crystallographic, and computational methods for structural validation.

Conclusion

The structural validation of this compound relies on a synergistic approach. While NMR and mass spectrometry provide essential information regarding the molecular formula and connectivity, they do not offer the definitive three-dimensional structural details that single-crystal X-ray diffraction can provide. The case study of the 1,4-isomer highlights the power of crystallography in elucidating precise geometric parameters. In the absence of a crystal structure for the 1,3-isomer, computational modeling, such as Density Functional Theory (DFT), can serve as a valuable tool to predict the lowest energy conformation and theoretical geometric parameters, which can then be compared with the spectroscopic data for a more complete structural picture. For researchers and professionals in drug development and materials science, a multi-technique approach is crucial for the unambiguous characterization of novel compounds.

A Comparative Guide to High-Performance Polymers Synthesized from 1,3-Bis(4-aminophenoxy)benzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of polymers derived from 1,3-Bis(4-aminophenoxy)benzene (TPER) with those from alternative diamines, supported by experimental data. This analysis aims to inform the selection of monomers for the synthesis of high-performance polymers with tailored properties.

The quest for advanced materials with exceptional thermal stability, mechanical strength, and processability is a driving force in polymer chemistry. Aromatic polyimides and polyamides, a class of high-performance polymers, are at the forefront of this research, with applications spanning aerospace, electronics, and biomedical fields. The choice of the diamine monomer is a critical determinant of the final polymer's properties. This guide focuses on polymers synthesized from this compound (TPER), a monomer known for imparting flexibility and solubility, and compares them with polymers derived from two common alternative diamines: 4,4'-oxydianiline (B41483) (ODA) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ).

Performance Comparison of Polymers

The properties of polymers derived from TPER, ODA, and TPEQ are summarized below. The data presented is a synthesis of findings from multiple research articles.

Polyimides

Polyimides are renowned for their exceptional thermal and mechanical properties. The incorporation of different diamine monomers significantly influences these characteristics.

PropertyPolyimide from TPERPolyimide from ODAPolyimide from TPEQ
Glass Transition Temperature (Tg) 190-214°C[1][2]275-302°C[3]214°C[1]
5% Weight Loss Temperature (Td) >500°C[1]>520°C[4]>500°C[1]
Tensile Strength 85-105 MPa[1]114.19 MPa[3]85-105 MPa[1]
Tensile Modulus 2.0-3.3 GPa[1]3.23 GPa[3]2.0-3.3 GPa[1]
Solubility Good in polar aprotic solvents[5]Limited solubilityGood in polar aprotic solvents

Analysis: Polyimides based on TPER exhibit a lower glass transition temperature compared to those derived from ODA, indicating increased chain flexibility and potentially improved processability. Despite this, TPER-based polyimides maintain excellent thermal stability, with decomposition temperatures exceeding 500°C. The mechanical properties of polyimides from all three diamines are comparable, offering high tensile strength and modulus. A key advantage of TPER is the enhanced solubility it imparts to the resulting polyimides, facilitating their processing from solution.

Polyamides

Aromatic polyamides, or aramids, are another class of high-performance polymers where the choice of diamine is crucial.

PropertyPolyamide from TPERPolyamide from ODAPolyamide from TPEQ
Glass Transition Temperature (Tg) 240-300°C[6]~158°CData not readily available
10% Weight Loss Temperature (Td) >450°C[6]Data not readily availableData not readily available
Tensile Strength 77-92 MPa[6]Data not readily availableData not readily available
Tensile Modulus 1.5-2.5 GPa[6]Data not readily availableData not readily available
Solubility Soluble in various organic solvents[6]Generally poorSoluble in polar organic solvents

Analysis: Polyamides synthesized from a modified TPER monomer containing an adamantyl group demonstrate high glass transition temperatures and good thermal stability.[6] They also exhibit excellent solubility in a range of organic solvents and form strong, flexible films.[6] This highlights the versatility of the TPER structure in creating processable, high-performance polyamides.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Synthesis of Polyimides (Two-Step Method)

This is a widely used method for preparing polyimides.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine (e.g., TPER, ODA, or TPEQ) is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a vacuum oven through a staged temperature program, typically ranging from 100°C to 300°C, to effect cyclodehydration and form the final polyimide film.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. A small sample (typically 5-10 mg) is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a specific heating rate (e.g., 10°C/min), and the weight loss as a function of temperature is recorded. The 5% or 10% weight loss temperature is often reported as an indicator of thermal stability.

Visualizing the Processes

Diagrams created using the DOT language provide a clear visual representation of the synthesis and experimental workflows.

Synthesis_of_Polyimide Diamine Diamine (e.g., TPER, ODA, TPEQ) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Solvent (DMAc or NMP) Solvent->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization (Heating) Casting->Imidization Polyimide Polyimide Film Imidization->Polyimide

Caption: Synthesis of Polyimide via a Two-Step Process.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Analysis Monomers Diamine + Dianhydride Polymerization Polymerization Monomers->Polymerization Polymer Polymer Sample Polymerization->Polymer DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA Mechanical Mechanical Testing Polymer->Mechanical Tg Glass Transition (Tg) DSC->Tg Td Thermal Stability (Td) TGA->Td Properties Mechanical Properties Mechanical->Properties

Caption: Experimental Workflow for Polymer Characterization.

References

Safety Operating Guide

Safe Disposal of 1,3-Bis(4-aminophenoxy)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,3-Bis(4-aminophenoxy)benzene is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this waste stream from other laboratory wastes to prevent incompatible chemical reactions. Do not mix with acidic or oxidizing materials.

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.

4. Request for Disposal:

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Hazard ClassificationDescriptionCitation
Acute Oral ToxicityHarmful if swallowed.[1]
Aquatic Toxicity (Acute)Toxic to aquatic life.[1]
Aquatic Toxicity (Chronic)Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

The disposal procedure outlined above is a standard protocol for managing hazardous chemical waste in a laboratory setting. It is based on guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and best practices for laboratory safety.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

G Figure 1: Disposal Workflow for this compound A Step 1: Identify & Segregate Waste B Step 2: Use Labeled, Compatible Container A->B C Step 3: Store in Secondary Containment (SAA) B->C D Step 4: Arrange for Professional Disposal C->D F END: Waste Removed by EHS/Contractor D->F E START: Waste Generation E->A

Caption: Disposal workflow for this compound.

This guidance is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Essential Safety and Operational Guide for 1,3-Bis(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 1,3-Bis(4-aminophenoxy)benzene (CAS No: 2479-46-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Immediate Precautions

This compound is classified as an aromatic amine and ether. It is harmful if swallowed and is toxic to aquatic life.[1][2] It may also cause skin and serious eye irritation.[3] All personnel must review the Safety Data Sheet (SDS) before commencing any work with this compound.

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially during weighing, dissolving, and reaction setup.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
CAS Number 2479-46-1[5][6]
Molecular Formula C₁₈H₁₆N₂O₂[2]
Molecular Weight 292.34 g/mol [2]
Appearance White to Brown powder/crystal[2][6]
Melting Point 115-118 °C[7]
Boiling Point 434.27 °C (estimated)[7]
Purity >98.0% (GC)[2][6]

Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, it is crucial to handle this compound with stringent controls to minimize any potential exposure.

Experimental Protocols: Step-by-Step Guidance

Weighing and Dissolving the Compound

Objective: To accurately weigh and safely dissolve this compound for experimental use.

Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the solid. Cover the work surface with disposable bench paper.

    • Have labeled waste containers ready for solid and liquid waste.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood or use a ventilated balance enclosure.

    • Use a clean, dry weighing boat or paper.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • Place a clean, dry reaction vessel containing the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

    • If necessary, gently heat the solution using a controlled heating mantle. Do not use an open flame.

    • Ensure the vessel is loosely capped or equipped with a condenser to prevent pressure buildup and solvent evaporation.

Decontamination and Cleaning

Objective: To safely decontaminate work surfaces and equipment after handling this compound.

Methodology:

  • Surface Decontamination:

    • Wear appropriate PPE.

    • Wipe down the work area within the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a soap and water solution.[8]

    • Place all used disposable materials (bench paper, wipes) in a designated solid hazardous waste container.

  • Glassware Decontamination:

    • Rinse glassware with a suitable solvent to remove residual compound. Collect this solvent rinse in a designated liquid hazardous waste container.

    • Wash the glassware with soap and water, followed by a final rinse with deionized water.

Operational and Disposal Plans

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_medical Medical Attention cluster_reporting Reporting exposure Chemical Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing Skin/Eye Contact move_to_fresh_air Move to Fresh Air (Inhalation) exposure->move_to_fresh_air Inhalation flush_area Flush Affected Area (15 min) remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical move_to_fresh_air->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds report_incident Report Incident to Supervisor/EHS provide_sds->report_incident

Caption: Emergency response workflow for exposure to this compound.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid materials (e.g., gloves, weighing paper, bench paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.

    • The label must include the full chemical name and associated hazards.

  • Liquid Waste:

    • Collect all solutions containing this compound and solvent rinses in a labeled, sealed, and appropriate solvent waste container.

    • Segregate from incompatible waste streams.

  • Disposal Method:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[1][5]

    • Do not dispose of this compound down the drain or in regular trash.

DisposalPlan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs_pickup EHS/Licensed Disposal Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration Chemical Incineration ehs_pickup->incineration

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-aminophenoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-aminophenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.